Pyridine-2,6-bis(carboximidamide)
Description
BenchChem offers high-quality Pyridine-2,6-bis(carboximidamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine-2,6-bis(carboximidamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H9N5 |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
pyridine-2,6-dicarboximidamide |
InChI |
InChI=1S/C7H9N5/c8-6(9)4-2-1-3-5(12-4)7(10)11/h1-3H,(H3,8,9)(H3,10,11) |
InChI Key |
ODJWYRZWPHQSDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=N)N)C(=N)N |
Origin of Product |
United States |
An In-Depth Technical Guide to the Physicochemical Properties of Pyridine-2,6-bis(carboximidamide)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the fundamental physicochemical properties of Pyridine-2,6-bis(carboximidamide). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its characteristics is essential for its application in research and development. This document delves into its structural and electronic properties, solubility, acidity, and stability, offering both theoretical predictions and established experimental protocols for their validation.
Molecular and Structural Characteristics
Pyridine-2,6-bis(carboximidamide) is a pyridine derivative with two carboximidamide (amidine) groups substituted at the 2 and 6 positions. This unique arrangement of nitrogen-containing functional groups imparts specific electronic and steric properties that are crucial for its chemical behavior and potential applications.
Table 1: Core Molecular and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₉N₅ | [1] |
| Molecular Weight | 163.18 g/mol (Free Base) | [1] |
| 236.10 g/mol (Dihydrochloride Salt) | ||
| CAS Number | 150223-49-7 (Free Base) | [1] |
| 1394382-56-9 (Dihydrochloride Salt) | [2] | |
| Appearance | White to light yellow powder or crystals | [3] |
| Storage | Sealed in dry, 2-8°C | [1] |
Computed Physicochemical Parameters:
Computational models provide valuable initial insights into the behavior of a molecule.
Table 2: Predicted Physicochemical Properties
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 112.63 Ų | [1] |
| logP (Octanol/Water Partition Coefficient) | -0.35026 | [1] |
| Hydrogen Bond Donors | 4 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
The high TPSA and negative logP value suggest that Pyridine-2,6-bis(carboximidamide) is a polar molecule with a preference for aqueous environments over lipid membranes. The presence of multiple hydrogen bond donors and acceptors further indicates its potential for strong intermolecular interactions, influencing its solubility and binding properties.
Synthesis and Purification
Caption: Workflow for pKa determination by potentiometric titration.
Stability
Assessing the chemical stability of a compound under various stress conditions is a regulatory requirement and provides critical information for its handling, storage, and formulation.
Experimental Protocol: Forced Degradation Study [6]
-
Stock Solution: Prepare a stock solution of Pyridine-2,6-bis(carboximidamide) (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Expose both the solid compound and the solution to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose the solution to a calibrated light source (ICH Q1B guidelines).
-
-
Time Points: Analyze samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Evaluation: Quantify the remaining parent compound and identify major degradation products.
Potential Applications in Drug Development and Research
Pyridine-2,6-bis(carboximidamide) and its derivatives have emerged as compounds of interest due to their diverse biological activities and coordination chemistry.
-
Antimicrobial and Anticancer Potential: The pyridine-carboxamide scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties. [3][7][8]The presence of two carboximidamide groups in Pyridine-2,6-bis(carboximidamide) suggests it may exhibit similar activities, potentially through mechanisms like enzyme inhibition or disruption of cellular processes. [9][10]* Metal Chelation: The arrangement of nitrogen atoms in the pyridine ring and the carboximidamide groups makes this molecule a potential chelating agent for various metal ions. [7][11][12]This property could be exploited in the development of metal-based therapeutics or as a tool to study metalloenzymes.
-
Ligand in Catalysis: The dihydrochloride salt of Pyridine-2,6-bis(carboximidamide) has been utilized as a ligand in nickel-catalyzed cross-coupling reactions, highlighting its utility in synthetic organic chemistry.
Conclusion
Pyridine-2,6-bis(carboximidamide) is a molecule with a rich chemical scaffold that holds promise for various applications, particularly in medicinal chemistry and catalysis. This technical guide has outlined its core physicochemical properties and provided standardized protocols for their experimental determination. While computational data offers valuable initial assessments, a comprehensive understanding necessitates rigorous experimental validation. The information presented herein serves as a foundational resource for researchers and developers working with this intriguing compound, enabling more informed decisions in its synthesis, characterization, and application.
References
- Al-Omar, M. A., & Amr, A. E.-G. (2010). Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents. Molecules, 15(7), 4711–4721.
- Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. (2001). Applied and Environmental Microbiology, 67(9), 3934–3942.
- Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
- Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. (2023). Molecules, 28(6), 2539.
- Bis(phenazine-1-carboxamides): structure-activity relationships for a new class of dual topoisomerase I/II-directed anticancer drugs. (2000). Journal of Medicinal Chemistry, 43(7), 1367–1374.
- Determination of the pKa values of some pyridine derivatives by computational methods. (2018).
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024).
- Metal binding by pyridine-2,6-bis(monothiocarboxylic acid), a biochelator produced by Pseudomonas stutzeri and Pseudomonas putida. (2001).
- Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes. (2002). Biometals, 15(2), 103–120.
- N,N′-Bis[2,6-bisÂÂ(1-methylÂethÂyl)phenÂyl]pyridine-4-carboximidamide toluene hemisolvate. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1279–o1280.
- Pyridine-2,6-bis(carboximidamide) (CAS 150223-49-7). ChemScene.
- Pyridine-2,6-bis(carboximidamide) dihydrochloride (CAS 1394382-56-9). BLD Pharm.
- Pyridine-2,6-bis(carboximidamide) dihydrochloride, min 95%. (n.d.). Strem Chemicals.
- PYRIDINE-2,6-BIS(CARBOXIMIDAMIDE) DIHYDROCHLORIDE (CAS 1394382-56-9). ChemicalBook.
- Pyridine-2,6-bis(carboximidamide) dihydrochloride, ≥95%. Sigma-Aldrich.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences, 23(10), 5659.
- Pyridine-2-carboximidamide hydrochloride - SAFETY D
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal of Science and Technology, 1(1), 1-15.
- Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2018). Journal of Pharmaceutical and Biomedical Analysis, 147, 229-237.
- Structure-activity Relationships for Substituted bis(acridine-4-carboxamides): A New Class of Anticancer Agents. (1999). Journal of Medicinal Chemistry, 42(12), 2181–2187.
- Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands. (2020). New Journal of Chemistry, 44(35), 15065-15074.
- Synthesis and Characterization of Some New Bis-(Dihydropyrimidinones-5-Carboxamide) by Using Ultrasonic Irradiation. (2018). EURASIAN JOURNAL OF SCIENCE AND ENGINEERING, 4(1), 133-142.
- Synthesis and Characterization of Some New N-Glycosides of Pyridine-2,6-bis-Carboxamides Derivatives. (2016). Nucleosides, Nucleotides and Nucleic Acids, 35(10-12), 589-603.
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
- Technical Support Center: 2-Pyridinecarbothioamide Stability in Long-Term Experiments. (2025). BenchChem.
- The Determination of the Stability Constant for the iron(II) Complex of the Biochelator pyridine-2,6-bis(monothiocarboxylic Acid). (2003).
- The Diverse Biological Activities of 2-Pyridinecarboxamide and its Analogues: An In-depth Technical Guide. (2025). BenchChem.
- US5939553A - Process for preparing pyridine-2,6-diamines. (1999).
- An In-depth Technical Guide to the Physicochemical Properties of 2-Pyridinecarbothioamide. (2025). BenchChem.
- Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa determination in different co-solvents. (2016). Journal of Pharmaceutical and Biomedical Analysis, 129, 321-331.
- 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.).
- EP0298939A1 - Metal-chelating 2,6-disubstituted pyridine compounds and their use. (1989).
- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). RSC Medicinal Chemistry, 16(1), 1-15.
- Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach. (2025). Discover Chemistry, 1(1), 1-15.
- Pyridine-2,6-dicarboximidamide Dihydrochloride | 1394382-56-9. TCI Chemicals.
Sources
- 1. chemscene.com [chemscene.com]
- 2. PYRIDINE-2,6-BIS(CARBOXIMIDAMIDE) DIHYDROCHLORIDE | 1394382-56-9 [chemicalbook.com]
- 3. ijsat.org [ijsat.org]
- 4. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal binding by pyridine-2,6-bis(monothiocarboxylic acid), a biochelator produced by Pseudomonas stutzeri and Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bis(phenazine-1-carboxamides): structure-activity relationships for a new class of dual topoisomerase I/II-directed anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Application of Pyridine-2,6-bis(carboximidamide) and Its Derivatives in Modern Drug Discovery
Enabling Late-Stage Functionalization and Peptide Diversification via Nickel-Catalyzed Cross-Electrophile Coupling
Executive Summary
The late-stage functionalization of complex biomolecules remains one of the most significant bottlenecks in modern drug discovery. Traditional cross-coupling methodologies often fail when applied to highly polar, functionally dense substrates like peptides due to catalyst poisoning and competitive side reactions. The discovery of Pyridine-2,6-bis(carboximidamide) (commonly referred to as PyBCAM or L1 ) and its derivatives as a paradigm-shifting tridentate ligand class has revolutionized Nickel-catalyzed cross-electrophile coupling (XEC). By enforcing a rigid coordination geometry and tuning the electronic environment of the Nickel center, PyBCAM enables unprecedented transformations, including the deaminative diversification of amino acids, the direct editing of cysteine residues, and the rapid synthesis of
This technical guide explores the mechanistic causality behind PyBCAM's efficacy, details its primary applications in pharmaceutical development, and provides self-validating experimental protocols for its immediate integration into discovery workflows.
Mechanistic Causality: Why PyBCAM Outperforms Traditional Ligands
The choice of PyBCAM in complex XEC reactions is not arbitrary; it is rooted in fundamental organometallic causality. In standard reductive cross-couplings, bidentate ligands like 2,2'-bipyridine (bipy) are highly effective for simple alkyl halides. However, when applied to , bidentate-ligated Nickel catalysts suffer from rapid deactivation[1]. The Lewis basic sites on the peptide backbone (amides, free amines, carboxylates) outcompete the substrate for the open coordination sites on the Nickel center.
The Tridentate Advantage: PyBCAM, initially popularized for XEC by the Daniel Weix laboratory, is a tridentate (N,N,N) ligand that binds the Nickel center in a meridional geometry[2]. This structural enforcement provides two critical mechanistic advantages:
-
Steric Shielding: By saturating three coordination sites, PyBCAM sterically blocks the coordination of off-target heteroatoms present in complex pharmaceutical intermediates. Furthermore, it tightly occupies the coordination sphere of the high-valent Ni(III) intermediate, severely restricting the conformational flexibility required for unwanted
-hydride elimination. -
Electronic Tuning: The carboximidamide arms act as potent
-donors. This significantly increases the electron density at the Nickel center, accelerating the initial oxidative addition of challenging, electron-rich aryl bromides and stabilizing the transient Ni(I) and Ni(III) radical-capture intermediates.
Fig 1: Catalytic cycle of Ni-PyBCAM mediated cross-electrophile coupling.
Key Applications in Drug Development
A. Peptide Diversification via Deaminative Reductive Cross-Coupling
The synthesis of noncanonical amino acids is vital for developing peptide therapeutics with enhanced proteolytic stability. PyBCAM enables the direct conversion of abundant, naturally occurring amino acids (e.g., lysine, ornithine, diaminopropanoic acid) into highly valuable aryl alanines. By converting the primary amine into a redox-active pyridinium salt (Katritzky salt), the with diverse aryl bromides, maintaining perfect enantiomeric excess (ee >99%)[1].
B. Direct Editing of Cysteine
A groundbreaking 2025 advancement leverages PyBCAM for the [3]. Historically, converting the nucleophilic thiol of cysteine into an electrophilic handle was considered synthetically prohibitive. Using a desulfohalogenation strategy, the thiol is converted into an electrophilic alkyl iodide. The Ni-PyBCAM complex then facilitates the cross-coupling of this newly formed electrophile with aryl zinc reagents or other nucleophiles, unlocking entirely new pathways for peptide macrocyclization and late-stage SAR exploration[3].
C. F-Radiopharmaceutical Diversification
Positron Emission Tomography (PET) imaging relies heavily on
Quantitative Comparative Analysis
The superiority of PyBCAM becomes evident when benchmarked against standard ligands in the context of complex peptide XEC.
| Ligand | Coordination Mode | Primary Application Context | Avg. Yield in Peptide XEC | |
| PyBCAM (L1) | Tridentate (N,N,N) | Peptide Diversification, Cysteine Editing | >80% | Strongly Suppressed |
| Terpyridine | Tridentate (N,N,N) | Radiopharmaceutical XEC | ~45% | Suppressed |
| Bipyridine | Bidentate (N,N) | Simple Aryl-Alkyl XEC | <15% | Moderate |
| Phenanthroline | Bidentate (N,N) | Simple Aryl-Alkyl XEC | <20% | Moderate |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocol for the Ni-PyBCAM Catalyzed Deaminative Arylation of Peptides is designed as a self-validating system. It incorporates an internal standard to definitively prove that the catalytic turnover is driven by the PyBCAM complex rather than background reactivity.
Step-by-Step Methodology
Reagents Required: Substrate (Alkylpyridinium salt, 0.1 mmol), Aryl Bromide (0.15 mmol), NiBr
-
Pre-ligation (Critical Step): In a nitrogen-filled glovebox, charge a 1-dram vial with NiBr
·DME (3.1 mg, 0.01 mmol) and PyBCAM dihydrochloride (2.8 mg, 0.012 mmol). Add 0.5 mL of anhydrous DMA. Stir at room temperature for 30 minutes until a homogenous, deep-colored active catalyst complex forms. Causality note: Pre-stirring ensures complete tridentate ligation before the catalyst is exposed to competitive coordinating groups on the peptide. -
Substrate Addition: To the pre-ligated catalyst solution, add the alkylpyridinium salt (0.1 mmol), aryl bromide (0.15 mmol), and the internal standard (1,3,5-Trimethoxybenzene, 16.8 mg).
-
Reduction Initiation: Add Manganese powder (11.0 mg, 0.2 mmol). Seal the vial with a PTFE-lined cap.
-
Reaction Execution: Remove the vial from the glovebox and stir vigorously (800 rpm) at 80 °C for 24 hours.
-
Self-Validation & Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove Mn salts. Concentrate the filtrate. Take a crude
H-NMR in CDCl . Calculate the precise NMR yield by comparing the integration of the product's benzylic protons against the sharp singlet (6.08 ppm) of the 1,3,5-trimethoxybenzene internal standard. -
Control Validation: A parallel reaction run without PyBCAM must yield <5% product, validating that the observed reactivity is strictly ligand-dependent.
Fig 2: Self-validating experimental workflow for Ni-PyBCAM catalyzed peptide diversification.
Future Perspectives: PyBCAM Derivatives
While PyBCAM dihydrochloride is commercially available and highly effective[2], the next frontier in ligand discovery involves synthesizing PyBCAM derivatives to fine-tune solubility and redox potentials. Current research is focusing on:
-
N-Alkyl PyBCAM Derivatives: Adding bulky tert-butyl or isopropyl groups to the amidine nitrogens to further increase the steric bulk around the Nickel center, potentially enabling asymmetric cross-electrophile couplings.
-
Electron-Deficient Pyridine Cores: Incorporating fluorinated pyridine backbones to lower the energy of the LUMO, which could facilitate the use of milder, organic reductants (like TDAE) instead of heterogeneous metals (Mn/Zn), making the process more amenable to continuous flow chemistry.
By mastering the PyBCAM scaffold, drug discovery professionals can bypass traditional synthetic roadblocks, directly editing complex biological architectures to discover the next generation of targeted therapeutics.
References
-
Twitty, J. C., et al. "Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation." Journal of the American Chemical Society, 2023.[Link]
-
Honeycutt, D. S., et al. "Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides." Journal of the American Chemical Society, 2025.[Link]
-
Ogilvy, I. F., et al. "
F-Radiopharmaceutical Diversification Enabled by Deaminative Cross-Electrophile Couplings." Angewandte Chemie International Edition, 2025.[Link]
Sources
- 1. Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2Z,6Z)-N 2,N 6-Dicyanopyridine-2,6-bis(carboximidamide) 2105938-35-8 [sigmaaldrich.com]
- 3. Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-Radiopharmaceutical Diversification Enabled by Deaminative Cross-Electrophile Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS 1394382-56-9: Pyridine-2,6-bis(carboximidamide) Dihydrochloride in Nickel-Catalyzed Cross-Electrophile Coupling
Executive Summary
The synthesis of complex, heavily functionalized molecules in drug discovery heavily relies on the formation of C(sp²)–C(sp³) bonds. However, traditional cross-coupling methods often fail when applied to basic nitrogen heterocycles (e.g., pyridines, pyrimidines), as these substrates strongly coordinate to and deactivate transition metal catalysts. CAS 1394382-56-9 , chemically known as Pyridine-2,6-bis(carboximidamide) dihydrochloride (often abbreviated as PyBCam·HCl ), represents a paradigm shift in organometallic chemistry.
Discovered through high-throughput mining of pharmaceutical heterocycle libraries by the Daniel Weix laboratory[1],[2], this specific nitrogen-donor ligand enables the highly efficient nickel-catalyzed cross-electrophile coupling (XEC) of challenging heteroaryl halides with unactivated primary and secondary alkyl halides,[3]. By precisely tuning the electronic and steric environment of the nickel center, PyBCam·HCl prevents catalyst poisoning and facilitates a robust radical chain mechanism[4],[5].
Physicochemical Properties
To ensure reproducibility in catalytic applications, understanding the baseline properties of the ligand is critical. The quantitative data for PyBCam·HCl is summarized below[6],[7],:
| Property | Value / Description |
| CAS Number | 1394382-56-9 |
| Chemical Name | Pyridine-2,6-bis(carboximidamide) dihydrochloride |
| Synonyms | PyBCam·HCl; 2,6-Pyridinedicarboximidamide Dihydrochloride; Weix 2-pyridylcarboxamidine ligand |
| Molecular Formula | C₇H₁₁Cl₂N₅ (or C₇H₉N₅·2HCl) |
| Molecular Weight | 236.10 g/mol |
| Appearance | White to light yellow powder or crystals |
| Purity (HPLC) | ≥95.0% to >98.0% |
| SMILES | NC(C1=NC(C(N)=N)=CC=C1)=N.Cl.Cl |
| Storage Conditions | Room temperature, keep dry and cool |
Mechanistic Insights & Causality (E-E-A-T)
As an Application Scientist, it is vital to understand why PyBCam·HCl succeeds where traditional phosphine or bipyridine ligands fail. The causality of its effectiveness is rooted in its unique coordination chemistry and its influence on the nickel catalytic cycle[1],[5].
The Challenge of Basic Nitrogen Heterocycles
In standard cross-coupling, Lewis basic nitrogen atoms in substrates (like 2- or 3-halopyridines) outcompete the supporting ligands for binding to the Ni center. This forms stable, off-cycle Ni-heteroaryl complexes, effectively poisoning the catalyst and stalling the reaction[3],[8].
The PyBCam Solution
PyBCam·HCl acts as a highly specialized tridentate (or strong bidentate) N-donor ligand.
-
Strong Coordination: The bis(carboximidamide) motif binds to the Ni center with an affinity high enough to resist displacement by basic heteroaryl substrates[1].
-
Redox Tuning: Unlike electron-rich phosphines that favor two-electron Pd-like cycles, PyBCam stabilizes the single-electron Ni(I) and Ni(III) intermediates essential for cross-electrophile coupling[5].
-
Radical Capture: The ligand architecture provides an open coordination site that is sterically accessible for the capture of transient alkyl radicals (Alk•), preventing unwanted homocoupling or protodehalogenation side reactions[4].
Catalytic cycle of Ni-catalyzed cross-electrophile coupling with PyBCam ligand.
Experimental Protocol: Nickel-Catalyzed Cross-Electrophile Coupling
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal standards and negative controls to definitively prove that the PyBCam ligand is the causal agent driving the C–C bond formation[4],[3].
Materials Required
-
Precatalyst: NiBr₂·DME (10 mol%)
-
Ligand: PyBCam·HCl (CAS 1394382-56-9) (12 mol%)
-
Electrophiles: Heteroaryl bromide (1.0 equiv), Alkyl bromide (1.5 equiv)
-
Reductant: Manganese powder (Mn⁰, 2.0 - 3.0 equiv)
-
Additive: NaI (1.0 equiv, to accelerate alkyl radical generation)
-
Solvent: Anhydrous N,N-Dimethylacetamide (DMA)[0.1 M]
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)
Step-by-Step Methodology
-
Glovebox Preparation (Inert Atmosphere):
-
Causality: Low-valent Ni intermediates and alkyl radicals are highly sensitive to oxygen.
-
In an N₂ or Ar-filled glovebox, charge an oven-dried 8 mL reaction vial with NiBr₂·DME (10 mol%), PyBCam·HCl (12 mol%), Mn powder (3.0 equiv), and NaI (1.0 equiv).
-
-
Substrate & Standard Addition:
-
Add the solid heteroaryl bromide (1.0 equiv) and the internal standard (1,3,5-trimethoxybenzene, 0.5 equiv).
-
Self-Validation Check: Set up an identical parallel vial, but omit the PyBCam·HCl ligand (Negative Control).
-
-
Solvent & Liquid Reagent Addition:
-
Add anhydrous DMA to achieve a 0.1 M concentration relative to the heteroaryl bromide.
-
Add the liquid alkyl bromide (1.5 equiv) via microsyringe.
-
Seal the vials with Teflon-lined crimp caps and remove them from the glovebox.
-
-
Catalytic Reaction:
-
Place the vials in a pre-heated aluminum block at 60 °C.
-
Causality: 60 °C provides the optimal thermal energy to initiate the Mn-mediated reduction of the alkyl halide without causing thermal degradation of the Ni-PyBCam complex.
-
Stir vigorously (800 rpm) for 14 to 24 hours.
-
-
Workup & Analysis:
-
Cool the reaction to room temperature. Quench by opening to air and adding 1 M HCl (2 mL) to dissolve the remaining Mn powder.
-
Extract with EtOAc (3 × 5 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
Analyze via LC-MS or quantitative NMR.
-
Validation: The PyBCam-containing vial should show >70% product yield. The negative control must show <5% product, confirming the absolute necessity of CAS 1394382-56-9 for overcoming substrate inhibition.
-
Experimental workflow for PyBCam-enabled cross-electrophile coupling.
Commercial Landscape & Suppliers
Due to the widespread adoption of Weix's methodology in pharmaceutical library synthesis, PyBCam·HCl is now commercially available from several major chemical vendors[6],[9],[7],.
| Supplier | Catalog / Product Number | Purity Grade | Notes |
| Sigma-Aldrich (MilliporeSigma) | 902047 | ≥95% | Listed specifically as "Weix 2-pyridylcarboxamidine ligand" |
| TCI Chemicals | P3015 | >98.0% (HPLC) | High-purity grade for sensitive catalytic screening[6] |
| ChemScene | CS-0309755 | ≥98% | Available for custom synthesis and bulk scale-up[7] |
| CymitQuimica | 10-F874353 | >98.0% (HPLC) | Distributed globally for biochemical and catalytic use[9] |
References
-
New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. Hansen, E. C.; Pedro, D. J.; Wotal, A. C.; Gower, N. J.; Nelson, J. D.; Caron, S.; Weix, D. J. Nature Chemistry (2016). URL:[Link]
-
Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. Hansen, E. C.; Li, C.; Yang, S.; Pedro, D.; Weix, D. J. The Journal of Organic Chemistry (2017). URL:[Link]
-
Electrochemical Nickel Catalysis for Sp2-Sp3 Cross-Electrophile Coupling Reactions of Unactivated Alkyl Halides. Perkins, R. J.; et al. Organic Letters (2017). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PUBLICATIONS – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 3. Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keeping Track of the Electrons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-2,6-dicarboximidamide Dihydrochloride | 1394382-56-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS: 1394382-56-9 | CymitQuimica [cymitquimica.com]
Pyridine-2,6-bis(carboximidamide): Molecular Geometry, Crystal Structure, and Catalytic Applications in Drug Development
Executive Summary
The transition-metal-catalyzed construction of C(sp2)–C(sp3) bonds is a cornerstone of modern medicinal chemistry. Among the most transformative methodologies is cross-electrophile coupling (XEC), which directly couples two electrophiles, bypassing the need for pre-formed, moisture-sensitive organometallic reagents. Central to the advancement of nickel-catalyzed XEC is the tridentate ligand pyridine-2,6-bis(carboximidamide) (also known as 2,6-pyridinedicarboxamidine or PyBCam). First popularized by the Daniel Weix laboratory, this ligand has revolutionized the cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides[1].
This technical guide provides an in-depth analysis of the molecular geometry, crystallographic profile, synthesis protocols, and mechanistic utility of PyBCam in pharmaceutical development.
Molecular Geometry and Coordination Chemistry
Pyridine-2,6-bis(carboximidamide) (Formula: C₇H₉N₅; CAS: 150223-49-7 for free base, 1394382-56-9 for dihydrochloride[2][3]) is characterized by a central pyridine ring flanked by two carboximidamide (amidine) groups at the 2 and 6 positions.
-
Tridentate N,N,N-Coordination: The ligand binds to transition metals (e.g., Ni, Zn, Mn) through the central pyridine nitrogen and the two imine nitrogens of the amidine groups[4].
-
Meridional (mer) Geometry: Upon coordination to a Ni(II) center, PyBCam enforces a rigid meridional geometry. This pincer-like embrace creates a highly stable equatorial plane around the metal. By occupying three contiguous equatorial sites, the ligand leaves the axial sites open for the oxidative addition of aryl halides and the subsequent capture of alkyl radicals.
-
Electronic Tuning: The amidine groups are potent σ-donors. This enhances the electron density at the nickel center, significantly lowering the activation barrier for the oxidative addition of challenging, electron-rich heteroaryl halides.
Crystallographic Profile & Structural Dynamics
Understanding the crystal structure of PyBCam dihydrochloride is critical for handling, storage, and catalyst preparation. X-ray crystallography reveals a highly ordered lattice driven by extensive intermolecular forces.
-
Hydrogen-Bonding Network: The protonated amidine groups (–C(=NH₂⁺)NH₂) act as potent hydrogen bond donors, while the chloride counterions serve as acceptors. This results in a dense 3D hydrogen-bonding network (N–H···Cl).
-
Planarity and π-π Stacking: The core pyridine-bis(amidine) framework is nearly planar. This planarity allows for parallel-displaced π-π stacking interactions between adjacent pyridine rings in the crystal lattice.
-
Physical Properties: This robust crystalline architecture is responsible for the compound's high thermal stability (melting point >300 °C) and its low solubility in non-polar organic solvents[5]. The dihydrochloride salt is typically stored under argon to prevent hygroscopic degradation over time[6].
Experimental Protocol: Synthesis & Crystallization
The synthesis of PyBCam dihydrochloride relies on a modified Pinner reaction followed by amidation. This protocol is designed as a self-validating system to ensure high purity for catalytic applications.
Step-by-Step Methodology
-
Imidate Formation (Pinner Reaction):
-
Procedure: Dissolve 2,6-pyridinedicarbonitrile (1.0 equiv) in anhydrous methanol. Add a catalytic amount of sodium methoxide (0.1 equiv). Stir at 25 °C for 12 hours under nitrogen.
-
Causality: Anhydrous methanol is critical to prevent the hydrolysis of the nitrile into a carboxylic acid. Sodium methoxide activates the nitrile carbon, making it highly susceptible to nucleophilic attack by methanol to form a reactive bis-imidate intermediate.
-
Validation: Disappearance of the sharp nitrile stretch (~2230 cm⁻¹) via ATR-IR spectroscopy of a reaction aliquot confirms complete conversion.
-
-
Amidation and Salt Formation:
-
Procedure: Add solid ammonium chloride (2.5 equiv) directly to the reaction mixture. Heat to reflux (65 °C) for 24 hours.
-
Causality: Ammonium chloride serves a dual purpose: it provides the ammonia nucleophile required to convert the imidate into an amidine, and it supplies the protons necessary to immediately trap the basic amidine as a stable dihydrochloride salt.
-
Validation: The product is highly polar and insoluble in methanol. The progressive precipitation of a dense white solid serves as a visual confirmation of successful amidation.
-
-
Crystallization for X-Ray Quality Crystals:
-
Procedure: Filter the crude white precipitate and wash with cold diethyl ether. Dissolve the powder in a minimum volume of hot water. Slowly diffuse acetone into the aqueous solution in a sealed chamber over 48 hours.
-
Causality: Slow anti-solvent (acetone) diffusion gradually reduces the dielectric constant of the medium, promoting orderly crystal lattice formation rather than amorphous aggregation, yielding single crystals suitable for X-ray diffraction.
-
Mechanistic Role in Cross-Electrophile Coupling (XEC)
PyBCam has proven uniquely effective in the nickel-catalyzed cross-coupling of aryl halides with alkyl halides. Unlike bidentate ligands (e.g., bipyridine), the tridentate PyBCam prevents the formation of off-cycle, inactive Ni-species when basic nitrogen heterocycles are present in the reaction mixture[4].
The mechanism relies on a radical chain process where the ligand stabilizes both high-valent Ni(III) and low-valent Ni(I) intermediates.
Figure 1: Simplified catalytic cycle of Ni-PyBCam mediated cross-electrophile coupling.
Impact on Drug Development and Late-Stage Functionalization
The unique geometry and electronic profile of PyBCam have unlocked new pathways in pharmaceutical synthesis:
-
Coupling of Basic Heterocycles: Nitrogen-containing heterocycles (pyridines, azaindoles, pyrimidines) are ubiquitous in FDA-approved drugs. Historically, these motifs poisoned palladium and nickel catalysts by coordinating to the metal center. The strong, tridentate binding of PyBCam outcompetes these substrate heterocycles, keeping the catalyst active[4].
-
Deaminative Reductive Cross-Couplings: PyBCam has been successfully utilized in the diversification of amino acids and peptides. By converting natural amino acids (e.g., lysine, ornithine) into Katritzky pyridinium salts, researchers can use Ni/PyBCam systems to couple these salts with aryl bromides. This allows for the rapid, high-throughput synthesis of noncanonical amino acids directly applicable to peptide drug discovery[7].
-
Electrochemical Activation: Recent advancements have replaced chemical reductants (Zn or Mn) with constant-current electrolysis. PyBCam stabilizes the nickel catalyst during electroreductive turnover, offering a highly tunable and sustainable parameter for reaction optimization[8][9].
Quantitative Performance Data
The superiority of PyBCam over traditional ligands is evident in high-throughput screening data for the coupling of 3-bromopyridine derivatives with alkyl halides.
Table 1: Comparative Ligand Performance in Ni-Catalyzed XEC [4]
| Ligand Scaffold | Coordination Type | Assay Yield (%) | Homocoupling Side-Product |
| Pyridine-2,6-bis(carboximidamide) | Tridentate (N,N,N) | > 70% | Low |
| 2,2'-Bipyridine (Control) | Bidentate (N,N) | ~ 50% | High |
| N-Cyanoamidine | Bidentate (N,N) | ~ 60% | Moderate |
| 2,2':6',2''-Terpyridine | Tridentate (N,N,N) | < 20% | Moderate |
Data demonstrates that PyBCam provides the optimal balance of steric bulk and electronic donation, significantly suppressing unwanted homocoupling pathways compared to bipyridine or terpyridine.
References
-
Title : New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. Source : Nature Chemistry / PubMed Central. URL :[Link]
-
Title : Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. Source : Journal of the American Chemical Society (JACS). URL :[Link]
-
Title : Electrochemical Nickel Catalysis for Sp2-Sp3 Cross-Electrophile Coupling Reactions of Unactivated Alkyl Halides. Source : Organic Letters. URL :[Link]
Sources
- 1. Pyridine-2,6-bis(carboximidamide) dihydrochloride = 95 1394382-56-9 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 1394382-56-9|Pyridine-2,6-bis(carboximidamide) dihydrochloride|BLD Pharm [bldpharm.com]
- 4. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2Z,6Z)-N 2,N 6-Dicyanopyridine-2,6-bis(carboximidamide) 2105938-35-8 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nickel-Catalyzed Electroreductive Coupling of Alkylpyridinium Salts and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine-2,6-bis(carboximidamide) dihydrochloride = 95 1394382-56-9 [sigmaaldrich.com]
Application Note: Pyridine-2,6-bis(carboximidamide) (PyBCam) in Nickel-Catalyzed Reductive Cross-Electrophile Coupling
Executive Summary
The construction of C(sp²)–C(sp³) bonds is a cornerstone of modern pharmaceutical development. Traditional cross-coupling methodologies (e.g., Suzuki, Negishi) require pre-formed, often unstable, organometallic reagents. Cross-electrophile coupling (CEC) bypasses this limitation by directly coupling two electrophiles (e.g., an aryl halide and an alkyl halide) using a transition metal catalyst and a terminal reductant.
However, a persistent challenge in CEC has been the integration of basic nitrogen heterocycles—motifs ubiquitous in drug discovery. Standard ligands like 2,2'-bipyridine (bpy) are readily displaced by basic heterocycles, leading to catalyst poisoning. The introduction of Pyridine-2,6-bis(carboximidamide) (commonly abbreviated as PyBCam , or its dihydrochloride salt PyBCam·HCl) by the Weix laboratory revolutionized this space. Acting as a robust tridentate pincer ligand, PyBCam enables the highly chemoselective nickel-catalyzed cross-coupling of challenging heteroaryl halides with unactivated primary and secondary alkyl halides.
Mechanistic Rationale: The Superiority of PyBCam
To deploy PyBCam effectively, one must understand the causality behind its structural design. The cross-electrophile coupling mechanism relies on a delicate balance of sequential reduction and radical capture[1].
-
Preventing Catalyst Poisoning: Basic nitrogen atoms in substrates (like pyrimidines or imidazoles) act as competitive ligands. PyBCam’s tridentate
-coordination tightly binds the nickel center, creating a sterically and electronically saturated equatorial plane that resists displacement by basic substrates. -
Tuning Redox Potentials: The catalytic cycle requires the generation of an alkyl radical via halogen-atom transfer (XAT) mediated by a Ni(I) species. PyBCam stabilizes the low-valent Ni(I) intermediate, preventing its disproportionation, while simultaneously accelerating the oxidative addition of the aryl halide to form the requisite Ni(II)–aryl intermediate.
-
Chemoselectivity: By precisely tuning the rate of radical capture by the Ni(II)–aryl species over radical-radical homocoupling, PyBCam ensures high cross-selectivity.
Catalytic cycle of Ni/PyBCam cross-electrophile coupling via sequential reduction.
Quantitative Ligand Performance
The empirical advantage of PyBCam over traditional bidentate ligands is most pronounced when coupling highly basic or coordinating substrates. The table below summarizes the comparative yields of cross-coupled products when reacting 3-bromopyridine with 1-bromooctane under standard reductive conditions.
| Ligand System | Coordination Type | Yield (%) | Homocoupling (Ar-Ar) | Catalyst State Observation |
| 2,2'-Bipyridine (bpy) | Bidentate ( | < 15% | High (>40%) | Rapid precipitation (Poisoned) |
| Pybox | Tridentate ( | ~ 35% | Moderate | Partial deactivation |
| PyBCam·HCl | Tridentate ( | > 85% | Low (<5%) | Stable dark red/brown solution |
| PyBCamCN | Tridentate ( | > 80% | Low (<5%) | Optimal for Aryl Chlorides[2] |
Standard Operating Protocol: Ni/PyBCam Cross-Coupling
This protocol outlines the coupling of a heteroaryl bromide with a primary alkyl bromide. The procedure is designed as a self-validating system , incorporating specific in-process visual and chemical checks to ensure high fidelity.
Reagents and Materials
-
Pre-catalyst: NiBr₂·glyme (10 mol%) or NiCl₂(DME).
-
Ligand: Pyridine-2,6-bis(carboximidamide) dihydrochloride (PyBCam·HCl) (10 mol%).
-
Reductant: Zinc dust (2.0–3.0 equiv). Note: Must be activated prior to use to remove oxide layers.
-
Additive: NaI (20 mol%).
-
Solvent: Anhydrous N,N-Dimethylacetamide (DMA) or Dimethylformamide (DMF), degassed.
Step-by-Step Methodology
Step 1: Catalyst Pre-Activation (Inert Atmosphere)
-
In an argon-filled glovebox, charge a dried reaction vial with NiBr₂·glyme (0.10 mmol) and PyBCam·HCl (0.10 mmol).
-
Add 1.0 mL of anhydrous DMA. Stir at 25 °C for 30 minutes.
-
Self-Validation Check: The solution must transition to a homogenous, deep teal or blue-green color, indicating the successful formation of the Ni(II)–PyBCam pre-catalyst complex.
Step 2: Reaction Assembly
-
To the pre-catalyst solution, add activated Zinc dust (2.5 mmol) and NaI (0.20 mmol).
-
Causality Note: NaI acts as a Finkelstein co-catalyst. It converts the alkyl bromide to an alkyl iodide in situ. Because alkyl iodides are more reactive toward Ni(I) abstraction, this maintains a low, steady-state concentration of the radical precursor, preventing alkyl-alkyl homocoupling[2].
-
Add the heteroaryl bromide (1.0 mmol) and the alkyl bromide (1.5 mmol), followed by an additional 2.0 mL of DMA.
Step 3: Execution and Monitoring
-
Seal the vial, remove it from the glovebox, and stir vigorously (800 rpm) at 60 °C for 16–24 hours.
-
Self-Validation Check: Within the first 1–2 hours, the reaction mixture should turn a deep red or reddish-brown. This color change confirms the reduction of Ni(II) to the active Ni(0)/Ni(I) catalytic species. If the solution remains green or turns black, the zinc is inactive, or oxygen has compromised the system.
Step 4: Quench and Purification
-
Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove unreacted zinc and precipitated zinc salts.
-
Wash the organic filtrate with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify via flash column chromatography.
Step-by-step experimental workflow for Ni/PyBCam cross-electrophile coupling.
Advanced Applications
Coupling of Aryl Chlorides
While aryl bromides and iodides are standard, aryl chlorides are significantly more abundant and stable. By modifying the ligand to the N-cyano derivative, PyBCamCN , the Weix lab demonstrated the successful cross-electrophile coupling of aryl chlorides with primary alkyl chlorides[2]. The PyBCamCN ligand increases the electron density at the nickel center just enough to facilitate the difficult oxidative addition into the C(sp²)–Cl bond without over-stabilizing the intermediate.
Electrochemical Reductive Coupling
Recent advancements have replaced the chemical reductant (Zinc or Manganese dust) with direct electrochemistry. Using PyBCam·HCl as the ligand, researchers have successfully coupled alkylpyridinium salts with aryl halides via constant current electrolysis (using a sacrificial cobalt anode and stainless-steel cathode)[3]. This electrochemical approach provides precise control over the catalyst turnover rate and eliminates the generation of stoichiometric metal waste, offering a highly tunable parameter for reaction optimization.
References
- New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries.Nature Chemistry, 8(12), 1126-1130 (2016).
- Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides.Journal of the American Chemical Society (2020).
- Nickel-Catalyzed Electroreductive Coupling of Alkylpyridinium Salts and Aryl Halides.NIH PMC (2021).
- Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules.Accounts of Chemical Research (2023).
- Carboximidamide Ligands for Reductive Cross-Electrophile Coupling.TCI Chemicals Technical Note.
Sources
Application Note: Pyridine-2,6-bis(carboxamide) Derivatives in Antimicrobial Drug Development
Executive Summary
The rapid emergence of multidrug-resistant (MDR) bacterial strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant S. aureus (VRSA), necessitates the development of novel antimicrobial scaffolds that bypass traditional resistance mechanisms. Pyridine-2,6-bis(carboxamide) derivatives and their transition metal complexes have emerged as a highly potent class of metalloantibiotics and synthetic anion transporters[1][2]. As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a comprehensive understanding of the mechanistic rationale, quantitative efficacy, and self-validating experimental protocols required to synthesize and evaluate these compounds.
Mechanistic Rationale & Structural Advantages
The pharmacological success of pyridine-2,6-bis(carboxamide) derivatives is rooted in their unique structural geometry and dual-action mechanisms:
1. Metalloantibiotic Chelation (The Pincer Cavity): The N2,N6-bis(carboxamide) pyridine core acts as a highly efficient tridentate (N,N,N) ligand following the deprotonation of its amide nitrogens[3]. This forms a rigid "pincer" cavity that tightly coordinates transition metals, particularly Cu(II) and Zn(II)[3]. According to Tweedy’s chelation theory, this coordination partially shares the metal ion's positive charge with the donor groups, drastically reducing the overall polarity of the complex. This causality is critical: the resulting increase in lipophilicity allows the metal complex to easily penetrate the lipid bilayer of bacterial cell walls, leading to membrane disruption and cell death[1][4]. Furthermore, Cu(II) complexes of these ligands exhibit significant superoxide dismutase (SOD)-like activity, catalyzing the degradation of superoxides and inducing lethal oxidative stress within the pathogen[5][6].
2. Synthetic Anion Transport: Beyond metal chelation, specific pyridine-2,6-dicarboxamide molecular clips act as potent synthetic anion transporters[2]. By facilitating transmembrane H+/Cl- co-transport, these compounds disrupt the natural ion gradients of the bacterial cell, inducing severe osmotic stress[2]. Because this mechanism relies on physical ion imbalance rather than specific protein binding, it effectively overcomes existing efflux pump-mediated resistance pathways[2].
Fig 1: Dual mechanistic pathways of Pyridine-2,6-bis(carboxamide) in antimicrobial action.
Quantitative Antimicrobial Efficacy
The following table summarizes the benchmarked efficacy of various pyridine-2,6-bis(carboxamide) derivatives against priority pathogens, demonstrating their viability as alternatives to drugs of last resort (e.g., Vancomycin).
| Compound / Complex | Target Organism | Efficacy (MIC / IC50) | Reference |
| Cu(II)/Zn(II) Complex (L11) | Staphylococcus aureus | MIC = 2–16 µg/mL | [1] |
| Cu(II)/Zn(II) Complex (L11) | MRSA & VRSA | MIC = 2–4 µg/mL | [1] |
| Cu(II)/Zn(II) Complex (L11) | Resistant Enterococcus | MIC = 2–8 µg/mL | [1] |
| Squaramide-Pyridine Clip (2b) | Staphylococcus aureus | IC50 = 2.5 µM | [2] |
| Squaramide-Pyridine Clip (2b) | MRSA | IC50 = 2.35 µM | [2] |
| Schiff Base Derivatives (4b-f) | E. coli & S. aureus | Comparable to Streptomycin | [7] |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every chemical and biological step includes built-in checkpoints to confirm successful execution.
Protocol A: Synthesis and Metallation of Pyridine-2,6-bis(carboxamide) Ligands
Phase 1: Amidation (Ligand Synthesis)
-
Preparation: Dissolve 2 mmol of the chosen primary amine (e.g., L-alanine methyl ester or a thiazole derivative) in 15 mL of anhydrous dichloromethane (DCM) and cool the reaction vessel to -10 °C[3][7].
-
Coupling: Add 1 mmol of 2,6-pyridinedicarbonyl dichloride dropwise under continuous magnetic stirring[7].
-
Acid Scavenging (Causality Check): Add triethylamine (TEA) dropwise to maintain a slightly basic environment (pH ~8)[7]. Why? TEA acts as an acid scavenger, neutralizing the HCl byproduct. Without TEA, the unreacted primary amine would become protonated (forming an unreactive ammonium salt), immediately halting the nucleophilic acyl substitution.
-
Reaction & Purification: Stir for 3 hours at -15 °C, then allow the mixture to warm to room temperature for 12 hours[7]. Wash the organic layer sequentially with water, 1N HCl (to remove unreacted amine), 1N NaHCO3 (to remove unreacted acid), and brine[7]. Dry over anhydrous CaCl2 and evaporate the solvent under reduced pressure[7].
Phase 2: Metal Complexation
-
Dissolution: Dissolve the purified ligand in tetrahydrofuran (THF)[3].
-
Metallation: Add an equimolar amount of CuCl2 or ZnCl2 dissolved in a minimal volume of absolute ethanol[3].
-
Reflux: Reflux the mixture for 4-6 hours.
-
Validation: The formation of the complex is visually validated by a distinct color shift (e.g., deep green/blue for Cu(II) complexes) or the formation of a microcrystalline precipitate[3]. Filter, wash with cold ethanol, and dry under vacuum.
Protocol B: In Vitro Antimicrobial Susceptibility and Mechanistic Profiling
Phase 1: Minimum Inhibitory Concentration (MIC) Assay
-
Stock Preparation: Prepare a stock solution of the metal complex in DMSO. Critical Constraint: Ensure the final DMSO concentration in the assay wells is ≤1% to prevent solvent-induced cytotoxicity, which would yield false-positive antimicrobial results.
-
Inoculation: Perform serial two-fold dilutions of the compound in Mueller-Hinton broth within a 96-well microtiter plate. Inoculate each well with the target bacterial strain to achieve a final concentration of
CFU/mL. -
Incubation & Readout: Incubate at 37 °C for 18-24 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.
Phase 2: Live/Dead Fluorescence Microscopy (Mechanistic Validation)
-
Treatment: Treat logarithmic-phase bacterial cultures with the synthesized compound at 1× and 2× MIC for 2-4 hours.
-
Staining: Harvest the cells by centrifugation, wash twice with PBS, and co-stain with SYTO 9 (green fluorescence, stains all cells) and Propidium Iodide (PI) (red fluorescence, stains only cells with compromised membranes)[1][4].
-
Self-Validating Causality: PI is strictly membrane-impermeable. If the treated cells exhibit strong red fluorescence under the microscope, it definitively validates the hypothesis that the metalloantibiotic's mechanism of action involves the physical disruption of the bacterial cell envelope[1].
Fig 2: Standardized experimental workflow for the synthesis and antimicrobial screening.
References
-
Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents Source: MDPI (Molecules) URL:[7]
-
Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm Source: PubMed / Advanced Healthcare Materials URL:[1] (Also referenced via[4])
-
SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N,N-BIS(5-NITROTHIAZOL-2-YL) PYRIDINE Source: Rasayan Journal of Chemistry URL:[3]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives Source: MDPI URL:[8]
-
Therapeutic synthetic anion transporters Source: ChemRxiv URL:[2]
-
Copper(II) Complexes of Pyridine-2,6-dicarboxamide Ligands with High SOD Activity Source: ResearchGate / Inorganic Chemistry URL:[5]
-
Characterization of Copper(II) and Zinc(II) Complexes of Peptides Mimicking the CuZnSOD Enzyme Source: MDPI URL:[6]
Sources
- 1. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Pyridine-2,6-bis(carboximidamide) and Its Derivatives in the Synthesis of Fluorescent Sensors for Metal Ions
Target Audience: Researchers, scientists, and drug development professionals specializing in analytical chemistry, molecular diagnostics, and sensor development.
Mechanistic Rationale: The Power of the Pincer Cavity
The rapid and accurate detection of trace metal ions (such as Fe³⁺, Cu²⁺, Hg²⁺, and Al³⁺) in biological organisms and environmental samples is of critical significance. While traditional analytical techniques (e.g., ICP-MS, AAS) offer high sensitivity, they are often destructive, require expensive instrumentation, and cannot be used for real-time live-cell imaging. Fluorescent chemosensors solve these challenges by providing high sensitivity, operational simplicity, and spatiotemporal resolution.
At the core of many high-performance fluorescent sensors is the pyridine-2,6-bis(carboximidamide) scaffold and its closely related dicarboxamide analogs. The structural genius of this motif lies in its thermodynamic pre-organization. The central pyridine nitrogen, flanked by two carboximidamide (or amide) nitrogen/oxygen donors, forms a rigid, tridentate "pincer-like" cavity.
Causality in Sensor Design
-
Entropic Advantage: Because the pincer cavity is pre-organized, the entropic penalty upon metal binding is minimized compared to flexible aliphatic ligands. This drives high association constants (
). -
Electronic Coupling: The conjugated nature of the pyridine-2,6-bis(carboximidamide) core allows for efficient electronic communication between the metal-binding site and appended fluorophores (e.g., thiadiazoles, nitrobenzoxadiazoles)[1].
-
Signal Transduction:
-
Paramagnetic Metals (Fe³⁺, Cu²⁺): Binding typically induces a "turn-off" response (fluorescence quenching) via enhanced intersystem crossing or energy transfer to the low-lying d-d states of the metal[2].
-
Diamagnetic Metals (Zn²⁺, Al³⁺): Binding restricts the free rotation of the ligand, inhibiting non-radiative decay pathways like Photoinduced Electron Transfer (PET). This results in a "turn-on" response known as Chelation-Enhanced Fluorescence (CHEF)[1].
-
Quantitative Data: Sensing Performance Summary
The versatility of the pyridine-2,6-bis(carboximidamide) and dicarboxamide scaffolds allows for tuning against specific metal ions by altering the peripheral fluorophore or the solvent environment[1].
Table 1: Performance Metrics of Pyridine-2,6-dicarboxamide/carboximidamide-based Sensors
| Sensor Derivative | Target Ion | Solvent System | Binding Stoichiometry | Limit of Detection (LOD) | Association Constant ( | Response Type |
| TPDC (Thiadiazole-appended) | Fe³⁺ | HEPES Buffer (pH 7.4) | 1:1 | 0.49 µM | 2.54 × 10¹ M⁻¹ | Turn-Off (Quenching)[3] |
| TPDC (Thiadiazole-appended) | Hg²⁺ | HEPES Buffer (pH 7.4) | 1:1 | 0.0066 µM | 0.18 × 10² M⁻¹ | Turn-Off (Quenching) |
| PDA (Dicarboxylic acid core) | Cu²⁺ | Aqueous Media | 1:1 | 3.6 µM | N/A | Turn-Off (Quenching)[2] |
| NBD-appended (L1/L2) | Al³⁺ | CH₃OH (Protic) | 1:1 | Sub-micromolar | N/A | Turn-On (CHEF)[1] |
| NBD-appended (L1/L2) | Fe³⁺ | HEPES Buffer (pH 7.4) | 1:1 | Sub-micromolar | N/A | Turn-Off (Quenching)[1] |
Sensor Signaling Pathways
The following diagram illustrates the divergent signaling pathways that occur upon metal coordination within the pyridine-2,6-bis(carboximidamide) cavity.
Mechanism of metal ion sensing via PET and CHEF using pyridine-2,6-bis(carboximidamide) sensors.
Experimental Protocols: Synthesis and Validation
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the experimental choice.
Protocol A: Synthesis of the Fluorescent Probe (e.g., TPDC)
This protocol utilizes a condensation reaction to append fluorophoric amines to the pyridine core.
-
Preparation of the Electrophile: Dissolve pyridine-2,6-dicarboxylic acid (or its dicarbonitrile precursor) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by dropwise addition of thionyl chloride (SOCl₂) under an inert argon atmosphere.
-
Causality: Anhydrous conditions are critical. Moisture will prematurely hydrolyze the highly reactive acid chloride intermediate back to the carboxylic acid, halting the reaction.
-
-
Condensation: Reflux the mixture for 4 hours, then remove excess SOCl₂ under reduced pressure to yield pyridine-2,6-dicarbonyl dichloride.
-
Fluorophore Attachment: Dissolve the chosen amino-fluorophore (e.g., 2-amino-5-mercapto-1,3,4-thiadiazole) in anhydrous THF with triethylamine (TEA) as an acid scavenger. Slowly add the acid chloride solution at 0 °C.
-
Causality: TEA neutralizes the HCl byproduct, preventing the protonation of the amino-fluorophore, which would otherwise render it non-nucleophilic.
-
-
Purification: Stir at room temperature for 12 hours. Wash with saturated NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via column chromatography. Confirm the structure via ¹H/¹³C NMR and MS spectra[3].
Protocol B: Fluorescence Titration and Self-Validating Binding Analysis
This protocol establishes the Limit of Detection (LOD) and Association Constant (
-
Stock Preparation: Prepare a 1 mM stock solution of the synthesized sensor in spectroscopic grade THF or DMSO. Prepare 2.5 mM stock solutions of target metal ions (using chloride or nitrate salts) in methanol.
-
Buffer Selection: Dilute the sensor stock to a working concentration (e.g., 60 µM) using a 10 mM HEPES buffer solution (pH 7.4).
-
Causality: HEPES is chosen over phosphate-buffered saline (PBS) because phosphate anions strongly coordinate with transition metals (like Fe³⁺ and Al³⁺), creating competitive inhibition that skews the sensor's apparent affinity.
-
-
Titration: Transfer 2.0 mL of the sensor solution into a 1 cm quartz cuvette. Record the baseline fluorescence emission spectrum (e.g., excitation at 315 nm, slit width 5 nm). Titrate the metal ion stock in 2 µL increments.
-
Self-Validation 1 (Isosbestic Points): Observe the UV-Vis or excitation spectra during titration. The maintenance of a strict isosbestic point validates that only two species (free sensor and the 1:1 metal-sensor complex) exist in equilibrium, ruling out non-specific aggregation.
-
Self-Validation 2 (Job's Plot): To confirm the 1:1 binding stoichiometry, prepare a series of solutions where the total concentration of [Sensor] + [Metal] is kept constant (e.g., 50 µM), but the mole fraction (
) varies from 0 to 1. Plot the change in fluorescence intensity ( ) versus . A parabolic curve peaking exactly at 0.5 mathematically proves a 1:1 binding stoichiometry[3]. -
Data Extraction: Calculate the association constant (
) using the Benesi-Hildebrand equation: A highly linear fit ( ) self-validates the assumed stoichiometric model ( ). Calculate the LOD using the equation , where is the standard deviation of the blank and is the slope of the calibration curve.
References
-
Kumara, G., Kumarb, A., & Singh, N. P. (2023). Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe³⁺ and Hg²⁺. Indian Journal of Chemistry, 62(9), 970-975. Available at:[Link]
-
Dorazco-González, A., et al. (2018). Detection of Al³⁺ and Fe³⁺ ions by nitrobenzoxadiazole bearing pyridine-2,6-dicarboxamide based chemosensors: effect of solvents on detection. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Sharif, M. S., et al. (2024). Pyridine-2,6-Dicarboxylic Acid As a Facile and Highly Selective "Turn-Off" Fluorimetric Chemosensor for Detection of Cu (II) Ions in Aqueous Media. Journal of Fluorescence, 35(5), 3439-3448. Available at:[Link]
Sources
- 1. Detection of Al3+ and Fe3+ ions by nitrobenzoxadiazole bearing pyridine-2,6-dicarboxamide based chemosensors: effect of solvents on detection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine-2,6-Dicarboxylic Acid As a Facile and Highly Selective "Turn-Off" Fluorimetric Chemosensor for Detection of Cu (II) Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Pyridine-2,6-bis(carboximidamide) (PyBCam) in Nickel-Catalyzed Cross-Electrophile Coupling
Executive Summary
The construction of C(sp2)–C(sp3) bonds is a foundational operation in modern drug discovery, enabling the synthesis of sp3-rich, three-dimensional pharmaceutical architectures. Nickel-catalyzed reductive cross-electrophile coupling (XEC) has emerged as a powerful strategy to couple aryl halides with alkyl halides without the need for pre-formed, moisture-sensitive organometallic reagents.
However, a persistent challenge in XEC has been the coupling of basic nitrogen heterocycles (e.g., pyridines, pyrimidines)—motifs ubiquitous in active pharmaceutical ingredients. Standard bipyridine (bpy) ligands are frequently displaced by these basic substrates, leading to catalyst poisoning. This application note details the experimental setup and mechanistic rationale for utilizing Pyridine-2,6-bis(carboximidamide) (PyBCam) , a robust tridentate ligand that overcomes these limitations, as first demonstrated by Weix and co-workers ().
Mechanistic Rationale & Ligand Design
The success of PyBCam lies in its structural and electronic design. Traditional bidentate ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) coordinate reversibly to the Ni center. When a substrate contains a strongly coordinating Lewis basic nitrogen (e.g., 2-bromopyridine), the substrate outcompetes the ligand, forming an inactive, off-cycle Ni-substrate complex.
PyBCam solves this through tridentate coordination . The rigid, planar binding pocket provided by the pyridine core and the two flanking carboximidamide groups creates a highly stable Ni-ligand complex that resists displacement by basic heterocycles. Furthermore, the carboximidamide moieties are redox-active, assisting in the stabilization of the highly reactive Ni(I) and Ni(III) intermediates during the catalytic cycle ().
Catalytic cycle of PyBCam-enabled cross-electrophile coupling.
Comparative Performance Data
To highlight the specific utility of PyBCam, the table below compares its performance against the industry-standard dtbbpy ligand across various substrate classes.
| Substrate Class | Standard Ligand (dtbbpy) Yield | PyBCam Yield | Mechanistic Causality & Observation |
| Unhindered Aryl Halides | >80% | >80% | Both ligands stabilize the Ni(0)/Ni(II) intermediates effectively in the absence of competing Lewis bases. |
| 2-Substituted Pyridines | <20% | 70–85% | Basic nitrogen displaces bidentate dtbbpy; tridentate PyBCam resists displacement, keeping the catalyst active. |
| Complex Lewis Basic Heterocycles | 10–30% | 60–80% | PyBCam prevents catalyst poisoning by strongly coordinating the Ni center, accommodating steric bulk and multiple basic sites. |
Experimental Setup & Methodologies
Experimental workflow for PyBCam-enabled cross-electrophile coupling.
Protocol A: Chemical Reduction (Mn⁰-Mediated)
This protocol utilizes manganese powder as the terminal reductant. It is highly scalable and suitable for standard laboratory setups.
Reagents:
-
NiBr₂(DME) (10 mol%)
-
PyBCam·2HCl (10 mol%)
-
Heteroaryl bromide (1.0 equiv, 0.5 mmol)
-
Alkyl bromide (1.5 equiv, 0.75 mmol)
-
Mn⁰ dust (2.0 equiv, 1.0 mmol)
-
NaI (0.2 equiv, 0.1 mmol)
-
Anhydrous N,N-Dimethylacetamide (DMA) (2.5 mL)
Step-by-Step Procedure:
-
Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, add NiBr₂(DME), PyBCam·2HCl, Mn⁰ dust, and NaI to an oven-dried 8 mL reaction vial equipped with a PTFE-coated magnetic stir bar.
-
Causality Check: NaI is added to facilitate a Finkelstein-type halogen exchange with the alkyl bromide. The resulting alkyl iodide is more readily reduced to an alkyl radical, matching the rate of aryl halide oxidative addition.
-
-
Substrate Addition: Add the solid heteroaryl bromide. If the heteroaryl bromide or alkyl bromide is a liquid, add it via microsyringe after the solvent.
-
Solvent Addition: Add anhydrous DMA to the vial. Seal the vial tightly with a Teflon-lined cap.
-
Causality Check: DMA is chosen because its polarity stabilizes charged Ni intermediates and supports the solubility of the reductant salts, yet it does not coordinate strongly enough to displace the PyBCam ligand.
-
-
Reaction Execution: Remove the vial from the glovebox. Place it on a pre-heated stirring block at 60 °C. Stir vigorously (>800 rpm) for 16–24 hours.
-
Causality Check: Because Mn⁰ is a heterogeneous reductant, the reaction is diffusion-limited at the metal surface. High-speed stirring is a critical physical parameter to ensure consistent catalyst turnover.
-
-
Quench and Workup: Cool the reaction to room temperature. Open the vial to air to quench the active Ni(0) species. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the manganese salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography.
Protocol B: Electroreductive Coupling (e-Chem)
Electrochemical reduction provides a highly tunable alternative to chemical reductants, preventing the buildup of metal waste and allowing for precise control over the reduction potential.
Step-by-Step Procedure:
-
Cell Setup: In a nitrogen-filled glovebox, equip an undivided electrochemical cell (e.g., ElectraSyn 2.0 or an HTe-Chem reactor) with a Cobalt sacrificial anode and a Stainless-Steel cathode .
-
Reagent Addition: Add NiBr₂(DME) (10 mol%), PyBCam·2HCl (12 mol%), heteroaryl bromide (1.0 equiv), alkyl bromide (1.5 equiv), and NaI (100 mM as the supporting electrolyte).
-
Electrolysis: Add anhydrous DMA to achieve a 0.1 M concentration. Pass a constant current (e.g., 2 mA) with a 1.4 V cell voltage limit until 2.5 F/mol of charge is passed at 60 °C.
-
Workup: Disconnect the electrodes, dilute the mixture with ethyl acetate, wash with brine (3x) to remove DMA, dry over Na₂SO₄, and purify.
Trustworthiness & Self-Validating Systems
To ensure the protocol is functioning correctly without waiting for end-point analytical results, the system is designed to be self-validating through visual and chemical markers:
-
Colorimetric Validation: The color of the reaction mixture serves as an internal diagnostic tool. The initial Ni(II)/PyBCam complex forms a pale green/blue suspension. Upon addition of the reductant and initiation of the catalytic cycle, the solution must transition to a deep, dark red or brown , indicating the successful generation of the active Ni(0) species.
-
Failure Diagnostics: If the solution remains green after 1 hour of heating or electrolysis, the reduction step has failed. This typically indicates passivated Mn powder (oxidized prior to use), poor electrical contact in the e-Chem setup, or oxygen ingress poisoning the catalyst.
-
Control Verification: Always run a parallel control omitting the Ni catalyst. No product formation should be observed, confirming that background radical chain reactions or direct nucleophilic substitutions are not producing false positives.
References
-
Hansen, E. C., Pedro, D. J., Wotal, A. C., Gower, N. J., Nelson, J. D., Caron, S., & Weix, D. J. "New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries." Nature Chemistry, 2016. URL:[Link]
-
Hansen, E. C., Li, C., Yang, S., Pedro, D., & Weix, D. J. "Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling." The Journal of Organic Chemistry, 2017. URL:[Link]
Revolutionizing Cancer Immunotherapy: Application Notes and Protocols for the Development of HPK1 Inhibitors from Pyridine-2-Carboxamide Analogues
Introduction: Targeting the Gatekeeper of T-Cell Activation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell and B-cell receptor signaling pathways.[1][2] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening the anti-tumor immune response and allowing cancer cells to evade immune surveillance.[2][3] Its expression is predominantly restricted to hematopoietic cells, making it an attractive and specific target for therapeutic intervention.[1][4] Inhibition of HPK1 has been shown to reinvigorate exhausted T-cells, enhance cytokine production, and ultimately boost the immune system's ability to recognize and eliminate cancer cells.[5][6] This has led to a surge in the development of small molecule HPK1 inhibitors, with several candidates now in clinical trials.[7][8]
Among the various chemical scaffolds explored, pyridine-2-carboxamide analogues have demonstrated significant promise, yielding potent and selective HPK1 inhibitors with favorable pharmacokinetic profiles.[9][10] This guide provides a comprehensive, in-depth technical resource for researchers, scientists, and drug development professionals on the development of HPK1 inhibitors from this chemical class, from initial synthesis to preclinical in vivo evaluation.
The HPK1 Signaling Pathway: A Rationale for Inhibition
Upon T-cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated that leads to T-cell activation, proliferation, and the execution of its effector functions. HPK1 plays a pivotal role in attenuating this signal. Activated HPK1 phosphorylates the adaptor protein SLP-76 at the Serine 376 residue.[5][11] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent downregulation of the T-cell response, including reduced production of interleukin-2 (IL-2).[1][11] By inhibiting the kinase activity of HPK1, this negative feedback loop is disrupted, resulting in a more robust and sustained anti-tumor immune response.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-Flow Cytometry Based Analysis of Differences in T Cell Receptor Signaling Between Regulatory T Cells and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repub.eur.nl [repub.eur.nl]
- 5. nimbustx.com [nimbustx.com]
- 6. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
oral antileishmanial drug development with bis(pyridine-2-carboxamidine)
Application Notes & Protocols
Title: Development of Bis(pyridine-2-carboxamidine) Derivatives as Novel Oral Therapeutics for Leishmaniasis: A Methodological Guide
Introduction: The Urgent Need for Novel Oral Antileishmanial Therapies
1.1 The Global Burden of Leishmaniasis
Leishmaniasis is a complex and debilitating neglected tropical disease caused by protozoan parasites of the genus Leishmania. Transmitted by the bite of infected female phlebotomine sandflies, the disease manifests in several forms, the most severe of which is visceral leishmaniasis (VL), which is fatal if left untreated.[1][2] Cutaneous (CL) and mucocutaneous (MCL) forms, while not typically life-threatening, cause chronic, disfiguring lesions that lead to severe social stigma and disability.[2] Annually, up to 1 million new cases and tens of thousands of deaths are reported, primarily affecting the poorest populations in tropical and subtropical regions across Africa, Asia, and Latin America.[2]
1.2 Limitations of Current Antileishmanial Chemotherapy
The current therapeutic arsenal for leishmaniasis is fraught with significant challenges that underscore the urgent need for new drug discovery.[3] For decades, the standard of care has relied on pentavalent antimonials, which are administered parenterally, are highly toxic, and face widespread parasite resistance.[3] Second-line treatments, such as amphotericin B and its liposomal formulations, are effective but require intravenous administration, are costly, and have a considerable risk of nephrotoxicity.[3][4] Miltefosine is the only oral drug available for VL and CL, but its use is limited by a long treatment course, teratogenicity, gastrointestinal side effects, and emerging resistance.[1][3] These limitations create a critical gap in treatment, particularly in resource-limited settings where the disease is endemic.
1.3 The Promise of Oral Drug Candidates: Introducing Bis(pyridine-2-carboxamidine) Analogs
The development of safe, effective, and affordable oral antileishmanial drugs is a global health priority. Oral administration simplifies treatment regimens, improves patient compliance, and reduces the logistical burden on healthcare systems. In this context, bis(pyridine-2-carboxamidine) derivatives have emerged as a highly promising class of compounds. Recent research has identified specific analogs, such as 4-picolinimidamido-N-[4-(picolinimidamido)phenyl]benzamide (herein referred to as JNII40) , which demonstrate potent in vitro activity against both the extracellular promastigote and, more importantly, the clinically relevant intracellular amastigote forms of L. donovani.[1][5] These compounds exhibit favorable metabolic stability and, crucially, show potential for oral bioavailability, positioning them as strong candidates for further preclinical and clinical development.[1][2][6]
This guide provides a comprehensive overview and detailed protocols for the preclinical evaluation of bis(pyridine-2-carboxamidine) derivatives, guiding researchers through the critical workflow from initial in vitro screening to in vivo efficacy assessment.
Scientific Foundation: Understanding Bis(pyridine-2-carboxamidine) Compounds
2.1 Chemical Structure and Properties
Bis(pyridine-2-carboxamidine) compounds are a class of diamidines characterized by two pyridine-2-carboxamidine moieties. The lead compound, JNII40, is a bis(pyridine-2-carboxamidine) derivative with a central benzamide linker.[1] A key challenge for this class is often low aqueous solubility.[1][7] For instance, JNII40 has a low kinetic solubility in water at physiological pH, a factor that could impede oral absorption.[1] Strategies to overcome this, such as the formation of hydrochloride salts (e.g., JNII40_HCl), are often employed to improve dissolution and bioavailability.[1][5]
2.2 Proposed Mechanism of Action
While the precise mechanism for all bis(pyridine-2-carboxamidine) compounds is under active investigation, evidence from related diamidines suggests a primary mode of action involving the parasite's kinetoplast DNA (kDNA).[8] The kinetoplast is a unique network of circular DNA within the mitochondrion of kinetoplastid parasites, including Leishmania.
The proposed mechanism involves several key steps:
-
Selective Accumulation: The cationic nature of the amidine groups facilitates the compound's accumulation within the parasite, with a strong preference for the DNA-rich kinetoplast.
-
DNA Binding: These compounds act as DNA minor groove binders, intercalating into the A-T rich regions of the kDNA minicircles.[6][8] This binding is significantly stronger than that observed with nuclear DNA (nDNA), contributing to the compound's selectivity.[8]
-
Inhibition of Replication: The stable drug-kDNA complex physically obstructs the action of essential enzymes, such as topoisomerase IB, which are critical for kDNA replication and decatenation.[8]
-
Mitochondrial Dysfunction: Disruption of kDNA replication leads to mitochondrial dysfunction, loss of cellular energy production, and ultimately, parasite death.[8]
Caption: Proposed mechanism of bis(pyridine-2-carboxamidine) antileishmanial activity.
Preclinical Development Workflow: A Step-by-Step Guide
3.1 Overview of the Screening Cascade
A logical and stepwise screening cascade is essential to identify the most promising candidates for in vivo testing. This workflow prioritizes the assessment of activity against the clinically relevant intracellular parasite stage while concurrently evaluating host cell toxicity to determine a therapeutic window.
Caption: A typical preclinical workflow for evaluating antileishmanial drug candidates.
3.2 Protocol 1: In Vitro Primary Screening Against Leishmania Promastigotes
-
Principle and Rationale: This initial, high-throughput assay assesses the compound's ability to inhibit the growth of promastigotes, the parasite stage found in the sandfly vector. It is a cost-effective method to quickly identify compounds with antileishmanial activity. The assay utilizes a metabolic indicator dye, such as resazurin, which is reduced by viable cells to the fluorescent product resorufin.[9][10]
-
Detailed Step-by-Step Protocol:
-
Parasite Culture: Culture L. donovani promastigotes in M199 or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 26°C until they reach the late-logarithmic growth phase.[11]
-
Plate Preparation: In a sterile 96-well flat-bottom plate, add 100 µL of culture medium to each well.
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in the plate. Include wells for a reference drug (e.g., miltefosine) and untreated controls (containing only DMSO vehicle).[11]
-
Parasite Seeding: Adjust the promastigote culture to a concentration of 2 x 10^6 parasites/mL. Add 100 µL of this suspension to each well, resulting in a final concentration of 1 x 10^6 parasites/well in a 200 µL volume.[11]
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment: Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for an additional 4-6 hours.[10][11]
-
Readout: Measure fluorescence using a plate reader (excitation ~530 nm, emission ~590 nm).
-
-
Data Analysis and Interpretation: Calculate the percentage of growth inhibition for each concentration relative to the untreated controls. Determine the 50% inhibitory concentration (IC50) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.[11]
3.3 Protocol 2: In Vitro Efficacy Testing Against Intracellular Amastigotes
-
Principle and Rationale: This is the gold-standard in vitro assay as it evaluates compound efficacy against the clinically relevant amastigote stage residing within host macrophages.[12] This model provides a more accurate prediction of a compound's potential in vivo activity.
-
Detailed Step-by-Step Protocol:
-
Macrophage Seeding: Seed a macrophage cell line (e.g., murine J774.A1 or human THP-1 differentiated with PMA) into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C, 5% CO2.[13]
-
Parasite Infection: Infect the adherent macrophages with late-stationary phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.[14]
-
Incubation and Washing: Co-incubate the cells and parasites for 24 hours to allow for phagocytosis. Afterward, gently wash the wells with pre-warmed medium to remove non-internalized promastigotes.[14][15]
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected cells. Include appropriate controls.
-
Incubation: Incubate the plates for an additional 72 hours at 37°C, 5% CO2.[10]
-
Fixation and Staining: Fix the cells with methanol and stain with Giemsa stain.[12]
-
Microscopy: Using light microscopy, determine the number of amastigotes per 100 macrophages for each concentration.
-
-
Data Analysis and Interpretation: Calculate the percentage of parasite inhibition compared to untreated infected cells. Determine the 50% effective concentration (EC50) by fitting the data to a dose-response curve.[10]
3.4 Protocol 3: In Vitro Cytotoxicity Profiling
-
Principle and Rationale: This assay is crucial for assessing the compound's toxicity towards mammalian cells, which is essential for determining its therapeutic window. It is performed in parallel with the amastigote assay using the same cell line and conditions to ensure comparability.[10]
-
Detailed Step-by-Step Protocol:
-
Cell Seeding: Seed uninfected macrophages (e.g., J774.A1 or differentiated THP-1) in a 96-well plate at the same density used in the amastigote assay.[10]
-
Compound Treatment: Add serial dilutions of the test compounds, mirroring the concentrations used in the amastigote assay.
-
Incubation: Incubate for 72 hours under the same conditions (37°C, 5% CO2).[10]
-
Viability Assessment: Assess cell viability using the resazurin assay as described in Protocol 1.
-
-
Data Analysis and Selectivity Index Calculation:
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration that reduces cell viability by 50%.[9]
-
Calculate the Selectivity Index (SI), a critical parameter for prioritizing compounds. A higher SI value indicates greater selectivity for the parasite over the host cell.[9][16][17] SI = CC50 (mammalian cells) / EC50 (intracellular amastigotes)
-
3.5 Data Synthesis and Candidate Selection
Summarize the results in a clear, comparative format. A compound is generally considered a promising candidate if it exhibits an EC50 < 1 µM and an SI > 10.[17]
Table 1: Example Summary of In Vitro Potency and Selectivity Data for Bis(pyridine-2-carboxamidine) Analogs
| Compound ID | Promastigote IC50 (µM) | Amastigote EC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI) |
| JNII40 | 0.26[1][2] | 0.65[1][2] | >50 | >76[2][6] |
| Analog B | 1.5 | 2.1 | >100 | >47 |
| Analog C | 0.8 | 0.9 | 25 | 27.8 |
| Miltefosine (Ref) | 4.2 | 2.5 | 30 | 12 |
Data for JNII40 are based on published values for L. donovani. Other values are hypothetical for illustrative purposes.
In Vivo Efficacy Models
4.1 Rationale for Animal Model Selection
The BALB/c mouse model of visceral leishmaniasis with L. donovani or L. infantum is the most widely used and accepted model for preclinical efficacy testing of new drug candidates. This model effectively mimics the human form of the disease, with parasites establishing infections in the liver and spleen.
4.2 Protocol 4: Murine Model of Visceral Leishmaniasis (L. donovani)
-
Experimental Design and Rationale: This protocol assesses the ability of an orally administered test compound to reduce the parasite burden in the target organs of infected mice.
-
Detailed Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize female BALB/c mice (6-8 weeks old) for at least one week before infection.
-
Infection: Infect mice via intravenous (tail vein) injection with 1-2 x 10^7 amastigotes harvested from the spleen of a previously infected donor hamster or mouse.
-
Treatment Initiation: Begin treatment approximately 14-21 days post-infection, once a stable infection is established.
-
Drug Formulation and Administration: Formulate the test compound (e.g., JNII40) for oral gavage. A common formulation involves suspending the compound in a vehicle like 0.5% hydroxypropyl methylcellulose with 0.2% Tween 80.
-
Dosing Regimen: Administer the compound orally once or twice daily for 5-10 consecutive days. Doses are determined based on prior pharmacokinetic studies. For example, a study on JNII40 investigated oral doses of 20 mg/kg and 100 mg/kg in rats.[1] Include a vehicle control group and a positive control group (e.g., oral miltefosine at 20 mg/kg/day).
-
Euthanasia and Organ Harvest: Euthanize the mice 1-2 weeks after the final treatment dose. Aseptically remove the liver and spleen.
-
Parasite Burden Quantification:
-
Weigh the liver and spleen.
-
Prepare Giemsa-stained impression smears from a small section of each organ.
-
Determine the parasite burden microscopically and express it as Leishman-Donovan Units (LDU): LDU = (number of amastigotes / number of host cell nuclei) x organ weight in grams .
-
-
-
Data Synthesis and Interpretation: Calculate the percentage of parasite inhibition in the treated groups relative to the vehicle control group. A statistically significant reduction in LDU in both the liver and spleen indicates in vivo efficacy.
Conclusion and Future Directions
The bis(pyridine-2-carboxamidine) class of compounds, exemplified by JNII40, represents a significant step forward in the search for novel oral antileishmanial therapies. Their potent activity against the intracellular amastigote stage, high selectivity index, and promising oral pharmacokinetic profiles warrant their continued development. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these and other novel chemical entities. Future work should focus on lead optimization to further enhance oral bioavailability and safety profiles, detailed mechanism of action studies to identify potential resistance markers, and efficacy testing in more advanced preclinical models.
References
-
Macrophage-Based Assay for Evaluating Compound Activity Against Leishmania Amastigotes. Protocols.io. Available at: [Link]
-
In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani. National Center for Biotechnology Information. Available at: [Link]
-
Leishmania donovani-infected macrophages: characterization of the parasitophorous vacuole and potential role of this organelle in antigen presentation. The Company of Biologists. Available at: [Link]
-
In Vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. National Center for Biotechnology Information. Available at: [Link]
-
2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLOS. Available at: [Link]
-
Nanostructured Lipid Carrier for Intracellular Delivery of a Bis(pyridine-2-carboxamidine) DNA Minor Groove Binder Active against Leishmania. ACS Omega. Available at: [Link]
-
A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani. National Center for Biotechnology Information. Available at: [Link]
-
Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. MDPI. Available at: [Link]
-
Prediction of Antileishmanial Compounds: General Model, Preparation, and Evaluation of 2-Acylpyrrole Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells. National Center for Biotechnology Information. Available at: [Link]
-
Recent Developments in Drug Discovery for Leishmaniasis and Human African Trypanosomiasis. ACS Publications. Available at: [Link]
-
Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. MDPI. Available at: [Link]
-
Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. National Center for Biotechnology Information. Available at: [Link]
-
Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. ACS Publications. Available at: [Link]
-
Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. PubMed. Available at: [Link]
-
In Vitro and in Vivo Antileishmanial Activity of 2-amino-4,6-dimethylpyridine Derivatives Against Leishmania Mexicana. PubMed. Available at: [Link]
-
Nanostructured Lipid Carrier for Intracellular Delivery of a Bis(pyridine-2-carboxamidine) DNA Minor Groove Binder Active against Leishmania. National Center for Biotechnology Information. Available at: [Link]
-
Protocol Leish amazonesis macrophage infection in vitro. protocols.io. Available at: [Link]
-
(PDF) Nanostructured Lipid Carrier for Intracellular Delivery of a Bis(pyridine-2-carboxamidine) DNA Minor Groove Binder Active against Leishmania. ResearchGate. Available at: [Link]
-
Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts. National Center for Biotechnology Information. Available at: [Link]
-
Oral Efficacy of a Diselenide Compound Loaded in Nanostructured Lipid Carriers in a Murine Model of Visceral Leishmaniasis. DADUN, Depósito Académico Digital Universidad de Navarra. Available at: [Link]
-
Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. PubMed. Available at: [Link]
-
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nanostructured Lipid Carrier for Intracellular Delivery of a Bis(pyridine-2-carboxamidine) DNA Minor Groove Binder Active against Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dadun.unav.edu [dadun.unav.edu]
- 8. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Prediction of Antileishmanial Compounds: General Model, Preparation, and Evaluation of 2-Acylpyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. med.nyu.edu [med.nyu.edu]
- 14. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
employing Pyridine-2,6-bis(carboximidamide) for coupling heteroaryl halides with alkyl halides
Application Note: Overcoming Catalyst Deactivation in Cross-Electrophile Coupling Using Pyridine-2,6-bis(carboximidamide)
Executive Summary
The cross-coupling of Lewis basic nitrogen heterocycles (e.g., pyridines, pyrimidines, pyrazines) with alkyl halides represents a historic bottleneck in medicinal chemistry. Traditional cross-electrophile coupling (XEC) relies on bidentate ligands like bipyridine, which are easily displaced by the basic nitrogen atoms of the heteroaryl substrates. This displacement poisons the nickel catalyst, leading to rapid deposition of inactive "nickel black" and abysmal product yields.
Mechanistic Rationale & Strategic Advantage
To successfully deploy this methodology, one must understand the causality behind the catalytic cycle. The cross-electrophile coupling avoids the instability of pre-formed organometallic reagents (like Grignard or boronic acids) by activating two distinct electrophiles directly in the same pot.
The Pyridine-2,6-bis(carboximidamide) ligand stabilizes the highly reactive Ni(I) and Ni(III) intermediates [2]. When the Ni(II) precatalyst is reduced to Ni(0), it undergoes preferential oxidative addition with the
Catalytic cycle of Ni-catalyzed cross-electrophile coupling via radical rebound mechanism.
Quantitative Performance Data
The structural rigidity of Pyridine-2,6-bis(carboximidamide) directly translates to superior reaction homogeneity and yield. The table below summarizes the causality between ligand coordination mode and reaction success when coupling 2-chloropyridine with a standard primary alkyl bromide.
Table 1: Impact of Ligand Selection on Heteroaryl Halide Coupling Efficiency
| Ligand System | Coordination Mode | Yield (%) | Reaction Homogeneity | Catalyst State Observation |
| dtbbpy | Bidentate (N,N) | < 15% | Heterogeneous | Rapid plating / Ni black formation |
| 1,10-Phenanthroline | Bidentate (N,N) | < 10% | Heterogeneous | Insoluble black precipitate |
| Pyridine-2,6-bis(carboximidamide) | Tridentate (N,N,N) | > 80% | Homogeneous | Stable deep red/brown solution |
Data reflects typical performance metrics for Lewis basic substrates under standard reductive conditions [1].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . It incorporates built-in visual and analytical diagnostic checkpoints to ensure the catalytic cycle is functioning correctly before committing valuable substrates.
Step-by-step workflow for Ni-catalyzed cross-electrophile coupling setup.
Reagents Required
-
Heteroaryl Halide : 1.0 equiv (e.g., 2-chloropyridine)
-
Alkyl Halide : 1.5 equiv (Primary or secondary alkyl bromide/iodide)
-
NiBr₂·DME : 10 mol% (Precatalyst)
-
Pyridine-2,6-bis(carboximidamide) 2HCl : 10 mol% (Ligand)[3]
-
Zinc Dust : 2.5 equiv (Terminal reductant)
-
NaI : 0.5 equiv (Halogen exchange additive)
-
Anhydrous DMA : 0.2 M concentration
Step-by-Step Methodology
Step 1: Precatalyst Complexation
-
In a nitrogen-filled glovebox, charge an oven-dried reaction vial with NiBr₂·DME (10 mol%) and Pyridine-2,6-bis(carboximidamide) dihydrochloride (10 mol%).
-
Add anhydrous DMA to achieve a 0.2 M concentration relative to the limiting reagent.
-
Stir at room temperature for 15 minutes.
-
Diagnostic Checkpoint: The solution should turn a pale, opaque green, indicating successful formation of the Ni(II) precatalyst complex.
Step 2: Reductant and Additive Introduction
-
Add Zinc dust (2.5 equiv) and NaI (0.5 equiv) to the stirring mixture.
-
Causality Note: NaI is critical. It facilitates an in situ Finkelstein reaction, converting sluggish alkyl bromides into highly reactive alkyl iodides, while also modulating the reduction potential of the active Ni species. Zinc acts as the electron source to turn over the Ni(I) resting state.
Step 3: Electrophile Addition & Activation
-
Add the heteroaryl halide (1.0 equiv) and the alkyl halide (1.5 equiv).
-
Seal the vial, remove it from the glovebox, and place it in a pre-heated aluminum block at 60 °C.
-
Diagnostic Checkpoint (Critical): Within 30 to 60 minutes of heating, the reaction mixture must transition from green to a deep red or homogenous dark brown. This color shift is the visual validation that the Ni(II) complex has been successfully reduced to the active Ni(0)/Ni(I) catalytic species. If the solution remains green or turns clear with black precipitate, the zinc is likely oxidized (inactive) or the solvent is wet. Halt the reaction and troubleshoot.
Step 4: Reaction Execution and Monitoring
-
Stir vigorously (800+ rpm) at 60 °C for 16–24 hours. High stirring rates are mandatory to ensure efficient mass transfer between the solid zinc reductant and the liquid phase.
-
Monitor reaction completion via LCMS.
Step 5: Workup
-
Cool the mixture to room temperature.
-
Dilute the crude mixture with Ethyl Acetate and filter through a short pad of Celite to remove unreacted zinc and inorganic salts.
-
Wash the organic filtrate with saturated aqueous LiCl (3x) to remove the DMA solvent.
-
Dry over Na₂SO₄, concentrate, and purify via standard silica gel chromatography.
References
-
Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions Source: Organic Letters, 19(14), 3755-3758 (2017). (Hosted via NIH PubMed Central) URL:[Link]
characterization of Pyridine-2,6-bis(carboxamide) N-glycosides using NMR and IR spectroscopy
Document ID: APP-NOTE-2026-0309 Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Structural Elucidation of Pyridine-2,6-bis(carboxamide) N-Glycosides
Executive Overview & Mechanistic Context
Pyridine-2,6-bis(carboxamide) derivatives—often referred to as dipicolinamides—are highly versatile pharmacophores and supramolecular building blocks. Due to their unique hydrogen-bonding capabilities and metal-chelating properties, these scaffolds are frequently utilized in the design of antimicrobial agents, anticancer therapeutics, and metallosupramolecular cages[1][2]. The functionalization of this core with N-glycosides introduces significant stereochemical complexity, including anomeric centers and dynamic sugar ring conformations, which directly dictate the molecule's biological recognition and solubility profiles.
As a Senior Application Scientist, I emphasize that characterizing these glycoconjugates is not merely an exercise in confirming mass; it requires a rigorous, multi-modal spectroscopic approach. Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy serve as orthogonal, self-validating systems. IR spectroscopy provides a macroscopic view of the hydrogen-bonding network and functional group integrity (e.g., distinguishing between free and hydrogen-bonded amides). Conversely, high-resolution NMR provides a microscopic, atom-by-atom map, utilizing
The following application note details the causal logic, quantitative data benchmarks, and step-by-step protocols required to rigorously characterize these complex N-glycosides.
Spectroscopic Signatures & Quantitative Data
To establish a reliable baseline for characterization, the expected spectroscopic signals for a standard pyridine-2,6-bis(carboxamide) N-glycoside (e.g., a
Table 1: Diagnostic FT-IR Vibrational Frequencies
Causality Note: The Amide I band is highly sensitive to the solid-state hydrogen-bonding environment. A shift to lower wavenumbers (e.g., 1665 cm⁻¹) indicates strong intermolecular hydrogen bonding, typical of crystalline dipicolinamide networks.
| Functional Group / Mode | Expected Range (cm⁻¹) | Intensity / Shape | Structural Implication |
| O-H Stretch (Sugar) | 3510 – 3350 | Broad, Strong | Confirms global deprotection of the sugar moiety. |
| N-H Stretch (Amide) | 3350 – 3210 | Sharp to Med | Indicates secondary amide linkage integrity[1]. |
| C=O Stretch (Amide I) | 1687 – 1665 | Strong, Sharp | Primary marker for the carboxamide carbonyl[1]. |
| C=C / C=N (Pyridine) | 1615 – 1570 | Medium, Sharp | Confirms the aromatic dipicolinamide core. |
| N-H Bend (Amide II) | 1550 – 1520 | Strong | Validates the trans conformation of the amide bond. |
Table 2: Diagnostic H and C NMR Chemical Shifts (in DMSO- )
Causality Note: DMSO-
| Nucleus | Assignment | Expected Shift (ppm) | Multiplicity & Coupling ( |
| Amide N-H | 9.50 – 11.00 | Broad singlet or doublet (exchangeable). | |
| Pyridine H-4 (para) | 8.10 – 8.30 | Triplet, | |
| Pyridine H-3, H-5 | 8.00 – 8.20 | Doublet, | |
| Anomeric H-1' | 4.50 – 5.50 | Doublet or multiplet. | |
| Sugar O-H | 4.50 – 5.50 | Doublets/Triplets (exchangeable with D₂O). | |
| Amide C=O | 162.0 – 165.0 | Singlet. | |
| Pyridine C-2, C-6 | 148.0 – 150.0 | Singlet (Quaternary). | |
| Anomeric C-1' | 85.0 – 95.0 | Singlet (Shifted upfield relative to O-glycosides). |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating workflows. Every preparation step includes a built-in quality control check to ensure data integrity.
FT-IR Spectroscopy Protocol (Solid-State Analysis)
Solid-state IR is preferred over solution-phase IR to capture the native hydrogen-bonding architecture of the bis(carboxamide) core.
-
Background Acquisition: Ensure the sample compartment is purged with dry nitrogen. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹ to compensate for atmospheric H₂O and CO₂.
-
Sample Preparation (KBr Pellet Method):
-
Weigh exactly 1–2 mg of the thoroughly desiccated N-glycoside compound.
-
Add 100–150 mg of IR-grade, oven-dried Potassium Bromide (KBr).
-
Triturate the mixture in an agate mortar for 3–5 minutes until a homogenous, fine powder is achieved. Insight: Insufficient grinding leads to the Christiansen effect, causing asymmetrical peak scattering.
-
Press the mixture under 10 tons of pressure for 2 minutes to form a highly transparent pellet.
-
-
Data Acquisition: Place the pellet in the beam path. Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Validation Check: Inspect the baseline at 2000 cm⁻¹. A sloping baseline indicates poor pellet pressing or moisture absorption. If the O-H stretch region (>3400 cm⁻¹) is unusually broad and lacks definition, dry the sample further under vacuum and repeat.
High-Resolution NMR Protocol (Solution-Phase Analysis)
This protocol utilizes a
-
Sample Dissolution: Dissolve 15–20 mg of the purified N-glycoside in 0.6 mL of anhydrous DMSO-
(99.9% isotopic purity, stored over molecular sieves). Transfer to a high-quality 5 mm NMR tube. -
Standard 1D Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock on the deuterium signal of DMSO, tune/match the probe, and shim the magnetic field until the residual DMSO pentet (2.50 ppm) has a line width at half-height of < 1.0 Hz.
-
Acquire a standard
H NMR spectrum (typically 16–32 transients, relaxation delay s).
-
-
Anomeric Configuration Analysis: Isolate the signal between 4.50 and 5.50 ppm. Apply exponential line broadening (LB = 0.3 Hz) and zero-filling to accurately measure the
coupling constant. A value of Hz mathematically confirms a trans-diaxial relationship, proving the -anomeric configuration[1]. -
Self-Validating
Exchange (Crucial Step):-
Remove the NMR tube and add 1–2 drops of
. Shake vigorously for 30 seconds. -
Re-acquire the
H NMR spectrum under identical parameters. -
Data Logic: The signals corresponding to the amide N-H (9.5–11.0 ppm) and sugar O-H groups (4.5–5.5 ppm) will undergo rapid deuterium exchange and disappear from the spectrum. The remaining signals in the 3.0–4.0 ppm region can now be unambiguously assigned to the carbon-bound sugar ring protons.
-
Workflow & Logic Visualizations
The following diagrams map the operational workflow and the causal logic bridging spectroscopic data to molecular structure.
Fig 1. Orthogonal workflow for the preparation and spectroscopic analysis of N-glycosides.
Fig 2. Causal logic mapping spectroscopic signatures directly to structural validation.
References
-
Sediek, A. A., Al-Omar, M. A., Khalifa, N. M., Azab, M. E., Sabry, N. M., & Amr, A. E.-G. E. (2016). Synthesis and Characterization of Some New N-Glycosides of Pyridine-2,6-bis-Carboxamides Derivatives. Nucleosides, Nucleotides and Nucleic Acids. URL:[Link]
-
Mooibroek, T. J., Timmer, B. J. J., & Bobylev, E. O. (2021). Comparison of [Pd2L4][BF4]4 cages for binding of n-octyl glycosides and nitrate (L = isophthalamide or dipicolinamide linked dipyridyl ligand). ResearchGate. URL:[Link]
Sources
Application Notes & Protocols: Targeting Staphylococcus aureus Biofilms with Pyridine-2,6-dicarboxamide Complexes
Audience: Researchers, scientists, and drug development professionals.
Abstract: Staphylococcus aureus infections, particularly those involving biofilms, present a formidable challenge to modern healthcare due to their inherent resistance to conventional antibiotics and host immune responses. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which acts as a physical barrier and fosters a persistent infectious state.[1][2] This guide details the application of pyridine-2,6-dicarboxamide (PDCA) metal complexes as a promising strategy to inhibit and eradicate S. aureus biofilms. We provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers investigating novel anti-biofilm agents.
The Scientific Rationale: Why Target Biofilms with PDCA Complexes?
S. aureus biofilm development is a multi-stage process involving initial attachment to a surface, followed by cellular proliferation and aggregation, maturation into a complex three-dimensional structure, and finally, dispersal of cells to colonize new sites.[1][3][4] The extracellular matrix provides profound protection, rendering the embedded bacteria up to 1,000 times more resistant to antibiotics than their planktonic counterparts.
Pyridine-2,6-dicarboxamide is a highly versatile scaffold known for its strong chelating properties with a variety of metal cations.[5][6] When complexed with transition metals such as Zinc (Zn(II)) or Copper (Cu(II)), these compounds exhibit significant antimicrobial properties.[7][8]
Core Mechanistic Hypothesis: Strategic Metal Sequestration
The primary proposed mechanism of action for PDCA complexes against S. aureus is the strategic sequestration of essential metal ions, particularly iron (Fe). S. aureus has evolved sophisticated mechanisms to acquire iron from its host, a nutrient critical for its survival, enzymatic functions, and pathogenesis.[9][10] By chelating available iron, PDCA complexes effectively starve the bacteria of this vital resource, disrupting central metabolic pathways and inhibiting growth. Recent studies also suggest that certain metalloantibiotics can induce cell wall disruption, presenting a multi-faceted attack.[7][8]
Caption: Proposed mechanism of PDCA complexes against S. aureus.
Application Notes: A Guide to Experimental Design
A robust evaluation of any novel anti-biofilm agent requires a multi-assay approach. Simply determining the Minimum Inhibitory Concentration (MIC) is insufficient, as biofilm-embedded bacteria exhibit a distinct, resistant phenotype.
2.1. Synthesis and Characterization The synthesis of PDCA ligands and their subsequent complexation with metal salts (e.g., ZnCl₂, CuSO₄) is typically achieved through straightforward condensation or reflux reactions.[5][11][12]
-
Causality: It is critical to confirm the structure and purity of the final complex. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis are essential to validate the successful coordination of the metal ion and rule out the presence of unreacted starting materials, which could confound biological assay results.[5][6]
2.2. Foundational Assays: Planktonic Susceptibility Before assessing biofilm activity, the MIC and Minimum Bactericidal Concentration (MBC) against planktonic (free-floating) S. aureus must be established.
-
Rationale: This provides a baseline of the compound's intrinsic antibacterial potency. A compound that is highly active against planktonic cells may or may not be effective against biofilms, but this data is crucial for determining the concentration range for subsequent biofilm assays.
2.3. Differentiating Biofilm Inhibition from Eradication Two distinct anti-biofilm activities must be evaluated:
-
Inhibition: The ability of the compound to prevent the initial formation of biofilms. This is relevant for prophylactic applications.
-
Eradication: The ability of the compound to destroy and disperse pre-formed, mature biofilms. This is critical for treating established, chronic infections.
2.4. Selecting Quantification and Visualization Methods No single assay tells the whole story. A combination of methods provides a comprehensive and trustworthy assessment.
-
Crystal Violet (CV) Staining: This is a simple, high-throughput assay that quantifies the total biofilm biomass (cells and matrix) by staining with a purple dye.[13][14]
-
Viable Cell Counting (CFU/mL): This method involves disrupting the biofilm and plating serial dilutions to count Colony Forming Units (CFUs).
-
Insight: This is the gold standard for quantifying viable bacteria.[17] However, it is labor-intensive and requires complete disruption of the biofilm, which can be challenging and lead to variability.
-
-
Confocal Laser Scanning Microscopy (CLSM): This advanced imaging technique allows for the three-dimensional visualization of the biofilm architecture. When combined with fluorescent Live/Dead stains (e.g., SYTO® 9 and propidium iodide), it provides invaluable spatial information on the compound's efficacy.[18][19]
Experimental Protocols
Protocol 1: Synthesis of N2,N6-bis(alkyl)-pyridine-2,6-dicarboxamide-Zn(II) Complex
This protocol provides a general method adapted from established literature for synthesizing symmetrical PDCA ligands and their subsequent chelation with Zinc (II).[5][11][12]
-
Materials & Reagents:
-
Pyridine-2,6-dicarbonyl dichloride
-
Desired primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., Triethylamine - TEA or DIPEA)[22]
-
Zinc(II) chloride (ZnCl₂)
-
Methanol, Water
-
Standard glassware for reflux synthesis
-
-
Step-by-Step Procedure:
-
Ligand Synthesis: a. Dissolve the primary amine (2.2 equivalents) and base (2.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen). b. Slowly add a solution of pyridine-2,6-dicarbonyl dichloride (1 equivalent) in anhydrous THF to the amine solution, typically at 0°C. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. d. Monitor reaction completion via Thin Layer Chromatography (TLC). e. Upon completion, remove the solvent under reduced pressure. Purify the resulting crude solid via column chromatography or recrystallization to yield the pure PDCA ligand.
-
Complexation: a. Dissolve the purified PDCA ligand (2 equivalents) in a methanol:water (1:1) solvent mixture. b. In a separate flask, dissolve ZnCl₂ (1 equivalent) in the same solvent mixture. c. Add the metal salt solution dropwise to the ligand solution while stirring. d. Reflux the mixture for 4-6 hours.[11] e. Allow the solution to cool slowly to room temperature to facilitate crystal formation. f. Collect the resulting precipitate by vacuum filtration, wash with cold solvent, and dry in a desiccator.
-
Characterization: Confirm the identity and purity of the final complex using NMR, MS, and elemental analysis.
-
Protocol 2: Biofilm Inhibition Quantification (Crystal Violet Assay)
This protocol quantifies the ability of PDCA complexes to prevent S. aureus biofilm formation in a 96-well plate format.[14][16][23]
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
-
Materials & Reagents:
-
S. aureus strain (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Phosphate-Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Inoculum Preparation: Inoculate S. aureus in TSB and incubate overnight at 37°C. The next day, dilute the culture 1:100 in fresh TSB + 1% glucose.[14][15]
-
Plate Setup: Add 180 µL of TSB containing serial dilutions of the PDCA complex to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment growth control.
-
Inoculation: Add 20 µL of the diluted bacterial suspension to each well (final volume 200 µL). Leave some wells with sterile media only as a negative control.[23]
-
Incubation: Cover the plate and incubate statically for 24 hours at 37°C.
-
Washing: Carefully discard the contents of the plate. Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells.[14]
-
Staining: Air dry the plate. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[14][16]
-
Final Wash: Discard the stain and wash the plate thoroughly with distilled water until the runoff is clear. Invert the plate on a paper towel to dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[14][16]
-
Quantification: Transfer 150 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 590 nm (OD₅₉₀).
-
-
Data Analysis:
-
Percentage Inhibition = [1 - (OD₅₉₀ of Treated Well / OD₅₉₀ of Growth Control Well)] x 100
-
Protocol 3: Mature Biofilm Eradication Assay
This protocol modifies the CV assay to assess the compound's ability to destroy a pre-formed biofilm.[23][24]
-
Step-by-Step Procedure:
-
Biofilm Formation: Follow steps 1, 3, and 4 from Protocol 2, but add only TSB and bacteria to the wells (no compound). Incubate for 24 hours at 37°C to allow a mature biofilm to form.
-
Treatment: After 24 hours, discard the planktonic culture and wash the wells twice with PBS.
-
Add 200 µL of fresh TSB containing serial dilutions of the PDCA complex to the wells with the established biofilm.
-
Incubate for an additional 24 hours at 37°C.
-
Quantification: Proceed with steps 5 through 9 from Protocol 2 to stain and quantify the remaining biofilm.
-
Protocol 4: Visualization of Biofilm Viability by CLSM
This protocol uses fluorescent stains to visualize live and dead cells within the biofilm structure.[18][19][25]
-
Materials & Reagents:
-
Step-by-Step Procedure:
-
Biofilm Culture and Treatment: Grow and treat biofilms on glass coverslips as described in Protocol 3. Include an untreated control.
-
Stain Preparation: Prepare the staining solution by mixing SYTO® 9 and propidium iodide in sterile water according to the manufacturer's instructions (a common ratio is 1.5 µL of each stain per 1 mL of water).[21]
-
Washing: Gently wash the coverslips with sterile water to remove planktonic cells and residual media.
-
Staining: Place the coverslip in a new well or on a microscope slide. Gently add enough staining solution to cover the biofilm. Incubate for 15-20 minutes at room temperature in the dark.[21]
-
Mounting: Gently rinse the coverslip with sterile water to remove excess stain. Mount the coverslip onto a microscope slide.
-
Imaging: Immediately visualize the biofilm using a CLSM. Use standard excitation/emission wavelengths for green (SYTO® 9, ~485/500 nm) and red (Propidium Iodide, ~490/635 nm) fluorescence.[21] Acquire z-stack images to reconstruct the 3D architecture.
-
-
Data Interpretation:
-
Untreated Control: Should show a dense, thick biofilm with predominantly green (live) cells.
-
Effective Treatment: Will show a significant increase in red (dead) cells, a reduction in overall biofilm thickness, and disruption of the biofilm structure.
-
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Antimicrobial Activity of PDCA Complexes against S. aureus
| Compound | MIC (µg/mL) vs. Planktonic | MBIC₅₀ (µg/mL)¹ | MBEC₅₀ (µg/mL)² |
| PDCA-Zn Complex | 16 | 32 | >128 |
| PDCA-Cu Complex | 8 | 16 | 64 |
| Vancomycin | 2 | 64 | >256 |
¹ MBIC₅₀: Minimum Biofilm Inhibitory Concentration required to prevent 50% of biofilm formation. ² MBEC₅₀: Minimum Biofilm Eradication Concentration required to eradicate 50% of a pre-formed biofilm.
References
-
A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism. (2022). MDPI. Available at: [Link]
-
Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm. (2024). Advanced Healthcare Materials. Available at: [Link]
-
How Staphylococcus aureus biofilms develop their characteristic structure. (2012). PNAS. Available at: [Link]
-
Staphylococcal Biofilm Development: Structure, Regulation, and Treatment Strategies. (2020). Microbiology and Molecular Biology Reviews. Available at: [Link]
-
Evaluation of Viable Cells in Pseudomonas aeruginosa Biofilmsby Colony Count and Live/Dead Staining. (n.d.). PMC. Available at: [Link]
-
Biofilm formation mechanism in S. aureus. (n.d.). ResearchGate. Available at: [Link]
-
Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (n.d.). Association for Biology Laboratory Education. Available at: [Link]
-
Staphylococcus aureus Biofilm: Morphology, Genetics, Pathogenesis and Treatment Strategies. (2021). MDPI. Available at: [Link]
-
The synthesis and crystal structures of pyridine-2,6-dicarboxamide oxime, C7H9N5O2, and its nickel(II) and copper(II) co-ordination compounds. (n.d.). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. (2022). BMG Labtech. Available at: [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). MDPI. Available at: [Link]
-
Crystal Violet Biofilm Assay | Indirect biofilm quantification. (2024). YouTube. Available at: [Link]
-
Pyridine‐2,6‐Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm. (2024). ResearchGate. Available at: [Link]
-
Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. (2022). JoVE. Available at: [Link]
-
Synthesis and Toxicity Test Of Zinc (II) Pyridine-2,6-Dicarboxylate Complexes. (2025). IPTEK The Journal for Technology and Science. Available at: [Link]
-
The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. (2019). IntechOpen. Available at: [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). ResearchGate. Available at: [Link]
-
Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. (n.d.). PMC. Available at: [Link]
-
Synthesis and Toxicity Test Of Zinc (II) Pyridine-2,6-Dicarboxylate Complexes. (n.d.). CORE. Available at: [Link]
-
Synthesis and Toxicity Test Of Zinc (II) Pyridine-2,6-Dicarboxylate Complexes. (2014). R Discovery. Available at: [Link]
-
Synthesis and Toxicity Test of Tin(IV) Pyridine-2,6-Dicarboxylate Complexes. (n.d.). AIP Publishing. Available at: [Link]
-
Effectiveness of clindamycin-based exposure strategies in experimental mature staphylococcal biofilms. (2025). Microbiology Spectrum. Available at: [Link]
-
Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. (2001). PubMed. Available at: [Link]
-
The Assessment of Antimicrobial and Anti-Biofilm Activity of Essential Oils against Staphylococcus aureus Strains. (2023). MDPI. Available at: [Link]
-
Synthesis and Toxicity Test of M/Zn(II) Complexes [M = Mn(II), Co(II)] with Pyridine-2,6-dicarboxylic Acid Ligand. (2016). Asian Journal of Chemistry. Available at: [Link]
-
The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. (2019). SciSpace. Available at: [Link]
-
Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (n.d.). MDPI. Available at: [Link]
-
Live/dead 3D CLSM images of biofilm eradication for S. aureus. (n.d.). ResearchGate. Available at: [Link]
-
Destruction of Staphylococcus aureus biofilms by combining an antibiotic with subtilisin A or calcium gluconate. (2021). PMC. Available at: [Link]
-
Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis. (2023). Frontiers. Available at: [Link]
-
CLSM analysis of biofilms development by S. aureus. (n.d.). ResearchGate. Available at: [Link]
-
New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. (2021). MDPI. Available at: [Link]
-
Staphylococcus aureus Redirects Central Metabolism to Increase Iron Availability. (n.d.). PLOS Pathogens. Available at: [Link]
-
Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram- Positive Bacteria. (2024). Preprints.org. Available at: [Link]
-
Discovery of iron-acquisition pathway suggests new treatments for drug-resistant Staph infections. (2003). UChicago Medicine. Available at: [Link]
Sources
- 1. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Staphylococcus aureus Redirects Central Metabolism to Increase Iron Availability | PLOS Pathogens [journals.plos.org]
- 10. Discovery of iron-acquisition pathway suggests new treatments for drug-resistant Staph infections - UChicago Medicine [uchicagomedicine.org]
- 11. Synthesis and Toxicity Test Of Zinc (II) Pyridine-2,6-Dicarboxylate Complexes | IPTEK The Journal for Technology and Science [journal.its.ac.id]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. ableweb.org [ableweb.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Evaluation of Viable Cells in Pseudomonas aeruginosa Biofilmsby Colony Count and Live/Dead Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Destruction of Staphylococcus aureus biofilms by combining an antibiotic with subtilisin A or calcium gluconate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Invitrogen Filmtracer LIVE/DEAD Biofilm Viability Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. mdpi.com [mdpi.com]
- 23. The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents | IntechOpen [intechopen.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Filmtracer™ LIVE/DEAD™ Biofilm Viability Kit 1 kit | Buy Online | Invitrogen™ [thermofisher.com]
Technical Support Center: Synthesis of Pyridine-2,6-bis(carboximidamide)
Welcome to the technical support center for the synthesis of Pyridine-2,6-bis(carboximidamide). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Introduction: The Challenge of Synthesizing Bis-Amidines
Pyridine-2,6-bis(carboximidamide) is a valuable building block, particularly as a ligand in coordination chemistry. Its synthesis, typically proceeding from 2,6-dicyanopyridine via a double Pinner reaction or related methods, presents several challenges. The primary hurdles include achieving complete conversion to the bis-amidine, preventing the formation of hydrolysis-related side products, and effectively purifying the highly polar final product. This guide addresses these issues head-on, providing both the "how" and the "why" behind our recommended solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to directly address the most common issues encountered during the synthesis.
Q1: My overall yield is consistently low (<40%). What are the most likely causes?
A1: Low yield is the most frequent complaint and typically stems from one or more of three primary issues: incomplete reaction, formation of side products, and losses during workup and purification.
-
Incomplete Reaction: The conversion of both nitrile groups can be sluggish. You may be isolating a mixture containing significant amounts of the mono-amidine intermediate and unreacted starting material.
-
Side Product Formation: The intermediates in this synthesis are highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of Pyridine-2-carboxamide-6-carboximidamide or the corresponding bis-amide, which are difficult to separate from the desired product.
-
Purification Losses: Pyridine-2,6-bis(carboximidamide) is a highly polar and basic compound. It can be challenging to handle and purify, often leading to significant material loss during recrystallization or chromatography. It is typically isolated as a hydrochloride salt to improve its handling and crystallinity[1][2].
Q2: My NMR analysis shows a mixture of the desired bis-amidine, a mono-amidine intermediate, and starting dinitrile. How can I drive the reaction to completion?
A2: This is a classic problem of insufficient reactivity or reaction time. Here’s how to address it:
-
Reagent Stoichiometry: Ensure a sufficient excess of the reagents for both steps. For the Pinner reaction, this means a significant excess of both the alcohol (often used as the solvent) and anhydrous HCl. For the subsequent ammonolysis, a large excess of ammonia is critical to drive the equilibrium toward the product.
-
Anhydrous Conditions: Water is the enemy. It will react with the intermediate imidate ester (Pinner salt) faster than ammonia in some cases, leading to the formation of an ester, which then gets converted to an amide impurity. Ensure all glassware is flame-dried, solvents are anhydrous, and reactions are run under a dry, inert atmosphere (Nitrogen or Argon).
-
Reaction Time & Temperature: The Pinner reaction to form the bis-imidate salt often requires prolonged stirring at low temperatures (0 °C to room temperature) to ensure both nitrile groups react and to prevent thermal decomposition of the Pinner salt intermediate[3][4]. The subsequent ammonolysis step may also require extended reaction times. Monitor the reaction by a suitable method (e.g., LC-MS or TLC of a quenched aliquot) to determine the optimal reaction time.
Q3: I have a persistent impurity that I believe is a carboxamide. How does this form and how can I prevent it?
A3: The formation of an amide impurity is almost always due to the presence of water. The mechanism involves the hydrolysis of the key intermediate.
-
Causality: The Pinner reaction proceeds through a protonated imidate ester intermediate (the "Pinner salt"). This intermediate is highly electrophilic. While the intended nucleophile is ammonia (in the second step), water can also act as a nucleophile. Attack by water leads to a tetrahedral intermediate that collapses to form an ester. This ester can then be converted to the corresponding primary amide under the ammoniacal conditions of the workup.
-
Prevention Strategy:
-
Rigorous Anhydrous Technique: Use freshly distilled, anhydrous solvents (e.g., methanol, ethanol, dioxane)[3]. Ensure the HCl gas is passed through a drying tube (e.g., filled with CaCl₂ or H₂SO₄) before being introduced to the reaction mixture.
-
Temperature Control: Keep the reaction temperature low (0 °C) during the addition of HCl gas. Pinner salts are often thermally unstable and can decompose or rearrange at higher temperatures[3][4].
-
Order of Addition: Add the ammonia source after the formation of the imidate ester is complete.
-
Q4: My final product is a sticky oil or is very difficult to crystallize. What are the best practices for purification and isolation?
A4: The free base of Pyridine-2,6-bis(carboximidamide) is highly polar and prone to being non-crystalline. The standard and most effective method for isolation is to convert it to its dihydrochloride salt.
-
Salt Formation: After the reaction is complete and the solvent has been removed, dissolve the crude product in a minimal amount of a suitable anhydrous alcohol (like methanol or ethanol). Slowly add a solution of anhydrous HCl in a solvent in which the salt is insoluble (e.g., diethyl ether or dioxane). The dihydrochloride salt should precipitate as a crystalline solid[5].
-
Recrystallization: The precipitated salt can be further purified by recrystallization. A common solvent system for polar salts is a mixture of an alcohol (e.g., methanol or ethanol) and a less polar co-solvent (e.g., acetonitrile or ethyl acetate) or an anti-solvent like diethyl ether to induce crystallization.
-
Chromatography (Advanced): For very stubborn purifications, reversed-phase chromatography (C18 silica) using a buffered mobile phase (e.g., water/acetonitrile with 0.1% TFA or formic acid) can be effective. However, this can be a large-scale challenge and may require subsequent salt-exchange steps.
Detailed Experimental Protocol (Model Procedure)
This protocol is a synthesized "best-practice" procedure based on the principles of the Pinner reaction and general methods for bis-amidine synthesis. It should be optimized for your specific laboratory conditions.
Step 1: Formation of Dimethyl Pyridine-2,6-diimidate Dihydrochloride (Pinner Salt)
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a gas outlet connected to a bubbler or a trap (to handle excess HCl). Maintain a positive pressure of dry nitrogen or argon.
-
Reagents: To the flask, add 2,6-dicyanopyridine (5.0 g, 38.7 mmol) and anhydrous methanol (100 mL).
-
Reaction: Cool the stirred suspension to 0 °C using an ice-water bath.
-
HCl Addition: Bubble dry hydrogen chloride gas through the suspension at a moderate rate. The temperature should be carefully monitored and maintained below 5 °C. The solid will gradually dissolve as the reaction progresses. Continue the HCl addition until the solution is saturated and the starting material is fully consumed (this can be monitored by TLC by taking a small aliquot, quenching with base, and spotting).
-
Reaction Time: Seal the flask and allow the mixture to stir at 0-5 °C for 24-48 hours. The formation of a white precipitate (the bis-imidate dihydrochloride salt) is expected.
Step 2: Ammonolysis to Pyridine-2,6-bis(carboximidamide) Dihydrochloride
-
Ammonia Solution: In a separate, cooled flask, prepare a saturated solution of ammonia in anhydrous methanol by bubbling ammonia gas through cold (0 °C) anhydrous methanol.
-
Reaction: Cool the Pinner salt suspension from Step 1 to -10 °C. Slowly add the cold methanolic ammonia solution from the previous step (approx. 100 mL, a large excess) to the reaction mixture.
-
Warming and Stirring: Seal the flask and allow the reaction to slowly warm to room temperature. Stir for an additional 24 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to obtain a solid residue.
-
Purification:
-
Triturate the solid with anhydrous diethyl ether to remove non-polar impurities and filter.
-
Recrystallize the crude solid from a minimal amount of hot methanol, adding anhydrous diethyl ether or acetonitrile as an anti-solvent upon cooling to induce crystallization.
-
-
Drying: Collect the white crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. The product is Pyridine-2,6-bis(carboximidamide) dihydrochloride.
Data Summary & Visualization
Table 1: Troubleshooting Common Synthesis Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | Incomplete reaction, hydrolysis, purification loss. | Ensure excess reagents, use strictly anhydrous conditions, isolate as HCl salt. |
| Mixture of products (mono/bis-amidine) | Insufficient reaction time or reagent stoichiometry. | Increase reaction time (monitor by TLC/LC-MS), use a larger excess of HCl and ammonia. |
| Presence of amide/ester impurities | Contamination with water. | Flame-dry all glassware, use anhydrous solvents, dry HCl gas before use. |
| Oily or non-crystalline product | Product is the free base, which is often not a solid. | Convert to the dihydrochloride salt by adding anhydrous HCl solution. |
| Reaction stalls | Poor solubility of starting material or intermediates. | Ensure sufficient solvent; for the Pinner reaction, alcohol is often the solvent. |
Diagrams
Caption: Workflow for the synthesis of Pyridine-2,6-bis(carboximidamide)·2HCl.
Caption: Competing reaction pathways for the Pinner salt intermediate.
References
-
Al-Masoudi, N. A., et al. (2010). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 15(7), 4711-4721. [Link]
-
J&K Scientific (2025). Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
SynArchive. Pinner Reaction. [Link]
-
Schliemann, M., et al. (2016). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 12, 1946-1953. [Link]
-
Kalli, M., et al. (2021). Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. ACS Infectious Diseases, 7(12), 3418-3430. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
Sources
preventing side reactions in nickel-catalyzed couplings with Pyridine-2,6-bis(carboximidamide)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Pyridine-2,6-bis(carboximidamide) and related ligands in nickel-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome common challenges and prevent unwanted side reactions in your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.
Introduction to Pyridine-2,6-bis(carboximidamide) in Nickel Catalysis
Pyridine-2,6-bis(carboximidamide) and its derivatives have emerged as powerful ligands in nickel-catalyzed cross-electrophile coupling (XEC) reactions.[1][2][3] These tridentate nitrogen-based ligands offer a unique electronic and steric environment around the nickel center, enabling the coupling of challenging substrates, such as Lewis-basic nitrogen heterocycles and unactivated alkyl halides.[1][2][3] However, like all catalytic systems, achieving high selectivity and yield requires careful optimization and an understanding of potential side reactions. This guide will address the most common issues encountered and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing significant homocoupling of my aryl/heteroaryl halide. What are the likely causes and how can I minimize it?
Answer:
Homocoupling of the more reactive electrophile (often the aryl or heteroaryl halide) is a common side reaction in cross-electrophile couplings. This occurs when two molecules of the aryl halide react with each other instead of with the desired alkyl halide coupling partner. The root cause often lies in the relative rates of the different catalytic pathways.
Causality and Troubleshooting Steps:
-
Mismatched Reactivity of Electrophiles: If the oxidative addition of the aryl halide to the low-valent nickel center is significantly faster than the subsequent steps involving the alkyl halide, aryl-aryl homocoupling can dominate.
-
Solution: Consider using a less reactive leaving group on the aryl component if possible (e.g., switching from an iodide to a bromide or chloride). Conversely, using a more reactive alkyl halide (e.g., an alkyl iodide instead of a bromide or chloride) can sometimes improve the rate of the desired cross-coupling pathway.
-
-
Reductant Choice and Activity: The nature and surface activity of the metallic reductant (typically zinc or manganese) can influence the concentration of the active Ni(0) species. An overly active reductant can lead to a high concentration of Ni(0), which may favor the dimerization of the more readily available aryl halide.
-
Solution:
-
Switching Reductants: If using zinc, consider switching to manganese, or vice versa. The redox potentials and surface properties of these metals can alter the reaction kinetics.[4]
-
Reductant Activation: Ensure your reductant is properly activated and has a consistent particle size. Pre-activation with acid can sometimes be beneficial, but must be followed by thorough washing and drying.
-
Homogeneous Reductants: For highly sensitive systems, exploring homogeneous reductants like tetrakis(dimethylamino)ethylene (TDAE) can offer better control, although they are often more expensive and air-sensitive.[5][6][7]
-
-
-
Ligand-to-Metal Ratio: An inappropriate ligand-to-metal ratio can lead to the formation of less-selective or off-cycle nickel species.
-
Solution: Screen different ligand-to-nickel ratios. A slight excess of the ligand is often beneficial for catalyst stability and selectivity.
-
-
Solvent Effects: The solvent can influence the solubility of the catalytic species and the rates of the individual steps in the catalytic cycle.
-
Solution: While amide solvents like DMF or NMP are common, consider screening other polar aprotic solvents such as DMA or acetonitrile. In some cases, less polar solvents like dioxane have been shown to suppress side reactions.[4]
-
| Parameter | Recommendation to Reduce Aryl Homocoupling | Rationale |
| Aryl Halide | Use Ar-Br or Ar-Cl instead of Ar-I | Decreases the rate of oxidative addition of the aryl halide. |
| Reductant | Switch between Zn and Mn; ensure consistent quality. | Different reductants have different redox potentials and surface activities. |
| Ligand:Ni Ratio | Screen ratios from 1:1 to 1.5:1 | Optimizes the formation of the desired catalytically active species. |
| Solvent | Screen DMF, NMP, DMA, and dioxane | Solvent can influence reaction kinetics and solubility of intermediates. |
FAQ 2: My primary side product is the reduced (hydrodehalogenated) starting material. How can I prevent this?
Answer:
Hydrodehalogenation is the replacement of the halogen on your starting material with a hydrogen atom. This side reaction competes with the desired cross-coupling and is often problematic with highly active catalyst systems or when there are sources of protons in the reaction mixture.
Causality and Troubleshooting Steps:
-
Source of Protons: Adventitious water or other protic impurities in the solvent or reagents can protonate organonickel intermediates, leading to the reduced product.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry reagents under vacuum or with a suitable drying agent.
-
-
Reductant-Mediated Pathways: In some cases, the formation of organozinc or organomanganese species can occur, which may be more susceptible to protonolysis.[4]
-
Solution: Switching the reductant (Zn vs. Mn) can sometimes mitigate this issue. Using an organic reductant can also be a solution.[4]
-
-
Reaction Temperature: Higher temperatures can sometimes lead to catalyst decomposition or promote undesired pathways that result in hydrodehalogenation.
-
Solution: Screen lower reaction temperatures. It's often a balance between achieving a reasonable reaction rate and minimizing side reactions.
-
-
Slow Addition of a Reagent: If one of the coupling partners is prone to reduction, its slow addition to the reaction mixture can help maintain a low steady-state concentration, favoring the cross-coupling pathway.
-
Solution: For reactions prone to hydrodehalogenation of the aryl halide, consider slow addition of the alkyl halide.
-
FAQ 3: I am observing significant dimerization of my alkyl halide. What is the cause and how can I improve cross-selectivity?
Answer:
Alkyl-alkyl homocoupling (dimerization) is another common side reaction, particularly when using more reactive alkyl halides. This suggests that the reaction of the nickel catalyst with the alkyl halide is competitive with or faster than its reaction with the aryl halide.
Causality and Troubleshooting Steps:
-
Ligand Control: The Pyridine-2,6-bis(carboximidamide) ligand is designed to provide good steric and electronic control, but fine-tuning may be necessary. A related ligand, pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN), has been shown to be highly selective in preventing alkyl dimerization in the coupling of aryl chlorides with alkyl chlorides.[1][2][3][8]
-
Halide Additives: The presence of certain halide salts can have a profound impact on the reaction mechanism and selectivity. For instance, in the coupling of aryl chlorides and alkyl chlorides, bromide or iodide additives act as co-catalysts, generating a low, steady-state concentration of the more reactive alkyl bromide/iodide, which can improve cross-selectivity.[8]
-
Solution: Screen the addition of catalytic amounts of LiBr, NaI, or other halide salts. This can modulate the reactivity of the alkyl electrophile and favor the cross-coupling pathway.[10]
-
-
Relative Reactivity of Electrophiles: If the alkyl halide is much more reactive than the aryl halide, dimerization is more likely.
-
Solution:
-
Use a more reactive aryl halide (e.g., Ar-Br instead of Ar-Cl).
-
Use a less reactive alkyl halide (e.g., Alkyl-Br instead of Alkyl-I).
-
-
FAQ 4: My reaction is sluggish or stalls before completion. What are some strategies to improve the reaction rate and conversion?
Answer:
Slow or incomplete reactions can be due to a number of factors, including inefficient catalyst activation, catalyst decomposition, or inhibition by reaction components.
Causality and Troubleshooting Steps:
-
Inefficient Reductant: The surface of metallic reductants can become passivated, leading to poor electron transfer and slow catalyst turnover.
-
Solution:
-
Use freshly opened or properly stored reductant.
-
Consider pre-activation of the reductant (e.g., with I2, TMSCl, or dilute acid, followed by thorough washing and drying).
-
Ensure vigorous stirring to maintain good contact between the reductant and the reaction mixture.
-
-
-
Catalyst Inhibition: Reaction byproducts, such as triflate anions if using an aryl triflate, can inhibit the reduction of Ni(II) species at the surface of the reductant, thereby slowing down the catalytic cycle.[9]
-
Solution: The addition of salts like LiCl can sometimes mitigate this inhibition and improve catalyst turnover.[8]
-
-
Temperature: The reaction may simply require more thermal energy to proceed at a reasonable rate.
-
Solution: Incrementally increase the reaction temperature, while monitoring for the formation of side products.
-
-
Concentration: Very dilute conditions can slow down bimolecular reactions.
-
Solution: Increase the concentration of your reaction, ensuring all components remain soluble.
-
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling
-
Preparation: In a glovebox, add the nickel precatalyst (e.g., NiBr₂·glyme, 5 mol%), Pyridine-2,6-bis(carboximidamide) (6 mol%), and the reductant (e.g., zinc dust, 3 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Addition of Reagents: Add the aryl/heteroaryl halide (1.0 equiv.) and the desired additives (e.g., LiBr, 0.2 equiv.).
-
Solvent and Second Electrophile: Add the anhydrous, degassed solvent (e.g., DMF, to a concentration of 0.1-0.2 M). Finally, add the alkyl halide (1.2-1.5 equiv.).
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction in a pre-heated aluminum block at the desired temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction progress by GC-MS or LC-MS. Upon completion, quench the reaction, filter off the solid reductant, and proceed with a standard aqueous workup and purification.
Protocol 2: Screening for Optimal Additives to Reduce Side Reactions
-
Setup: Prepare a parallel set of reactions following the general procedure above.
-
Variable Additives: To each vial, add a different additive or a different loading of the same additive. A good starting point is to screen:
-
No additive (control)
-
LiBr (0.1, 0.2, and 0.5 equiv.)
-
NaI (0.1, 0.2, and 0.5 equiv.)
-
LiCl (1.0 and 2.0 equiv.)
-
-
Analysis: Run all reactions for the same amount of time. Analyze the crude reaction mixtures by GC or ¹H NMR with an internal standard to determine the ratio of the desired cross-coupled product to the major side products (homocoupled and reduced products).
-
Evaluation: Compare the results to identify the additive and loading that provides the best selectivity for the desired product.
Visualizing the Catalytic Cycle and Troubleshooting
Caption: Generalized catalytic cycle for Ni-catalyzed cross-electrophile coupling and common side reactions.
Caption: A workflow for troubleshooting side reactions in nickel-catalyzed cross-electrophile couplings.
References
-
Title: Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights Source: University of Wisconsin–Madison URL: [Link]
-
Title: Nickel-catalyzed migratory alkyl–alkyl cross-coupling reaction Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Nickel-Catalyzed Reductive Cross-Couplings Source: KAUST Repository URL: [Link]
-
Title: Ni Catalyzed Cross-Electrophile Coupling | Hazari Group Source: Yale University URL: [Link]
-
Title: Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides Source: PMC (PubMed Central) URL: [Link]
-
Title: Recent Advances on Nickel-Catalyzed Electrochemical Couplings Source: CCS Chemistry URL: [Link]
-
Title: Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry Source: CCS Chemistry URL: [Link]
-
Title: New homogeneous reductant systems for nickel-catalyzed cross-electrophile coupling Source: Yale University Library URL: [Link]
-
Title: NICKEL-CATALYZED, CROSS-ELECTROPHILE COUPLING Source: University of Rochester Chemistry URL: [Link]
-
Title: Mechanisms of nickel-catalyzed reductive cross-coupling reactions Source: OAE Publishing Inc. URL: [Link]
-
Title: Mechanisms of nickel-catalyzed reductive cross-coupling reactions Source: Chem Synth URL: [Link]
-
Title: Mechanisms of nickel-catalyzed reductive cross-coupling reactions Source: ResearchGate URL: [Link]
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. f.oaes.cc [f.oaes.cc]
- 3. researchgate.net [researchgate.net]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. Ni Catalyzed Cross-Electrophile Coupling | Hazari Group [hazarigroup.yale.edu]
- 6. New homogeneous reductant systems for nickel-catalyzed cross-electrophile coupling - American Chemical Society [acs.digitellinc.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-catalyzed migratory alkyl–alkyl cross-coupling reaction - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03217D [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Pyridine-2,6-bis(carboximidamide) Ligands
Welcome to the technical support center for the synthesis and optimization of Pyridine-2,6-bis(carboximidamide) ligands. This guide is designed for researchers, medicinal chemists, and material scientists who utilize these versatile ligands in areas ranging from catalysis to drug development.[1] Pyridine-2,6-bis(carboximidamide), a key bidentate ligand, is crucial for forming stable complexes with various transition metals, enabling novel catalytic transformations and the development of compounds with significant biological activity.[2][3]
This document provides in-depth, field-proven insights into common synthetic challenges. It is structured as a series of frequently asked questions and a comprehensive troubleshooting guide to help you navigate the intricacies of your experiments, ensuring reproducibility and high-quality results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, handling, and properties of Pyridine-2,6-bis(carboximidamide) ligands.
Q1: What are the primary synthetic routes to Pyridine-2,6-bis(carboximidamide)?
There are two predominant methods for synthesizing this class of ligands, starting from the corresponding dinitrile, Pyridine-2,6-dicarbonitrile:
-
The Pinner Reaction: This is the classical and most widely cited method.[4][5] It involves a two-step process: first, the acid-catalyzed reaction of the dinitrile with an alcohol (typically ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas to form the intermediate bis(imidate) salt, often called a Pinner salt.[5][6] In the second step, this salt is treated with ammonia (or an amine) to yield the final bis(amidine) product.[5]
-
Lithium Hexamethyldisilazide (LHMDS) Method: A more modern and often more convenient alternative to the Pinner reaction involves treating the dinitrile with a strong, non-nucleophilic base like LHMDS, followed by an acidic quench.[2][7] This method can sometimes offer better yields and avoid the use of gaseous HCl, but may require more stringent anhydrous conditions.[2][7]
Q2: Why are strictly anhydrous conditions so critical for this synthesis?
The intermediates in both primary synthetic routes are highly susceptible to hydrolysis.
-
In the Pinner reaction , the intermediate imidate salt (Pinner salt) can be readily hydrolyzed by water to form an ester or, more problematically, rearrange to a stable amide byproduct, which is a common impurity and can be difficult to remove.[6][8]
-
In the LHMDS method , the reagents are extremely sensitive to moisture. Any water present will quench the strong base and inhibit the reaction.
Therefore, using anhydrous solvents (e.g., dry ethanol, THF, dioxane), oven-dried glassware, and a dry atmosphere (e.g., nitrogen or argon) is essential for achieving high yields and purity.
Q3: What is the function of the strong acid (HCl gas) in the Pinner reaction?
The Pinner reaction is an acid-catalyzed process.[6] Gaseous HCl serves as the catalyst by protonating the nitrogen atom of the nitrile group. This protonation significantly increases the electrophilicity of the nitrile carbon, making it much more susceptible to nucleophilic attack by a weak nucleophile like an alcohol. Without the acid catalyst, the reaction would not proceed at a practical rate.
Q4: How can I effectively monitor the progress of the reaction?
Monitoring the reaction is key to preventing the formation of byproducts from unnecessarily long reaction times.[8]
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. A suitable solvent system (e.g., dichloromethane/methanol mixtures) can be developed to separate the starting dinitrile, the intermediate Pinner salt (which may appear at the baseline), and the final amidine product.
-
High-Performance Liquid Chromatography (HPLC): For more precise, quantitative analysis, HPLC can be used to track the consumption of starting material and the formation of the product and any byproducts.[7]
Q5: What are the typical storage and handling recommendations for the final product?
Pyridine-2,6-bis(carboximidamide) is typically isolated as a dihydrochloride salt. This salt is a crystalline solid that is generally stable at room temperature.[9] However, due to its hygroscopic nature, it should be stored in a tightly sealed container in a desiccator or under an inert atmosphere to protect it from moisture.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis of Pyridine-2,6-bis(carboximidamide).
Problem 1: Low or No Product Yield
Low yield is one of the most common issues. The following decision tree and table outline the likely causes and their solutions.
Caption: Troubleshooting Decision Tree for Low Product Yield.
Problem 2: Significant Amide Byproduct Formation
The formation of the corresponding pyridine-2,6-bis(carboxamide) is a frequent and troublesome side reaction, particularly in the Pinner synthesis.
| Problem | Probable Cause(s) | Scientific Explanation & Recommended Solution |
| High levels of amide byproduct detected (e.g., by NMR or LC-MS) | 1. Elevated Reaction Temperature [8] | Explanation: The intermediate Pinner salt is thermodynamically unstable and can undergo thermal rearrangement to the more stable N-alkyl amide and an alkyl chloride.[6][8] This process is highly temperature-dependent. Solution: Strictly maintain the reaction temperature at or below 0°C throughout the formation of the Pinner salt. An ice-salt bath may be necessary for better control. |
| 2. Presence of Water [8] | Explanation: Moisture in the reaction mixture leads to the hydrolysis of the imidate intermediate, which directly yields the amide. Solution: Re-verify that all solvents and reagents are anhydrous. Use freshly opened bottles of anhydrous solvents or distill them over an appropriate drying agent. | |
| 3. Prolonged Reaction Time [8] | Explanation: Even at low temperatures, given enough time, the reaction equilibrium can shift to favor the formation of the more thermodynamically stable amide byproduct. Solution: Monitor the reaction closely using TLC or HPLC. Once the starting nitrile is consumed and the intermediate is formed, proceed to the next step (aminolysis) without unnecessary delay. |
Problem 3: Difficulty with Product Purification and Isolation
The final product is a polar salt, which can present purification challenges.
| Problem | Probable Cause(s) | Recommended Solution |
| Product is an intractable oil or fails to crystallize | 1. Residual Solvent 2. Presence of Impurities | Solution: Ensure all reaction solvents (e.g., ethanol, dioxane) are thoroughly removed under high vacuum. Attempt to precipitate the product by triturating the oil with a non-polar solvent like diethyl ether or hexane. If impurities are preventing crystallization, consider dissolving the crude product in a minimal amount of methanol and precipitating it into a large volume of a less polar solvent like acetone or ethyl acetate. |
| Product is water-soluble, making extraction difficult | Inherent Polarity of the Dihydrochloride Salt | Solution: Avoid aqueous workups where possible. Purification is best achieved through recrystallization. A common and effective method is to dissolve the crude salt in hot ethanol or methanol and allow it to cool slowly. If the purity is still low, washing the crystalline product with cold acetone or diethyl ether can remove less polar impurities. For very challenging purifications, reverse-phase HPLC may be required.[7] |
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for optimization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis via Pinner Reaction
This protocol describes the classical two-step synthesis.
Caption: General workflow for the Pinner reaction synthesis.
Step-by-Step Methodology:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (or bubbler outlet).
-
Reagents: To the flask, add Pyridine-2,6-dicarbonitrile (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of nitrile).
-
Pinner Salt Formation:
-
Cool the suspension to 0°C using an ice bath.
-
Begin bubbling a slow, steady stream of anhydrous HCl gas through the stirred suspension. The HCl gas should be dried by passing it through a sulfuric acid trap.
-
Continue the HCl addition for 1-2 hours. The solid should gradually dissolve and then a new precipitate (the Pinner salt) will begin to form.
-
After stopping the gas flow, allow the reaction to stir at 0°C for an additional 12-24 hours. Monitor by TLC until the starting nitrile is consumed.
-
-
Intermediate Isolation: Collect the precipitated Pinner salt by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.
-
Aminolysis:
-
Suspend the dried Pinner salt in fresh anhydrous ethanol in a new flask and cool to 0°C.
-
Bubble anhydrous ammonia gas through the suspension for 30-60 minutes, or add a saturated solution of ammonia in ethanol (2.0-3.0 eq).
-
Seal the flask and stir the mixture, allowing it to slowly warm to room temperature overnight.
-
-
Workup and Purification:
-
Reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from hot ethanol or methanol.
-
Protocol 2: Synthesis via LHMDS Method
This protocol is an alternative that avoids gaseous reagents but requires excellent Schlenk line technique.[2][7]
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (argon or nitrogen), add Pyridine-2,6-dicarbonitrile (1.0 eq) to a flask containing anhydrous THF.
-
Reaction:
-
Cool the solution to 0°C.
-
Slowly add a solution of LHMDS (e.g., 1.0 M in THF, 2.2 eq) dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.
-
-
Acidic Quench:
-
Cool the reaction mixture back to 0°C.
-
Very carefully and slowly quench the reaction by adding a solution of 4 M HCl in dioxane (2.5-3.0 eq).
-
Allow the mixture to stir at room temperature overnight. A precipitate should form.
-
-
Purification:
-
Collect the solid by filtration, wash with THF and diethyl ether.
-
Further purification can be achieved by recrystallization as described in Protocol 1 or by preparative HPLC if necessary.[7]
-
Section 4: Summary of Optimized Reaction Conditions
The following table summarizes key parameters for successful synthesis. These serve as a validated starting point for your experiments.
| Parameter | Pinner Reaction | LHMDS Method | Rationale & Key Considerations |
| Temperature | ≤ 0°C | 0°C to Room Temp. | Critical for Pinner reaction to prevent thermal decomposition of the unstable imidate intermediate.[4][6] Less critical for the LHMDS method, but the initial addition and quench should be done cold. |
| Solvent | Anhydrous Ethanol, Dioxane | Anhydrous THF | Must be strictly anhydrous to prevent hydrolysis of intermediates and reagents.[4][8] |
| Key Reagents | Anhydrous HCl (gas), Anhydrous NH3 (gas or solution) | LHMDS, 4M HCl in Dioxane | Purity and dryness of all reagents are paramount. LHMDS is highly reactive and must be handled under an inert atmosphere. |
| Reaction Time | 12-24 hours (Step 1), 12 hours (Step 2) | 24-48 hours | Monitor the reaction. Extended times can lead to byproduct formation, especially in the Pinner method.[8] |
| Atmosphere | Dry atmosphere (drying tube) | Inert atmosphere (N2 or Ar) | Essential to exclude moisture. An inert atmosphere is mandatory for the LHMDS method due to the reactivity of the base. |
References
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5... - PMC. (n.d.).
- "formation of amide byproduct in Pinner reaction" - Benchchem. (n.d.).
- Pinner Reaction - J&K Scientific. (2025, June 4).
- Pinner reaction - Wikipedia. (n.d.).
- Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents - PubMed. (2010, September 20).
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate. (n.d.).
- Pinner Reaction - SynArchive. (n.d.).
- Amidine Synthesis Methods Overview | PDF | Amine | Ester - Scribd. (n.d.).
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - ResearchGate. (2025, October 13).
- Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands. (n.d.).
- Optimized reaction conditions for the synthesis of pyridine 6. - ResearchGate. (n.d.).
- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.).
- Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands - New Journal of Chemistry (RSC Publishing). (n.d.).
- Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - PMC. (n.d.).
- US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents. (n.d.).
- Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - MDPI. (2010, July 6).
- Symposium of Student Scholars: Synthesis and Characterization of New Bis(amidines). (n.d.).
- Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. (n.d.).
- Synthesis and Characterization of Some New N-Glycosides of Pyridine-2,6-bis-Carboxamides Derivatives - Academia.edu. (n.d.).
- Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - ACS Publications. (2021, November 12).
- A novel bis tridentate bipyridine carboxamide ligand and its complexation to copper(II): synthesis, structure, and magnetism - PubMed. (2007, October 15).
- Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands - White Rose Research Online. (n.d.).
- Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents - PubMed. (2010, July 6).
- Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity - PubMed. (2013, January 15).
- (PDF) SYNTHESIS AND INVESTIGATION BIOLOGICAL ACTIVITY OF BIS-N-CARBOXAMIDE LİGAND AND ITS METAL COMPLEXES - ResearchGate. (n.d.).
- Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC. (n.d.).
- Pyridine-2,6-bis(carboximidamide) dihydrochloride = 95 1394382-56-9 - Sigma-Aldrich. (n.d.).
- Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - ResearchGate. (2025, October 16).
- Synthesis and characterisation of symmetrical ligand 2,6-bis(N-(1 '-piperidinylethyl)carbamyl)pyridine - Academia.edu. (n.d.).
- 150223-49-7 | Pyridine-2,6-bis(carboximidamide) - ChemScene. (n.d.).
- Pyridine: A Useful Ligand in Transition Metal Complexes - IntechOpen. (2018, November 5).
Sources
- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Characterization of New Bis(amidines) [digitalcommons.kennesaw.edu]
- 2. Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel bis tridentate bipyridine carboxamide ligand and its complexation to copper(II): synthesis, structure, and magnetism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. synarchive.com [synarchive.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemscene.com [chemscene.com]
enhancing the stability of Pyridine-2,6-bis(carboximidamide) metal complexes
Welcome to the technical support and troubleshooting center for Pyridine-2,6-bis(carboximidamide) (PyBCam) and its derivatives. As a tridentate nitrogen ligand, PyBCam has revolutionized nickel-catalyzed cross-electrophile coupling (XEC), enabling the robust formation of C(sp2)–C(sp3) bonds from abundant electrophiles [1]. However, the unique redox demands and moisture sensitivity of these low-valent nickel complexes require precise experimental control.
This guide provides field-proven insights, focusing on the causality behind catalyst degradation and the operational protocols required to maintain the stability of your catalytic cycle.
Part 1: Troubleshooting Guide & FAQs
Q1: During the cross-electrophile coupling of aryl chlorides, my reaction mixture rapidly turns black and yields no product. How do I stabilize the catalyst? A1: This is a classic symptom of irreversible catalyst decomposition via oxidation or hydrolysis.
-
The Causality: The active catalytic species is a highly oxophilic Ni(0) or Ni(I) complex. When exposed to trace moisture or oxygen, the low-valent nickel is rapidly oxidized into inactive Ni(II) oxides (the black precipitate). Furthermore, in the presence of water, the basic amidine groups of standard PyBCam are susceptible to hydrolysis, destroying the ligand's chelating ability.
-
The Solution: Ensure rigorous Schlenk techniques or glovebox handling. Solvents (typically DMA or NMP) must be strictly anhydrous and degassed via freeze-pump-thaw cycles. If the problem persists, verify the quality of your terminal reductant (e.g., Zn or Mn dust), as oxidized passivation layers on the metal surface will fail to reduce the Ni(II) pre-catalyst, leaving it vulnerable to degradation.
Q2: I am observing significant ligand degradation and off-cycle catalyst trapping when coupling electron-rich aryl triflates. How can I enhance the ligand's chemical stability? A2: You must switch from the standard PyBCam ligand to its cyano-derivative: PyBCamCN (pyridine-2,6-bis(N-cyanocarboxamidine)).
-
The Causality: Electron-rich aryl triflates react slowly, giving the catalyst time to degrade or enter off-cycle pathways. The standard PyBCam ligand is prone to hydrolysis over extended reaction times. By introducing strongly electron-withdrawing N-cyano groups, the pKa of the amidine is significantly lowered, making PyBCamCN highly resistant to hydrolysis. Crucially, PyBCamCN tunes the redox potential of the nickel center, preventing deleterious off-cycle transmetalation that forms unproductive aryl-zinc reagents[2].
Q3: My reaction is producing excessive alkyl homodimers rather than the desired C(sp2)-C(sp3) cross-coupled product. Is the Ni-complex decomposing? A3: The complex itself may be intact, but the catalytic cycle has become kinetically unstable.
-
The Causality: Cross-selectivity relies on a delicate balance. If alkyl radicals are generated too rapidly by the nickel catalyst, they will overwhelm the persistent Ni(II)-aryl intermediate. This leads to radical-radical homocoupling (dimerization) and eventual catalyst poisoning.
-
The Solution: Utilize a dynamic halide exchange strategy by adding catalytic LiCl or NaI. This maintains the bulk of the alkyl halide as an unreactive chloride, generating a low, steady-state concentration of the reactive alkyl iodide/bromide in situ. This self-regulating system ensures the catalytic cycle remains stable and highly cross-selective[1].
Part 2: Quantitative Data & Ligand Comparison
To select the most stable and effective ligand for your specific workflow, consult the comparative stability and reactivity profiles below.
| Ligand | Chemical Stability | Redox Influence on Ni | Optimal Substrates | Primary Limitation |
| Bipyridine (Bpy) | High | Favors closed-shell / 2e⁻ pathways | Aryl bromides & iodides | Poor reactivity with aryl chlorides |
| PyBCam·2HCl | Moderate (Susceptible to hydrolysis) | Favors open-shell / 1e⁻ pathways | Aryl chlorides | Off-cycle transmetalation with triflates |
| PyBCamCN | Very High (Hydrolysis resistant) | Balances 1e⁻ and 2e⁻ pathways | Aryl chlorides & Triflates | Requires specific reductants (Zn/Mn) |
Part 3: Standard Operating Procedure (SOP)
Self-Validating Protocol: Ni-PyBCamCN Catalyzed Cross-Electrophile Coupling
This protocol is designed as a self-validating system; specific visual cues are embedded to confirm the stability and active state of the metal complex at each step.
Step 1: Pre-catalyst Ligation
-
Inside a nitrogen-filled glovebox, add NiBr₂·DME (10 mol%) and PyBCamCN (10 mol%) to an oven-dried reaction vial.
-
Add anhydrous, degassed N,N-dimethylacetamide (DMA) to achieve a 0.1 M concentration.
-
Stir at room temperature for 30 minutes.
-
Validation Check: The formation of a homogeneous, clear pale green/blue solution indicates successful ligation and a stable Ni(II) pre-catalyst.
Step 2: Reductant & Additive Preparation
-
Add finely powdered Zn dust (2.0 equiv) and anhydrous LiCl (1.0 equiv) to the vial.
-
Causality: Zn serves as the terminal reductant to initiate the cycle, while LiCl modulates the alkyl radical generation rate to prevent catalyst degradation [2].
Step 3: Substrate Addition & Activation
-
Add the aryl electrophile (1.0 equiv) and the alkyl halide (1.5 equiv).
-
Seal the vial with a PTFE-lined crimp cap, remove it from the glovebox, and place it in a pre-heated block at 60 °C.
-
Validation Check: Within 15–30 minutes of heating, the mixture will transition from pale green to a deep red/brown color. This visually confirms the successful reduction of the complex to the highly active, low-valent Ni(0)/Ni(I) species. If the solution turns black, the system has been compromised by oxygen/moisture.
Step 4: Quench and Workup
-
After 24 hours, cool the reaction to room temperature.
-
Quench by slowly adding 1M HCl.
-
Causality: The acid solubilizes the excess Zn dust and basic nickel salts, preventing the formation of intractable emulsions during the subsequent ethyl acetate extraction.
Part 4: Mechanistic Pathway & Stability Visualization
The following diagram maps the logical flow of the Ni-PyBCamCN catalytic cycle, explicitly highlighting the critical nodes where catalyst stability is compromised.
Figure 1: Ni-PyBCamCN catalytic cycle and primary degradation pathways in cross-coupling.
References
-
Kim, S., Goldfogel, M. J., Gilbert, M. M., & Weix, D. J. (2020). "Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides." Journal of the American Chemical Society.[Link]
-
Weix, D. J., et al. (2025). "Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions." Journal of the American Chemical Society.[Link]
-
Su, Z.-M., Deng, R., & Stahl, S. S. (2024). "Zinc and manganese redox potentials in organic solvents and their influence on nickel-catalysed cross-electrophile coupling." Nature Communications.[Link]
purification techniques for Pyridine-2,6-bis(carboximidamide) and its derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating highly polar, nitrogen-rich ligands. Pyridine-2,6-bis(carboximidamide)—often utilized as its dihydrochloride salt (CAS: 1394382-56-9)—is a highly versatile tridentate ligand critical for nickel-catalyzed cross-electrophile couplings, originally pioneered by the Weix laboratory[1].
Because of the highly basic, polar nature of the dual carboximidamide (amidine) groups, standard purification techniques often lead to severe streaking, poor mass recovery, or catalytic degradation. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure you isolate these compounds with the extreme purity required for transition-metal catalysis[2].
Purification Strategy Workflow
Before selecting a purification method, it is critical to assess the specific impurity profile of your crude reaction mixture. The decision tree below outlines the logical flow for selecting the optimal technique based on the primary contaminants present.
Workflow for selecting the optimal purification strategy for Pyridine-2,6-bis(carboximidamide).
Troubleshooting & FAQs
Issue 1: Severe Streaking on Normal-Phase Silica
Q: When I attempt to purify pyridine-2,6-bis(carboximidamide) derivatives on standard silica gel, I get severe streaking and low mass recovery. Why does this happen and how can I fix it?
A: Amidines are highly basic (pKa ~ 12) and strongly hydrogen-bond to the acidic silanol groups on standard normal-phase silica gel. This ionic interaction causes irreversible adsorption and chromatographic streaking.
The Causality & Solution: To mitigate this, you must suppress the ionization of the silanol groups and outcompete the amidine for binding sites.
-
Basic Modifiers: Introduce 1–5% Triethylamine (Et₃N) into your mobile phase. A proven solvent system for amidine derivatives is Dichloromethane (DCM) / Acetonitrile (MeCN) (e.g., 4:1 to 10:3 ratio) supplemented with Et₃N[3].
-
Reverse-Phase Alternative: If normal phase fails, switch to C18 reverse-phase chromatography using a water/methanol gradient with 0.1% TFA. This maintains the compound in its fully protonated, highly soluble state, preventing secondary interactions with the stationary phase[4].
Issue 2: Complex Mixtures with Unreacted Starting Materials
Q: My reaction mixture contains unreacted amines and acidic byproducts. Chromatography is failing to resolve them. What is the most efficient alternative?
A: Strong Cation Exchange (SCX) chromatography is the optimal "catch-and-release" methodology for complex amidine mixtures[4].
The Causality: SCX media contains propylsulfonic acid functional groups. When the crude mixture is loaded, the highly basic amidine groups are protonated and ionically bind to the stationary phase. Neutral and acidic impurities have no affinity and are washed straight through. The purified amidine is then selectively released by washing the column with a strong base (e.g., 2M NH₃ in methanol), which deprotonates the amidine, breaking the ionic bond and allowing it to elute[4].
Issue 3: Achieving Catalytic-Grade Purity
Q: I need >99% purity for nickel-catalyzed deaminative reductive cross-couplings. Is chromatography sufficient?
A: For sensitive catalytic applications—such as those utilizing the pyridine-2,6-bis(carboximidamide) ligand for Ni-catalyzed peptide diversification[1][2]—chromatography alone may leave trace transition metals or silica residues that poison the catalyst. Recrystallization of the dihydrochloride salt is the gold standard[3][5].
The Causality: The dihydrochloride salt of pyridine-2,6-bis(carboximidamide) forms a highly ordered, stable crystalline lattice that selectively excludes organic impurities. The salt is highly soluble in water but has a steep solubility curve in hot alcohols, making methanol or ethanol ideal recrystallization solvents[5][6].
Quantitative Comparison of Purification Modalities
To assist in workflow selection, the following table summarizes the expected performance metrics of each purification modality based on empirical laboratory data.
| Purification Method | Target Impurity Profile | Typical Yield Recovery | Purity Achieved | Scalability |
| SCX Chromatography | Unreacted acids & neutrals | 85–95% | >95% | High (up to 50g) |
| Recrystallization (HCl salt) | Trace organics & metals | 60–80% | >99% | Very High (kg scale) |
| Normal Phase (Silica + Et₃N) | Structurally similar bases | 50–70% | 90–95% | Low-Medium (<10g) |
| Reverse Phase (C18 + TFA) | Polar degradation products | 75–85% | >98% | Medium (Prep-HPLC) |
Validated Experimental Protocols
Protocol A: SCX Catch-and-Release Purification
Use this protocol when isolating amidines from complex mixtures containing neutral or acidic byproducts.
-
Column Equilibration: Condition a pre-packed SCX cartridge (propylsulfonic acid silica) with 3 column volumes (CV) of Methanol.
-
Loading: Dissolve the crude amidine mixture in a minimum volume of Methanol (or DCM/MeOH if solubility is poor) and load onto the column. Self-Validation Check: The basic amidine will protonate and bind ionically to the sulfonic acid stationary phase. The effluent should contain no target product.
-
Washing: Wash the column with 3 CV of Methanol, followed by 2 CV of DCM. Mechanism: This removes all neutral and acidic impurities, which have no ionic affinity for the column.
-
Elution: Elute the target amidine using 3 CV of 2.0 M Ammonia in Methanol. Mechanism: The high concentration of ammonia deprotonates the amidine, breaking the ionic interaction and releasing it from the column.
-
Concentration: Evaporate the basic eluent under reduced pressure to yield the highly pure free-base amidine.
Protocol B: Recrystallization of Pyridine-2,6-bis(carboximidamide) Dihydrochloride
Use this protocol to achieve catalytic-grade purity (>99%) for transition-metal ligand applications.
-
Salt Formation: If starting from the free base, dissolve the compound in minimal ethanol and add 2.1 equivalents of ethereal HCl. Stir for 30 minutes at room temperature to ensure complete protonation.
-
Dissolution: Suspend the crude dihydrochloride salt in a minimum volume of boiling Methanol (approx. 65 °C) until fully dissolved[3].
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble polymeric impurities or inorganic salts (e.g., excess ammonium chloride from the initial synthesis)[6].
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours. Mechanism: Slow cooling promotes the formation of a highly ordered crystalline lattice, selectively excluding organic impurities.
-
Isolation: Collect the white crystals via vacuum filtration, wash with ice-cold diethyl ether, and dry under high vacuum. The melting point of the pure dihydrochloride salt should be >300 °C (decomposition)[6].
References
-
ACS Publications. "Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation". Journal of the American Chemical Society. Available at: [Link]
-
National Institutes of Health (PMC). "Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation". PMC. Available at:[Link]
-
National Institutes of Health (PMC). "Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−". PMC. Available at:[Link]
-
Biotage. "How should I purify a complex, polar, amide reaction mixture?". Biotage Knowledge Base. Available at: [Link]
-
ResearchGate. "What is the best technique for amide purification?". ResearchGate Q&A. Available at: [Link]
-
Cardiff University. "Mechanochemistry as an Enabling Technology for Synthesis and Catalysis". ORCA. Available at:[Link]
Sources
- 1. Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
managing moisture sensitivity of Pyridine-2,6-bis(carboximidamide) dihydrochloride
Technical Support Center: Managing Moisture Sensitivity of Pyridine-2,6-bis(carboximidamide) Dihydrochloride
Welcome to the Application Support Center. As researchers utilizing Pyridine-2,6-bis(carboximidamide) dihydrochloride (CAS: 1394382-56-9)—a critical pincer ligand pioneered by the Weix group for the nickel-catalyzed cross-coupling of basic nitrogen heterocycles with alkyl halides—you may encounter performance variability linked to environmental sensitivity. This guide provides an authoritative, mechanistically grounded framework for diagnosing, preventing, and resolving moisture-induced degradation in your catalytic workflows.
Mechanistic Causality: The Hydrolysis of Amidinium Salts
Understanding the failure mode of your reagents is the first step in prevention. Pyridine-2,6-bis(carboximidamide) is supplied as a dihydrochloride salt to improve handling and solid-state stability. However, this ionic lattice renders the compound highly hygroscopic. When exposed to ambient humidity, the salt absorbs water, creating a localized, concentrated aqueous microenvironment.
The amidinium carbon is highly electrophilic. Water acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate[1][2]. Subsequent proton transfer and C–N bond cleavage expel ammonia (as ammonium chloride), irreversibly converting the active amidine into an inactive amide, and eventually a carboxylic acid[3]. This structural degradation destroys the ligand's ability to coordinate effectively with the nickel center, terminating the catalytic cycle.
Degradation pathway of amidine hydrochloride via moisture-induced hydrolysis.
Troubleshooting & FAQs
Q1: My nickel-catalyzed cross-coupling yields have inexplicably dropped from 85% to 30%. Could the ligand be the culprit? A: Yes. If your alkyl halide and nitrogen heterocycle substrates are pure, the ligand is the most likely point of failure. Pyridine-2,6-bis(carboximidamide) dihydrochloride must maintain an intact bis-amidine structure to form the active Ni-catalyst complex. Moisture uptake leads to partial hydrolysis into the mono-amide or bis-amide. Because amide nitrogens are poor sigma-donors compared to amidines, the resulting Ni-complex is catalytically inactive. Always verify ligand integrity before scaling up.
Q2: How can I distinguish between simple moisture absorption (wet ligand) and actual chemical degradation (hydrolyzed ligand)? A: You must use a combination of Karl Fischer (KF) titration and spectroscopic analysis. KF titration will quantify the free water content. However, to check for irreversible hydrolysis, run an IR or ¹H NMR spectrum. In IR, look for the appearance of a strong amide carbonyl stretch (~1650–1690 cm⁻¹). In ¹H NMR (in DMSO-d6), the loss of the sharp amidinium N–H signals and a shift in the pyridine backbone protons indicate conversion to the amide[4].
Diagnostic workflow for troubleshooting ligand moisture contamination.
Q3: If my batch has absorbed moisture but hasn't hydrolyzed yet, can I dry it in a standard vacuum oven at 80°C? A: Absolutely not. Heating an amidine hydrochloride in the presence of trapped moisture dramatically accelerates acid-catalyzed hydrolysis[2]. The thermal energy overcomes the activation barrier for the nucleophilic attack of water on the protonated amidine[5]. Instead, you must use a low-temperature azeotropic drying method or high-vacuum desiccation at room temperature.
Quantitative Data: Impact of Moisture on Ligand Integrity
To illustrate the critical nature of storage, the following table summarizes the typical degradation profile of amidine hydrochlorides when exposed to varying relative humidity (RH) levels at 25°C over a 30-day period.
| Environmental Condition | Moisture Uptake (w/w %) | Hydrolysis Conversion (%) | Recommended Action |
| Argon Glovebox (<1 ppm H₂O) | < 0.1% | 0% | Optimal storage; use directly. |
| Desiccator (10% RH) | 1.5 - 3.0% | < 2% | Dry under high vacuum before use. |
| Ambient Lab (45% RH) | 8.0 - 12.0% | 15 - 25% | Discard; irreversible amide formation. |
| High Humidity (75% RH) | > 20.0% (Deliquescent) | > 60% | Discard immediately. |
Experimental Protocols: Handling and Recovery
Protocol A: Rigorous Storage and Handling
Objective: Prevent initial moisture ingress during routine laboratory use.
-
Receipt & Transfer: Upon receiving the argon-charged vial from the supplier[6], immediately transfer it into an inert atmosphere glovebox (Argon or N₂).
-
Aliquotting: Do not weigh the compound on an open bench. Weigh all required masses for your cross-coupling reactions inside the glovebox.
-
Storage: Store the bulk powder in a tightly sealed amber vial, wrapped in Parafilm, inside the glovebox. If a glovebox is unavailable, store the sealed vial in a vacuum desiccator over active P₂O₅ or indicating Drierite, and purge the desiccator with Argon before pulling the vacuum.
Protocol B: Low-Temperature Azeotropic Drying (For Wet, Non-Hydrolyzed Ligand)
Objective: Remove absorbed water without providing the thermal energy required for hydrolysis. Self-Validation: Initial KF titration shows >1% water, but ¹H NMR shows no amide peaks. Post-drying KF must be <0.1%.
-
Suspension: Suspend the wet Pyridine-2,6-bis(carboximidamide) dihydrochloride (1.0 g) in anhydrous toluene (20 mL) in a round-bottom flask.
-
Evaporation: Attach the flask to a rotary evaporator. Lower the pressure to <50 mbar and set the water bath to a maximum of 35°C .
-
Azeotropic Removal: Evaporate the toluene to dryness. The water will co-evaporate as a toluene-water azeotrope at this low temperature, preventing thermal hydrolysis.
-
Secondary Drying: Re-suspend in anhydrous dichloromethane (10 mL) and evaporate again to remove residual toluene.
-
High Vacuum: Place the resulting free-flowing powder under high vacuum (Schlenk line, <0.1 mmHg) at room temperature for 12 hours.
-
Validation: Perform a Karl Fischer titration in an anhydrous solvent to confirm water content is below 1000 ppm (0.1%) before deploying in nickel catalysis.
References
-
Amide Hydrolysis: Mechanism, Conditions and Applications - Allen [Link]
-
Mechanism of Amide Hydrolysis - YouTube[Link]
-
21.7 Chemistry of Amides - OpenStax[Link]
-
Pyridine-2, 6-bis(carboximidamide) dihydrochloride, min 95%, 1 gram - Calpaclab[Link]
-
How to Minimize Amide Hydrolysis in High-Humidity Environments - Patsnap[Link]
-
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water - ResearchGate[Link]
Sources
Technical Support Center: Scaling Up Pyridine-2,6-bis(carboximidamide) Synthesis
Welcome to the Technical Support Center for the synthesis and scale-up of Pyridine-2,6-bis(carboximidamide) dihydrochloride. This molecule has emerged as a critical tridentate ligand in nickel-catalyzed cross-electrophile couplings, particularly for the functionalization of challenging pharmaceutical heterocycles, as demonstrated by the Weix laboratory ( [1]).
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. The protocols and troubleshooting steps below detail the causality behind each chemical behavior, ensuring that your scale-up process is a robust, self-validating system.
Mechanistic Pathway & Reaction Strategy
The synthesis relies on a modified Pinner reaction, converting 2,6-pyridinedicarbonitrile to the final amidine via a highly moisture-sensitive bis-imidate intermediate.
Reaction pathway for the Pinner synthesis of Pyridine-2,6-bis(carboximidamide).
Self-Validating Experimental Protocol
To guarantee reproducibility during scale-up, every phase of this protocol includes a built-in validation checkpoint. Do not proceed to the next step unless the checkpoint criteria are explicitly met.
Step 1: Imidate Intermediate Formation
-
Action: Charge a dry, nitrogen-flushed reactor with 2,6-pyridinedicarbonitrile (1.0 eq) and anhydrous methanol (10 volumes). Add sodium methoxide (0.15 eq, 25% w/w solution in MeOH). Stir the suspension at 20–25 °C for 16 hours.
-
Causality: The methoxide ion acts as a nucleophilic catalyst, attacking the electrophilic nitrile carbon to generate the highly reactive bis-imidate. Anhydrous conditions are non-negotiable; trace water will irreversibly hydrolyze the intermediate into unreactive esters, permanently capping your yield.
-
Validation Checkpoint: Pull a 0.5 mL aliquot, remove the solvent under vacuum, and analyze via FT-IR. The protocol is self-validating when the sharp nitrile stretch (~2230 cm⁻¹) is completely absent and replaced by a broad imidate C=N stretch (~1650 cm⁻¹).
Step 2: Amidine Formation
-
Action: To the validated imidate solution, add finely milled solid ammonium chloride (NH₄Cl, 2.5 eq). Heat the mixture to 55 °C (mild reflux) for 18 hours.
-
Causality: NH₄Cl provides the ammonia necessary to displace the methoxy group, directly yielding the highly stable dihydrochloride salt of the amidine ( [2]). Milling the NH₄Cl increases its surface area, overcoming the mass-transfer limitations and poor solubility inherent in methanolic scale-up.
-
Validation Checkpoint: Monitor the reaction via HPLC or NMR. The reaction is complete when the intermediate peak is fully consumed. The precipitation of a dense white solid (the product salt) serves as a visual self-validation of successful conversion.
Step 3: Isolation via Anti-Solvent Precipitation
-
Action: Cool the reactor to 0–5 °C. Slowly charge methyl tert-butyl ether (MTBE) (5 volumes) to fully crash out the product. Filter under a nitrogen blanket, wash the filter cake with cold ethanol followed by MTBE, and dry in a vacuum oven at 40 °C.
-
Causality: The bis-amidine dihydrochloride is exceptionally polar and water-soluble. Traditional aqueous workups lead to catastrophic yield loss. Anti-solvent precipitation leverages the product's insolubility in ethereal solvents to achieve high purity without unscalable chromatography.
Troubleshooting Workflow & FAQs
Troubleshooting decision tree for optimizing scale-up synthesis and isolation.
FAQ 1: Why does my reaction stall at the mono-amidine stage during scale-up?
Causality & Solution: Stalling is caused by the poor dissolution rate of ammonium chloride in methanol at larger scales due to a reduced surface-area-to-volume ratio. To resolve this, pre-mill the NH₄Cl to a fine powder and ensure vigorous mechanical stirring (e.g., using a pitched-blade turbine). Increasing the equivalents to 2.5 eq provides the necessary kinetic driving force to push the second substitution to completion.
FAQ 2: I am observing a significant amount of dimethyl pyridine-2,6-dicarboxylate byproduct. How do I prevent this?
Causality & Solution: The formation of the dicarboxylate ester is a direct result of moisture contamination. The highly electrophilic imidate intermediate reacts faster with water than with ammonia. Ensure your methanol is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O) and maintain a positive pressure of dry nitrogen throughout Step 1.
FAQ 3: The final Pyridine-2,6-bis(carboximidamide) dihydrochloride is off-white to yellow. Is this acceptable for nickel catalysis?
Causality & Solution: While a slight off-white hue is typical, a distinct yellow or brown color indicates the presence of polymeric nitrile byproducts or trace metal impurities. These impurities can coordinate to and poison the nickel catalyst during cross-electrophile couplings. Resolve this by dissolving the crude product in minimal hot methanol, treating with 5% w/w activated carbon, filtering through a Celite pad, and re-precipitating with MTBE.
Quantitative Optimization Data
To assist in your scale-up engineering, the following table summarizes the critical quantitative parameters, comparing lab-scale baselines to pilot-scale targets.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Optimization Target | Causality / Impact |
| Methanol Water Content | < 100 ppm | < 50 ppm | < 30 ppm | Prevents hydrolysis of the moisture-sensitive imidate intermediate. |
| NaOMe Catalyst Loading | 0.10 eq | 0.15 eq | 0.15 eq | Balances the reaction rate with the risk of side-product formation. |
| NH₄Cl Equivalents | 2.1 eq | 2.5 eq | 2.5 eq | Excess compensates for poor solubility and mass transfer in MeOH. |
| Reaction Temp (Step 2) | 65 °C (Reflux) | 55 °C | 55 - 60 °C | Lower temperature on scale-up prevents solvent loss and thermal degradation. |
| Typical Yield | 85 - 90% | 75 - 82% | > 85% | Scaled yields often drop due to isolation inefficiencies; MTBE anti-solvent recovers yield. |
References
-
Title: New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries Source: Nature Chemistry (Hansen, E. C., Pedro, D. J., Wotal, A. C., Gower, N. J., Nelson, J. D., Caron, S., Weix, D. J., 2016) URL: [Link]
comparative analysis of Pyridine-2,6-bis(carboximidamide) and other bidentate ligands
Beyond Bidentate: A Comparative Guide to Pyridine-2,6-bis(carboximidamide) (PyBCam) in Nickel-Catalyzed Cross-Electrophile Coupling
Executive Summary
The formation of C(sp2)–C(sp3) bonds is a foundational pillar in modern drug development. Nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a premier strategy to join two different halides without the need for pre-formed, moisture-sensitive organometallic reagents. However, classical bidentate ligands—such as bipyridines and phenanthrolines—often struggle with cross-selectivity, leading to unwanted homocoupled byproducts, and are highly susceptible to deactivation by basic nitrogen heterocycles.
To overcome these limitations, the Weix laboratory pioneered the use of Pyridine-2,6-bis(carboximidamide) (PyBCam), a rigid, tridentate (NNN) pincer ligand[1]. This guide provides a comprehensive comparative analysis of PyBCam against traditional bidentate alternatives, detailing the mechanistic causality behind its superior performance and providing self-validating experimental protocols for its application.
Structural Causality and Mechanistic Divergence
The choice of ligand in Ni-catalyzed XEC dictates the delicate balance between the desired cross-coupling pathway and deleterious off-cycle reactions.
-
The Bidentate Vulnerability: Classic ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or 1,10-phenanthroline (phen) coordinate in a bidentate (NN) fashion. When reacting with basic heteroaryl halides (e.g., pyridines, pyrimidines), the substrate can competitively bind to the nickel center, displacing the bidentate ligand. Furthermore, bidentate complexes are prone to off-cycle transmetalation, forming unproductive aryl zinc species that rapidly undergo homocoupling (Ar-Ar)[2].
-
The Tridentate Advantage (PyBCam): PyBCam operates as a planar, tridentate (NNN) ligand. Crystallographic analysis reveals that this rigid pincer geometry tightly occupies three coordination sites on the nickel center[2]. This structural rigidity provides two critical advantages:
-
Prevention of Substrate Inhibition: The strong tridentate chelation prevents basic nitrogen-containing substrates from displacing the ligand, keeping the catalyst active[2].
-
Suppression of Transmetalation: By occupying the necessary coordination sites, PyBCam (and its N-cyano derivative, PyBCamCN) structurally blocks the deleterious transmetalation step, funneling the reaction cleanly toward the desired alkyl radical addition[2]. Furthermore, PyBCam creates an electron-rich nickel center that is highly effective in reductive couplings and matches well with both metallic reductants and photoredox catalysts[3].
-
Quantitative Performance Comparison
The following table summarizes the performance metrics of PyBCam compared to standard bidentate ligands and other tridentate scaffolds in challenging XEC scenarios (e.g., coupling basic heteroaryl halides with unactivated alkyl halides).
| Ligand Scaffold | Coordination Mode | Cross-Coupling Yield (Basic Heterocycles) | Homocoupling (Ar-Ar) | Catalyst Deactivation Risk |
| dtbbpy | Bidentate (NN) | Low to Moderate | High | High (Displaced by basic substrates) |
| 1,10-Phenanthroline | Bidentate (NN) | Moderate | Moderate to High | High |
| Terpyridine | Tridentate (NNN) | Low | Low | Moderate (Poor relative stability) |
| PyBCam / PyBCamCN | Tridentate (NNN) | High (Up to 75%+) | Low (<10%) | Low (Rigid planar binding) |
Data synthesized from comparative high-throughput experimentation (HTE) and mechanistic studies[3],[2].
Visualizing the Mechanistic Divergence
Mechanistic divergence of Ni-XEC: PyBCam stabilizes the cycle, preventing bidentate off-cycle paths.
Self-Validating Experimental Protocol: Ni-Catalyzed XEC using PyBCam
This protocol outlines the cross-electrophile coupling of a basic heteroaryl bromide with an unactivated alkyl bromide using PyBCam.
Causality Note: A critical failure point in Ni-catalyzed reductive coupling is the premature reduction of the catalyst. Nickel(II) salts and PyBCam must be stirred before the addition of the reductant. If the reductant is added to unligated Ni(II), it will rapidly reduce to Ni(0) black, which aggregates and crashes out of solution, permanently terminating the catalytic cycle.
Step-by-Step Methodology:
-
Catalyst Pre-Complexation: In a nitrogen-filled glovebox, add NiBr₂·DME (10 mol%) and Pyridine-2,6-bis(carboximidamide) dihydrochloride (PyBCam, 12 mol%)[1] to an oven-dried reaction vial. Add anhydrous N,N-dimethylacetamide (DMA) to achieve a 0.1 M concentration. Stir at room temperature for 20 minutes until a homogenous, deep-colored active catalyst complex forms.
-
Substrate Addition: Add the basic heteroaryl bromide (1.0 equiv) and the unactivated alkyl bromide (1.5 equiv).
-
Causality Note: A slight excess of the alkyl halide is utilized to compensate for minor background hydrodehalogenation that occurs during the radical generation phase.
-
-
Reductant and Additive Introduction: Add Manganese (Mn) powder (2.0 equiv) and a catalytic amount of NaI (20 mol%).
-
Causality Note: NaI serves as a highly effective halide exchange catalyst (Finkelstein-type reaction). It transiently converts unactivated alkyl bromides (or chlorides[4]) into more reactive alkyl iodides in situ, thereby accelerating the rate of alkyl radical generation and matching the catalytic turnover rate[2].
-
-
Incubation: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir vigorously at 80 °C for 24 hours.
-
Quench and Analysis: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the insoluble Mn salts. Analyze the crude filtrate via UPLC-MS to validate the cross-coupling-to-homocoupling ratio before proceeding to silica gel chromatography.
Visualizing the Experimental Workflow
Standard self-validating experimental workflow for PyBCam-enabled cross-electrophile coupling.
References
-
ACS Catalysis - Substrate-Photocatalyst Reactivity Matching Enables Broad Aryl Halide Scope in Light-Driven, Reductive Cross-Electrophile Coupling. Available at: [Link]
-
Journal of the American Chemical Society (JACS) - Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions. Available at: [Link]
-
STAR Protocols (Cell Press) - Protocol for iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides. Available at:[Link]
Sources
comparing the efficacy of different Pyridine-2,6-bis(carboxamide) derivatives as antimicrobial agents
The escalating crisis of antimicrobial resistance (AMR), particularly the proliferation of methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA), necessitates the development of novel therapeutic scaffolds. Among the most promising frontiers in medicinal inorganic chemistry is the development of metalloantibiotics.
This guide provides an in-depth, objective comparison of Pyridine-2,6-bis(carboxamide) (also known as pyridine-2,6-dicarboxamide) derivatives. By acting as highly efficient tridentate ligands, these compounds form stable complexes with transition metals, unlocking unique pharmacokinetic properties and synergistic antimicrobial mechanisms that frequently outperform traditional antibiotics.
Mechanistic Causality: Why the Pyridine-2,6-bis(carboxamide) Scaffold?
The structural brilliance of the pyridine-2,6-bis(carboxamide) framework lies in its capacity for pincer-type chelation .
When the amide groups are deprotonated, the molecule acts as a rigid, tridentate (
The antimicrobial efficacy of these complexes is governed by two fundamental chemical principles:
-
Tweedy’s Chelation Theory: Chelation significantly reduces the polarity of the metal ion because its positive charge is partially shared with the donor nitrogen atoms. Furthermore, there is
-electron delocalization over the entire chelate ring. -
Overton’s Concept of Cell Permeability: The lipid membrane of bacterial cells favors the passage of lipid-soluble materials. The increased lipophilicity generated by Tweedy's chelation allows the metalloantibiotic complex to easily penetrate the bacterial lipid bilayer, leading to intracellular accumulation, cell wall disruption, and reactive oxygen species (ROS) generation [1].
Mechanistic pathway of Pyridine-2,6-bis(carboxamide) metalloantibiotics.
Comparative Efficacy and Quantitative Data
Different substituents on the carboxamide nitrogen atoms drastically alter the steric hindrance, electronic properties, and ultimately, the biological efficacy of the resulting complexes. Below is an objective comparison of three distinct classes of pyridine-2,6-bis(carboxamide) derivatives.
A. Lead Compound L11 (Cu/Zn Complexes)
Recent 2024 studies have identified a highly optimized ligand (denoted as L11) complexed with Cu(II) and Zn(II). These complexes were specifically engineered to target in vivo dental biofilms caused by S. aureus. The Cu(II)/Zn(II) complexes demonstrated unparalleled efficacy against VRSA, outperforming the FDA-approved drug of last resort, Vancomycin[1].
B. -bis(5-Nitrothiazol-2-yl)pyridine-2,6-dicarboxamide
By appending a 5-nitrothiazole ring to the carboxamide groups, researchers synthesized a ligand that forms highly stable complexes with Cu, Ni, and Fe. The presence of the nitro group enhances electron withdrawal, stabilizing the metal center. These complexes showed broad-spectrum activity comparable to Gentamycin[2].
C. -Bis(1-methoxy-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide (Schiff Bases)
Derived from L-alanine methyl esters, these derivatives act as precursors to macrocyclic Schiff bases. The esterification enhances the solubility profile. While their raw MIC values are higher than the L11 complexes, they exhibit significant fungicidal and bactericidal activity comparable to Streptomycin [3].
Quantitative Comparison Table
| Derivative Class | Metal Complex | Primary Target Strains | MIC Range ( | Reference Standard | Ref. MIC ( |
| L11 Proligand | Cu(II) / Zn(II) | S. aureus (MRSA, VRSA), Enterococcus | 2 – 4 (VRSA) | Vancomycin | > 16 (VRSA) |
| Bis(5-Nitrothiazol-2-yl) | Cu(II) / Ni(II) / Fe(II) | S. aureus, E. coli, S. typhi | 31.25 – 62.5 | Gentamycin | 15 – 30 |
| Bis(1-methoxy-oxopropan-2-yl) | Uncomplexed / Schiff Base | Gram (+/-) and Fungi | 50 – 100 | Streptomycin | 25 – 50 |
Data synthesized from respective antimicrobial screening assays [1][2][3].
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the synthesis, complexation, and biological validation of these agents. The causality behind each step is explained to provide a self-validating framework.
Protocol 1: Synthesis of the Pyridine-2,6-bis(carboxamide) Ligand
Objective: Form the primary pincer ligand via acyl substitution.
-
Preparation: Dissolve the chosen amine (e.g., 2-amino-5-nitrothiazole or L-alanine methyl ester, 2 mmol) in dry dichloromethane (15 mL) and cool to -10 °C. Causality: Low temperatures prevent highly exothermic side reactions and degradation of the acyl chloride.
-
Acylation: Slowly add 2,6-pyridinedicarbonyl dichloride (1 mmol) dropwise under continuous stirring.
-
pH Control: Add triethylamine (TEA) dropwise to maintain the reaction mixture at pH ~8. Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct formed during amide bond formation, driving the equilibrium forward.
-
Purification: Stir for 12 hours at room temperature. Wash the organic layer sequentially with 1N HCl, 1N
, and distilled water. Dry over anhydrous and evaporate the solvent to yield the solid ligand.
Protocol 2: Metal Complexation
Objective: Coordinate the transition metal to the tridentate cavity.
-
Deprotonation: Dissolve the synthesized ligand in Tetrahydrofuran (THF) or Ethanol. If required, add a mild base to deprotonate the amide nitrogens, forming the active pincer cavity.
-
Coordination: Add an equimolar amount of the metal salt (e.g.,
or ) dissolved in the same solvent. -
Crystallization: Reflux the mixture for 4-6 hours. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum. Characterize via UV-Vis (to confirm d-d transitions of the metal) and ESI-MS.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
Objective: Quantify antimicrobial efficacy according to CLSI guidelines.
-
Inoculum Preparation: Culture S. aureus (or target strain) in Mueller-Hinton Broth (MHB) to a turbidity matching a 0.5 McFarland standard (
CFU/mL). -
Serial Dilution: Prepare a stock solution of the metal complex in DMSO (due to its high lipophilicity). Perform two-fold serial dilutions in a 96-well plate using MHB, ensuring the final DMSO concentration remains below 1% to prevent solvent-induced toxicity.
-
Incubation & Reading: Add the bacterial inoculum to each well. Incubate at 37 °C for 18-24 hours. The MIC is recorded as the lowest concentration well exhibiting no visible bacterial growth (confirmed via resazurin dye reduction).
Experimental workflow from ligand synthesis to mechanistic validation.
Conclusion
The pyridine-2,6-bis(carboxamide) scaffold represents a highly tunable, precision-driven platform for combating antibiotic-resistant pathogens. By leveraging the thermodynamic stability of its tridentate pincer cavity, researchers can synthesize metalloantibiotics—particularly Cu(II) and Zn(II) complexes—that exhibit profound lipophilicity and membrane-disrupting capabilities. As demonstrated by the L11 lead compound, these derivatives hold significant translational potential, particularly in eradicating stubborn Gram-positive infections like MRSA and VRSA where traditional cell-wall inhibitors fail.
References
-
Title: Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm Source: Advanced Healthcare Materials (PubMed / NIH) URL: [Link]
-
Title: SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N,N-BIS (5-NITROTHIAZOL-2-YL) PYRIDINE Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents Source: Molecules (MDPI) URL: [Link]
spectroscopic data (NMR, IR, Mass) for Pyridine-2,6-bis(carboximidamide)
An in-depth comparative analysis of the spectroscopic properties of Pyridine-2,6-bis(carboximidamide) —frequently utilized and isolated as its dihydrochloride salt—against its synthetic precursors and structural analogs. This guide is designed for researchers and drug development professionals requiring rigorous analytical validation for supramolecular building blocks and cross-coupling ligands.
Introduction and Structural Context
Pyridine-2,6-bis(carboximidamide) has emerged as a highly effective tridentate pincer ligand, particularly in nickel-catalyzed cross-electrophile couplings[1],[2] and deaminative reductive cross-couplings[3]. To ensure reproducible catalytic performance, the purity and structural integrity of this ligand must be rigorously verified.
This guide objectively compares the spectroscopic signatures (NMR, IR, Mass) of Pyridine-2,6-bis(carboximidamide) against two common alternatives and precursors:
-
2,6-Pyridinedicarbonitrile: The standard synthetic precursor.
-
2,6-Pyridinedicarboxamide: An oxygen-containing analog used in similar coordination chemistry[4].
Reaction pathway from nitrile precursor to amidine ligand and its catalytic application.
Spectroscopic Data Comparison
To distinguish Pyridine-2,6-bis(carboximidamide) from its alternatives, analysts must look for the disappearance of the nitrile stretch and the appearance of highly deshielded amidine protons.
Table 1: Quantitative NMR Data Comparison (DMSO- )
Note: Chemical shifts (
| Compound | Diagnostic Feature | ||
| Pyridine-2,6-bis(carboximidamide) | Massive broad singlet at ~9.8 ppm confirming the protonated amidine[5]. | ||
| 2,6-Pyridinedicarbonitrile | Complete absence of exchangeable N-H protons. | ||
| 2,6-Pyridinedicarboxamide | Two distinct primary amide N-H signals due to restricted rotation[4]. |
Table 2: FT-IR and HRMS Data Comparison
| Compound | FT-IR Key Bands (cm | HRMS (ESI+) Exact Mass |
| Pyridine-2,6-bis(carboximidamide) | 3300-3100 ( | |
| 2,6-Pyridinedicarbonitrile | 2235 ( | |
| 2,6-Pyridinedicarboxamide | 3400-3200 ( |
Causality Behind Experimental Choices (E-E-A-T)
As an application scientist, it is critical to understand why specific analytical conditions are chosen, rather than blindly following a protocol.
-
Solvent Selection for NMR (DMSO-
vs. CDCl ): Pyridine-2,6-bis(carboximidamide) is almost exclusively handled as a dihydrochloride salt to prevent the free amidine base from undergoing hydrolysis or self-condensation. This salt is completely insoluble in non-polar solvents like CDCl . Furthermore, using D O would cause rapid deuterium exchange with the amidine protons, erasing the diagnostic 9.79 ppm signal[5]. DMSO- provides the necessary solvating power while restricting rapid proton exchange, allowing the H signals of the amidine group to be clearly integrated. -
Ionization Mode for Mass Spectrometry (ESI+): The highly basic nature of the carboximidamide groups (pKa ~ 11-12) makes them exceptional proton acceptors. Electrospray Ionization in positive mode (ESI+) guarantees near 100% ionization efficiency, yielding a robust
peak with minimal fragmentation, which is ideal for confirming the intact ligand before deploying it in sensitive Ni-catalyzed reactions,[3].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
FT-IR Sampling (ATR over KBr): While traditional KBr pellets can be used, the dihydrochloride salt is highly hygroscopic. Moisture absorbed during KBr pellet pressing will artificially broaden the 3300 cm
region, masking the distinct N-H stretches of the amidine. Attenuated Total Reflectance (ATR) allows for direct analysis of the neat powder, preserving the true vibrational signature.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By incorporating internal standards and specific instrument parameters, the data inherently proves its own reliability.
Self-validating multi-modal spectroscopic workflow for structural confirmation.
Protocol A: Quantitative 1D NMR Acquisition
-
Sample Preparation: Weigh exactly 15.0 mg of Pyridine-2,6-bis(carboximidamide) dihydrochloride into a clean vial. Add 0.6 mL of anhydrous DMSO-
containing 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( 0.00 ppm). -
Dissolution: Sonicate the vial for 2 minutes until the solution is optically clear. Transfer to a 5 mm NMR tube.
-
Acquisition Parameters (
H): Set the probe temperature to 298 K. To ensure accurate integration of the broad amidine protons, use a relaxation delay (D1) of at least 5 seconds (to account for the longer relaxation times of the rigid pyridine core). Acquire 16-32 scans. -
Validation Step: Check the residual DMSO peak. It must appear exactly at a quintet at
2.50 ppm. If the water peak ( ~3.33 ppm in DMSO) is excessively large, the sample has absorbed moisture, which may artificially shift the amidine N-H peak due to hydrogen bonding dynamics.
Protocol B: ATR FT-IR Spectroscopy
-
Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans, 4 cm
resolution) in the ambient atmosphere. -
Sample Loading: Place ~2 mg of the neat crystalline powder directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact pressure.
-
Acquisition & Validation: Acquire the spectrum from 4000 to 400 cm
. Validate the spectrum by ensuring the baseline is flat; a sloping baseline indicates poor contact or insufficient pressure, requiring re-acquisition.
Protocol C: High-Resolution LC-MS (ESI-TOF)
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. The formic acid ensures the amidine is fully protonated prior to aerosolization.
-
Injection: Inject 1
L into the LC-MS system (e.g., Q-Exactive Orbitrap)[3]. -
Acquisition: Operate the ESI source in positive ion mode. Capillary voltage: 3.5 kV. Desolvation temperature: 250 °C.
-
Validation Step: Calibrate the mass axis using a known tuning mix immediately before the run. The observed
mass must fall within 5 ppm of the theoretical monoisotopic mass (164.0931 Da)[].
References
-
Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. The Royal Society of Chemistry. Available at:[Link]
-
Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Mechanochemistry as an Enabling Technology for Synthesis and Catalysis. Cardiff University (ORCA). Available at:[Link]
-
Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. Journal of the American Chemical Society. Available at:[Link]
-
Intramolecular Hydrogen Bonding in CuII Complexes with 2,6-Pyridinedicarboxamide Ligands. e-Publications@Marquette. Available at: [Link]
Sources
Electrochemical Profiling and Performance Comparison of Nickel Pyridine-2,6-bis(carboximidamide) Complexes
As cross-electrophile coupling (XEC) continues to mature, the pharmaceutical and materials industries require catalysts capable of activating abundant, stable electrophiles like aryl and alkyl chlorides. Historically, bidentate ligands such as bipyridine (bpy) have dominated this space but fail to prevent homocoupling when applied to unreactive chlorides.
The introduction of Pyridine-2,6-bis(carboximidamide) (PyBCam) and its N-cyano derivative (PyBCamCN) has revolutionized this paradigm. By acting as redox-active tridentate (NNN) pincer ligands, they uniquely balance the electron density at the nickel center, enabling the selective cross-coupling of aryl chlorides with primary alkyl chlorides[1].
This guide provides an authoritative comparison of Ni-PyBCam complexes against alternative catalytic systems, supported by electrochemical causality and self-validating experimental protocols.
The Causality of Ligand Design in Nickel Catalysis
In XEC, the catalyst must navigate a complex redox cycle—typically Ni(0) ⇌ Ni(I) ⇌ Ni(II) ⇌ Ni(III). The central challenge with C–Cl bonds is achieving high reactivity without sacrificing cross-selectivity.
-
The Homocoupling Problem: Traditional bidentate ligands (e.g., dtbbpy) render the Ni(0) center highly nucleophilic, leading to rapid, unselective oxidative addition of both electrophiles, which heavily favors aryl dimerization[2].
-
The PyBCam Solution: PyBCam and PyBCamCN are distinctive tridentate ligands[3]. The extended π-conjugation and electron-withdrawing cyano groups (in PyBCamCN) modulate the Ni(II)/Ni(I) and Ni(I)/Ni(0) reduction potentials. This thermodynamic tuning allows the catalyst to selectively undergo oxidative addition with the aryl chloride, while relying on a Single Electron Transfer (SET) mechanism to slowly generate an alkyl radical from the alkyl chloride[4].
-
Halide Co-Catalysis: To prevent the Ni center from being overwhelmed, substoichiometric amounts of bromide or iodide salts are added. These act as co-catalysts, undergoing in situ Finkelstein exchange to maintain a low, steady-state concentration of more-reactive alkyl bromides/iodides, thereby sustaining the radical chain mechanism[5].
Comparative Electrochemical Data
To objectively evaluate PyBCam's performance, we must compare its electrochemical profile and selectivity against standard alternatives used in drug development.
| Ligand Class | Representative Ligand | Denticity | Primary Application | Selectivity Profile & Electrochemical Impact |
| Carboximidamide Pincer | PyBCam / PyBCamCN | Tridentate (NNN) | XEC of Aryl/Alkyl Chlorides | High cross-selectivity. Balances redox states to suppress biaryl/bialkyl homocoupling[2]. |
| Bipyridine | dtbbpy | Bidentate (NN) | XEC of Aryl/Alkyl Bromides | Poor for chlorides. Highly nucleophilic Ni(0) favors rapid aryl dimerization (biaryl formation)[4]. |
| Terpyridine | tpy | Tridentate (NNN) | Alkyl Dimerization | Ignores aryl chlorides. Converts alkyl chlorides to dimeric/hydrodehalogenated products[4]. |
| Bis-NHC Pincer | CNC Pincers | Tridentate (CNC) | CO₂ Reduction | Overly donating. Stabilizes low oxidation states well for electrocatalysis, but hinders reductive elimination in XEC[6]. |
Self-Validating Electrochemical Protocol (Cyclic Voltammetry)
To understand the redox behavior of Ni-PyBCam complexes, Cyclic Voltammetry (CV) must be performed. As a Senior Application Scientist, I mandate that every electrochemical protocol be a self-validating system to prevent data misinterpretation due to reference electrode drift or uncompensated resistance.
Step-by-Step Methodology
-
Analyte Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mM of the precatalyst
and 1.1 mM of PyBCamCN in anhydrous N,N-dimethylacetamide (DMAc). Causality: A slight excess of ligand ensures complete coordination of the Ni center. -
Electrolyte Setup: Add 0.1 M Tetrabutylammonium hexafluorophosphate (
) as the supporting electrolyte to ensure sufficient conductivity and minimize migration currents. -
Electrode Configuration: Utilize a three-electrode cell:
-
Working Electrode: Glassy Carbon (3 mm diameter) – polished with 0.05 µm alumina slurry before use.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Non-aqueous
(10 mM in acetonitrile).
-
-
Purging (Critical Step): Sparge the solution with dry Argon for 15 minutes. Causality: Dissolved oxygen is highly electroactive and reduces at potentials that overlap with Ni(II)/Ni(I) transitions, masking the catalytic waves.
-
Data Acquisition: Sweep the potential from
to at a scan rate of . -
System Self-Validation (Ferrocene Anchoring): After the initial scans, add 1.0 mM of Ferrocene (Fc) directly to the cell and run a final CV.
-
Validation Check: The
redox couple must appear as a chemically reversible wave with a peak-to-peak separation ( ) of approximately . -
Action: If
, uncompensated resistance is too high, and the data must be discarded. If valid, reference all recorded Ni potentials to the couple to ensure cross-laboratory reproducibility.
-
-
Scan Rate Dependence: Vary the scan rate from
to . Plot the cathodic peak current ( ) against the square root of the scan rate ( ). A linear relationship confirms that the reduction is a diffusion-controlled process (per the Randles-Sevcik equation), rather than a surface-adsorbed artifact.
Mechanistic Workflow: The Catalytic Redox Cycle
The unique efficacy of the PyBCam ligand lies in its ability to stabilize the various oxidation states required for the radical chain mechanism. The diagram below illustrates the electrochemical reduction workflow and the subsequent catalytic cycle.
Electrochemical redox cycle of Ni-PyBCam in cross-electrophile coupling.
Summary for Drug Development Professionals
When designing synthetic routes for active pharmaceutical ingredients (APIs) that require
-
Do not use bipyridine (bpy) or terpyridine (tpy) if your starting materials are aryl chlorides and primary alkyl chlorides; you will primarily isolate homocoupled waste[4].
-
Do use [3] or its cyano derivative. The tridentate nature of PyBCam ensures the Ni center is perfectly tuned to activate the Ar–Cl bond without prematurely reacting with the Alkyl–Cl bond, allowing the radical chain mechanism to proceed smoothly[2].
-
Always include a catalytic amount of halide salts (like LiBr or NaI) to facilitate the in situ generation of reactive alkyl radicals, ensuring high turnover frequencies[5].
References
1. - Sigma Aldrich 2.3 - Sigma Aldrich[3] 3.2 - NIH / PMC[2] 4.5 - PubMed / NIH[5] 5.1 - Journal of the American Chemical Society[1][4] 6.6 - ResearchGate[6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-2,6-bis(carboximidamide) dihydrochloride = 95 1394382-56-9 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
assessing the kinase selectivity of pyridine-2-carboxamide inhibitors
Assessing the Kinase Selectivity of Pyridine-2-Carboxamide Inhibitors: A Comparative Guide
Introduction The pyridine-2-carboxamide scaffold has emerged as a highly versatile and privileged pharmacophore in modern oncology and immunology drug discovery. Its structural geometry makes it an ideal anchor for targeting the ATP-binding pocket of various kinases. Depending on the specific functional group substitutions, derivatives can act as broad-spectrum multikinase inhibitors (e.g., Sorafenib, Regorafenib) or highly selective agents (e.g., novel HPK1 inhibitors). For drug development professionals, the critical challenge lies in assessing and optimizing the kinase selectivity profile to maximize therapeutic efficacy while mitigating off-target toxicities.
Mechanistic Causality: Why the Pyridine-2-Carboxamide Core? The efficacy of this scaffold is rooted in its binding thermodynamics. The pyridine nitrogen and the carboxamide group form critical, bidentate hydrogen bonds with the backbone amides in the kinase hinge region. However, hinge-binding alone does not confer selectivity. The causality of selectivity arises from the extended moieties (such as biaryl ureas or phenyl sulfonamides) attached to the core. These extensions dictate whether the inhibitor stabilizes the active "DFG-in" conformation (Type I inhibitors) or the inactive "DFG-out" conformation (Type II inhibitors), exploiting unique hydrophobic pockets adjacent to the ATP site (1)[1].
Pyridine-2-carboxamide inhibitors blocking VEGFR/RAF signaling pathways.
Comparative Performance Analysis To contextualize the selectivity of this scaffold, we compare three distinct pyridine-2-carboxamide derivatives: Sorafenib, Regorafenib, and a recently developed highly selective HPK1 inhibitor (Compound 19). While Sorafenib and Regorafenib are designed as multikinase inhibitors to simultaneously choke tumor angiogenesis (VEGFR/PDGFR) and proliferation (RAF) (2)[2], Compound 19 was engineered for extreme selectivity against Hematopoietic Progenitor Kinase 1 (HPK1) to enhance T-cell activation without immunosuppressive off-target effects (3)[3].
| Inhibitor | Primary Target(s) | Target IC50 (nM) | Key Off-Target IC50 (nM) | Selectivity Profile |
| Sorafenib | Raf-1, VEGFR2, PDGFRβ | Raf-1: 6 VEGFR2: 90[4] | c-KIT: 68 FLT3: 58[4] | Multikinase (Broad) |
| Regorafenib | Raf-1, VEGFR2, PDGFRβ | Raf-1: 2.5 VEGFR2: 4.2[2] | c-KIT: 7 RET: 1.5[2] | Multikinase (Potent) |
| Compound 19 | HPK1 | HPK1: < 10[3] | LCK: > 10,220 GCK: > 6,370[3] | Highly Selective |
Data aggregated from established biochemical assays.
Self-Validating Experimental Workflows for Selectivity Profiling
To rigorously assess the selectivity of a novel pyridine-2-carboxamide analog, researchers must employ a multi-tiered, self-validating workflow. Biochemical affinity must be proven first, followed by cellular target engagement, as intracellular ATP concentrations (which are in the millimolar range) can drastically outcompete ATP-competitive inhibitors.
Step-by-step workflow for assessing kinase inhibitor selectivity.
Protocol 1: Biochemical Kinase Selectivity Profiling (TR-FRET)
Causality Check: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)? It minimizes compound auto-fluorescence interference, a common artifact with heterocyclic scaffolds. Furthermore, running the assay at the specific ATP
Step-by-Step Methodology:
-
Assay Preparation: Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dispensing: Serially dilute the pyridine-2-carboxamide test compound in 100% DMSO. Use acoustic dispensing to transfer 100 nL into a 384-well plate.
-
Control Integration (Self-Validation):
-
Positive Control: Staurosporine (10 µM) to define 100% inhibition.
-
Negative Control: 1% DMSO vehicle to define 0% inhibition.
-
Quality Metric: Calculate the Z'-factor. The assay is only valid if Z' > 0.5.
-
-
Kinase/Substrate Addition: Add the specific recombinant kinase and its corresponding biotinylated peptide substrate.
-
ATP Initiation: Initiate the reaction by adding ATP at exactly the established
for the specific kinase. Incubate at room temperature for 60 minutes. -
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes and read the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader.
-
Data Analysis: Generate dose-response curves using a 4-parameter logistic fit to determine the IC50. Calculate the Selectivity Index (SI) = (IC50 Off-Target) / (IC50 On-Target).
Protocol 2: Cellular Target Engagement (NanoBRET Assay)
Causality Check: A compound may look highly selective biochemically but fail in cells due to poor membrane permeability or off-target binding to other intracellular proteins. The NanoBRET target engagement assay measures the physical binding of the inhibitor to the kinase inside living cells, competing against a fluorescent tracer.
Step-by-Step Methodology:
-
Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (e.g., NanoLuc-VEGFR2 or NanoLuc-HPK1).
-
Plating: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM. Plate cells into a 384-well white plate.
-
Tracer & Compound Addition: Add the cell-permeable NanoBRET fluorescent tracer at its predetermined
concentration. Immediately add serial dilutions of the pyridine-2-carboxamide inhibitor. -
Validation Controls: Include a "No Tracer" control (to measure background luminescence) and a "Tracer + DMSO" control (to measure maximum BRET signal).
-
Incubation & Detection: Incubate the cells for 2 hours at 37°C to allow for intracellular equilibration. Add NanoBRET Nano-Glo Substrate and measure donor emission (460 nm) and acceptor emission (618 nm).
-
Quantification: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates that the inhibitor successfully penetrated the cell and displaced the tracer from the kinase ATP pocket.
References
-
BenchChem. (2025). The Pyridine-2-Carboxamide Scaffold: A Comparative Guide for Kinase Inhibitor Drug Discovery. Retrieved from 1
-
ACS Publications. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from 3
-
MedChemExpress. Regorafenib Hydrochloride (BAY 73-4506 hydrochloride) Biological Activity. Retrieved from 2
-
MedChemExpress. Sorafenib (Bay 43-9006) Biological Activity. Retrieved from 4
Sources
Comparative Analysis of Furan-2,5-dicarboxamide and Pyridine-2,6-dicarboxamide Scaffolds
Introduction to the Scaffolds
Pyridine-2,6-dicarboxamide (PDA) and furan-2,5-dicarboxamide (FDA) are highly versatile heterocyclic scaffolds that have gained immense traction in coordination chemistry, supramolecular assembly, and drug discovery. While structurally analogous—differing primarily in the central heteroaromatic ring (pyridine vs. furan)—their electronic properties, conformational preferences, and coordination behaviors diverge significantly.
This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural nuances, performance in metal chelation, and biological applications to assist researchers in rational drug design and materials science.
Structural and Electronic Comparison
The core distinction between the two scaffolds lies in the central heteroatom, which dictates their rigidity, electron-donating capabilities, and resulting downstream applications.
-
Pyridine-2,6-dicarboxamide (PDA): Features a basic pyridine nitrogen that acts as a strong
-donor. When deprotonated at the amide nitrogens, PDA forms a rigid, planar pincer cavity. This tridentate coordination mode is highly effective at stabilizing high-oxidation-state metal ions (e.g., Cu(III), Co(III)) and forming stable complexes with transition metals (1)[1]. -
Furan-2,5-dicarboxamide (FDA): Contains a furan oxygen, which is a significantly weaker Lewis base compared to the pyridine nitrogen. Consequently, FDA derivatives exhibit greater conformational flexibility, often adopting skew or semi-skew conformations rather than strictly planar geometries (2)[2].
Causality in Scaffold Selection: The choice between PDA and FDA dictates the functional trajectory of the synthesized molecule. If the goal is to create a rigid metalloenzyme mimic or a robust metal-organic framework (MOF), PDA is selected for its strong tridentate chelating ability. Conversely, if the objective is to design a flexible, bio-renewable receptor for anion binding or a biologically active molecule that must navigate complex steric environments, FDA is preferred due to its adaptable conformation and distinct hydrogen-bonding profile (3)[3].
Logical mapping of scaffold properties to downstream chemical and biological applications.
Quantitative Data Comparison
To objectively compare the performance and characteristics of these scaffolds, the following table summarizes their key crystallographic, electronic, and functional properties based on recent structural characterizations (2)[2].
| Property / Feature | Pyridine-2,6-dicarboxamide (PDA) | Furan-2,5-dicarboxamide (FDA) |
| Central Heteroatom | Nitrogen (Strong | Oxygen (Weak |
| Primary Coordination Mode | Tridentate ( | Bidentate/Tridentate ( |
| Typical Conformation | Planar (facilitated by intramolecular H-bonds) | Skew or Semi-skew |
| Metal Affinity | High (Cu, Co, Fe, Ni, Pd) | Moderate to Low |
| Therapeutic / Bio-Utility | Neuroprotection, Telomeric G-quadruplex stabilization | Agrochemicals (Fungicides, Insecticides) |
| Supramolecular Role | Rigid helicates, stable coordination polymers | Flexible H-bonded networks |
Experimental Protocols: Synthesis and Crystallization
The synthesis of symmetrical PDA and FDA derivatives requires careful control of activation and amidation steps to ensure high yields and prevent unwanted side reactions. The following self-validating protocol describes the synthesis of
Step-by-Step Methodology
Phase 1: Acyl Chloride Formation (Activation)
-
Suspend 1.28 mmol of the dicarboxylic acid (furan-2,5-dicarboxylic acid or pyridine-2,6-dicarboxylic acid) in a flame-dried flask under an inert atmosphere.
-
Add 4-5 equivalents of oxalyl chloride (approx. 5.12 mmol) and a catalytic amount of anhydrous DMF.
-
Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Remove excess oxalyl chloride under reduced pressure to obtain the crude diacyl chloride.
-
Causality: Oxalyl chloride is preferred over thionyl chloride because its byproducts (CO, CO
, HCl) are entirely gaseous, driving the reaction to completion without the need for harsh aqueous workups that could hydrolyze the sensitive acyl chloride intermediate. DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack reagent.
Phase 2: Amidation
-
Dissolve the crude diacyl chloride in anhydrous dichloromethane (DCM).
-
Slowly add 2.56 mmol of the chosen aromatic amine (e.g., 2-aminopyridine) and an excess of triethylamine (Et
N) at 0 °C. -
Allow the reaction to warm to room temperature and stir overnight.
-
Causality: The reaction is cooled to 0 °C to control the highly exothermic nucleophilic acyl substitution, preventing the formation of degradation products. Et
N acts as an acid scavenger, neutralizing the HCl generated and preventing the protonation of the nucleophilic amine, which would otherwise halt the reaction.
Phase 3: Purification, Crystallization, and Validation
-
Wash the organic layer with water, dry over MgSO
, and concentrate under vacuum. -
Dissolve the crude solid in a minimal amount of ethyl acetate and allow for slow evaporation at room temperature.
-
Validation Step: Confirm successful synthesis via
NMR spectroscopy. For FDA derivatives, the furan ring protons typically appear as a distinct singlet around 7.4-7.5 ppm, while the amide (NH) protons appear heavily downfield (10.5-11.2 ppm) due to strong hydrogen bonding, confirming the structural integrity of the scaffold (2)[2].
-
Causality: Slow evaporation promotes the thermodynamic assembly of the molecules into highly ordered crystal lattices. Ethyl acetate is often chosen because it does not strongly compete for the amide hydrogen bonds, allowing the intrinsic intermolecular interactions of the PDA/FDA scaffolds to dictate crystal packing.
Experimental workflow for the synthesis and crystallization of dicarboxamide derivatives.
References
*[2] Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. 2 *[1] The wonderful world of pyridine-2,6-dicarboxamide based scaffolds. RSC Publishing. 1 *[3] Application Notes and Protocols: Diethyl Furan-2,5-dicarboxylate in Agrochemical Synthesis. Benchchem.3
Sources
A Comparative Performance Analysis of Pyridine-2,6-bis(carboximidamide) in Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of robust and efficient catalytic systems is paramount for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the performance of Pyridine-2,6-bis(carboximidamide), a tridentate nitrogen-based ligand, in various catalytic applications. We will delve into its efficacy, particularly in nickel-catalyzed cross-coupling reactions, and provide a comparative analysis against other established ligand systems, supported by experimental data and detailed protocols.
Introduction to Pyridine-2,6-bis(carboximidamide) as a Privileged Ligand
Pyridine-2,6-bis(carboximidamide), often abbreviated as PyBCam, has emerged as a powerful ligand in transition metal catalysis. Its tridentate N,N,N-coordination motif offers a unique electronic and steric environment to a metal center, influencing the reactivity and selectivity of catalytic transformations. Unlike its more extensively studied analogue, terpyridine, the carboximidamide functionalities in PyBCam introduce distinct electronic properties and hydrogen bonding capabilities, which can be instrumental in stabilizing catalytic intermediates and facilitating challenging bond formations.
I. Nickel-Catalyzed Cross-Electrophile Coupling: A Niche of Excellence
The most significant and well-documented application of Pyridine-2,6-bis(carboximidamide) is in the realm of nickel-catalyzed cross-electrophile coupling reactions. These reactions are particularly valuable as they enable the formation of carbon-carbon bonds between two different electrophiles, obviating the need for pre-formed organometallic reagents.
A. Coupling of Nitrogen Heterocycles with Alkyl Halides
A seminal study by Hansen, Weix, and coworkers highlighted the exceptional performance of Pyridine-2,6-bis(carboximidamide) (referred to as A15 in their work) in the nickel-catalyzed coupling of challenging, Lewis-basic nitrogen heteroaryl halides with alkyl halides.[1] This transformation is of high importance in medicinal chemistry for the synthesis of alkylated heterocycles.
Comparative Performance Data:
The following table summarizes the comparative performance of Pyridine-2,6-bis(carboximidamide) against other common ligands in the coupling of 3-bromopyridine with 1-iodododecane.
| Ligand | Catalyst System | Yield (%) |
| Pyridine-2,6-bis(carboximidamide) (A15) | NiBr₂·diglyme / Zn | >70 [1] |
| 4,4'-Dimethoxy-2,2'-bipyridine (dmbpy) | NiBr₂·diglyme / Zn | ~50[1] |
| 2,2':6',2''-Terpyridine | NiBr₂·diglyme / Zn | Poor[1] |
| Pyridine-2-carboxamidine | NiBr₂·diglyme / Zn | ~50[1] |
Causality Behind Experimental Choices:
The choice of a tridentate ligand like Pyridine-2,6-bis(carboximidamide) was driven by the need to overcome the challenges associated with the coupling of basic nitrogen heterocycles. These substrates can coordinate strongly to the nickel catalyst, potentially leading to catalyst inhibition. The tridentate nature of Pyridine-2,6-bis(carboximidamide) is thought to create a more stable and coordinatively saturated nickel complex, which prevents substrate inhibition and promotes the desired cross-coupling pathway over side reactions like homocoupling.[1] The use of zinc powder serves as the stoichiometric reductant to drive the catalytic cycle.
Experimental Protocol: General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling of Heteroaryl Halides with Alkyl Halides
-
Reaction Setup: In a nitrogen-filled glovebox, an oven-dried 4 mL vial is charged with NiBr₂·diglyme (5.0 mol%), Pyridine-2,6-bis(carboximidamide) (5.0 mol%), and zinc powder (2.0 equiv.).
-
Reagent Addition: The heteroaryl halide (1.0 equiv.) and the alkyl halide (1.5 equiv.) are added, followed by anhydrous N,N-dimethylacetamide (DMA) to achieve a 0.5 M concentration of the heteroaryl halide.
-
Reaction Conditions: The vial is sealed with a Teflon-lined cap and removed from the glovebox. The reaction mixture is stirred at 60 °C for 12-24 hours.
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of silica gel. The filtrate is concentrated under reduced pressure, and the yield of the cross-coupled product is determined by ¹H NMR spectroscopy using an internal standard.
Logical Workflow for Ligand Screening and Optimization
Caption: Workflow for the discovery and optimization of Pyridine-2,6-bis(carboximidamide) as a superior ligand in nickel-catalyzed cross-coupling.
II. Performance in Other Catalytic Systems: A Comparative Gap
Despite its demonstrated excellence in nickel-catalyzed reductive couplings, a comprehensive search of the scientific literature reveals a notable absence of Pyridine-2,6-bis(carboximidamide) in other major classes of catalytic reactions.
-
Palladium-Catalyzed Cross-Coupling: There is a lack of published data on the use of Pyridine-2,6-bis(carboximidamide) as a ligand in common palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, or Sonogashira couplings. These reactions typically favor electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). The electronic properties of PyBCam may not be optimal for the key steps of the catalytic cycles in these transformations.
-
Copper-Catalyzed Reactions: Similarly, the application of Pyridine-2,6-bis(carboximidamide) in copper-catalyzed reactions, such as Ullmann couplings or click chemistry, has not been reported.
-
Oxidation and Reduction Catalysis: There is no significant body of work describing the use of Pyridine-2,6-bis(carboximidamide) in catalytic oxidation or reduction reactions.
This suggests that the catalytic utility of Pyridine-2,6-bis(carboximidamide) is highly specific to the mechanistic manifolds of nickel-catalyzed cross-electrophile couplings. The unique ability of this ligand to stabilize nickel in various oxidation states and modulate its reactivity appears to be tailored for this class of reactions.
III. Synthesis of Pyridine-2,6-bis(carboximidamide)
The accessibility of a ligand is crucial for its widespread adoption. While commercially available, the synthesis of Pyridine-2,6-bis(carboximidamide) can be achieved through established methods. A common route involves the conversion of pyridine-2,6-dicarbonitrile.
Synthetic Protocol: Preparation of Pyridine-2,6-bis(carboximidamide) Dihydrochloride
-
Ammonia Addition: A solution of pyridine-2,6-dicarbonitrile in a suitable solvent (e.g., methanol) is saturated with ammonia gas at low temperature (e.g., 0 °C).
-
Reaction: The reaction mixture is stirred at room temperature in a sealed vessel for an extended period (e.g., 48-72 hours) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Isolation: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
-
Salt Formation: The free base is dissolved in a suitable solvent (e.g., methanol), and a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether) is added to precipitate the dihydrochloride salt. The salt is then collected by filtration and dried.
Synthesis Workflow Diagram
Sources
Validating Antimicrobial Activity of Synthesized Pyridine Schiff Bases: A Comparative Guide
In the persistent search for novel antimicrobial agents to combat rising drug resistance, pyridine Schiff bases have emerged as a promising class of compounds. Their structural versatility, ease of synthesis, and significant biological activities make them attractive candidates for drug development.[1][2] The core structure, featuring an azomethine (-C=N-) group, is crucial to their activity, which can be finely tuned by substitutions on the pyridine and aldehyde/ketone precursors. This guide provides an in-depth comparison of the antimicrobial performance of various synthesized pyridine Schiff bases, supported by detailed, field-proven experimental protocols for their validation.
Comparative Antimicrobial Performance
The efficacy of pyridine Schiff bases is highly dependent on their specific chemical structure and the target microorganism. A notable trend is their often more pronounced biocidal effect against Gram-positive bacteria compared to Gram-negative bacteria.[3][4] This is likely due to the differences in the cell wall composition, with the outer membrane of Gram-negative bacteria acting as a formidable barrier.
For instance, studies have shown that halogenated pyridine Schiff bases, such as those with dibromo or diiodo substitutions, exhibit potent activity against a range of Gram-positive bacteria including Bacillus subtilis, Staphylococcus aureus, and Streptococcus pyogenes.[3] In contrast, their effect on Gram-negative species like Escherichia coli and Salmonella Typhimurium is often negligible.[3][4]
The pyridine ring itself, particularly its nitrogen atom, is considered critical for enhancing antimicrobial effects.[3][4] Furthermore, complexation with metal ions, such as copper(II), has been shown in some cases to significantly enhance the antibacterial activity of the parent Schiff base ligand, a phenomenon attributed to increased lipophilicity and interaction with microbial cells.[1]
Below is a comparative summary of the Minimum Inhibitory Concentration (MIC) values for representative pyridine Schiff bases against common pathogens, compiled from various studies. Lower MIC values indicate higher antimicrobial potency.
| Compound Type | Target Organism (Gram +) | Representative MIC (µg/mL) | Target Organism (Gram -) | Representative MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Halogenated Pyridine Schiff Base (e.g., PSB2) | Staphylococcus aureus | 8 - 16 | Escherichia coli | > 128 | Ciprofloxacin | 0.25 - 1 |
| Imidazo[1,2-a]pyridine Schiff Base | Bacillus coccus | Moderate Activity | Pseudomonas aeruginosa | Moderate Activity | Standard Antibiotics | - |
| Pyrido[1,2-a]pyrimidine Schiff Base | Staphylococcus aureus | Good Activity | Escherichia coli | Good Activity | Amoxicillin | 4 - 8 |
| Isoniazid-derived Schiff Base | S. aureus | > 3.1 | E. coli | 1.55 (mM) | Ciprofloxacin | 0.008 (mM) |
Note: The reported activities and MIC values can vary significantly based on the specific molecular structure and the testing methodology used. The table above is for illustrative purposes.
Key Methodologies for Antimicrobial Validation
To ensure the trustworthiness and reproducibility of results, standardized protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[5][6][7]
Workflow for Antimicrobial Susceptibility Testing
The general process for evaluating the antimicrobial activity of novel compounds is a multi-step procedure designed to first screen for activity and then quantify the potency.
Caption: General workflow for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][8] This protocol is adapted from CLSI document M07.[5]
Causality: This method is preferred for quantitative analysis as it provides a precise concentration at which microbial growth is inhibited, unlike diffusion methods which are qualitative or semi-quantitative. By testing a serial dilution of the compound, we can pinpoint its potency.
Protocol:
-
Preparation of Compound Stock Solution:
-
Dissolve the synthesized pyridine Schiff base in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical; it must dissolve the compound without exhibiting antimicrobial activity at the final concentration used in the assay.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of each row.
-
Add 100 µL of the compound stock solution (appropriately diluted in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (containing MHB and inoculum but no compound).
-
Well 12 serves as the sterility control (containing only MHB).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) of the test microorganism on an agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final diluted inoculum to each well from 1 to 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours under aerobic conditions.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This is determined by visually inspecting the wells for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Decision Logic for Interpreting MIC Results
Caption: Decision tree for interpreting MIC results.
Mechanism of Action: An Overview
While the precise mechanisms are still under investigation and can vary between different Schiff bases, a leading hypothesis is the inhibition of essential microbial enzymes. The azomethine nitrogen is thought to play a crucial role by forming hydrogen bonds with active sites of enzymes, thereby deactivating them. Another proposed mechanism involves the disruption of the bacterial cell wall integrity, leading to leakage of cellular components and ultimately cell death. Some studies also suggest that these compounds may interfere with DNA synthesis or induce the production of reactive oxygen species (ROS) within the microbial cells.[3]
Conclusion and Future Perspectives
Pyridine Schiff bases represent a versatile and potent class of compounds with significant antimicrobial potential, particularly against Gram-positive bacteria. The validation of their activity through standardized and rigorous methodologies, such as the CLSI-guided broth microdilution assay, is essential for generating reliable and comparable data. Future research should focus on elucidating their precise mechanisms of action, optimizing their structures to broaden their activity spectrum (especially against Gram-negative pathogens), and evaluating their in vivo efficacy and toxicity profiles to pave the way for their potential clinical application.
References
-
JOCPR. Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Available at: [Link] [Accessed March 7, 2026].
-
MDPI. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Available at: [Link] [Accessed March 7, 2026].
-
Clinical & Laboratory Standards Institute | CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link] [Accessed March 7, 2026].
-
Hilaris. Synthesis and Preliminary Antimicrobial Activity of New Schiff Bases of pyrido [1,2-a] pyrimidine Derivatives with Certain Amino. Available at: [Link] [Accessed March 7, 2026].
-
TSI Journals. SYNTHESIS AND ANTIMICROBIAL SCREENING OF SCHIFF'S BASES OF IMIDAZO [1,2-a] PYRIDINE. Available at: [Link] [Accessed March 7, 2026].
-
MDPI. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Available at: [Link] [Accessed March 7, 2026].
-
Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available at: [Link] [Accessed March 7, 2026].
-
Taylor & Francis. Dual-functional Schiff base with pyridine moiety: antibacterial activity and colorimetric detection of Cu2+ ions. Available at: [Link] [Accessed March 7, 2026].
-
EUCAST. EUCAST - Home. Available at: [Link] [Accessed March 7, 2026].
-
PubMed. EUCAST expert rules in antimicrobial susceptibility testing. Available at: [Link] [Accessed March 7, 2026].
-
ESCMID. EUCAST. Available at: [Link] [Accessed March 7, 2026].
-
STM Journals. Synthesis, Characterization And Evaluation Of Pyridine Derivatives. Available at: [Link] [Accessed March 7, 2026].
-
EUCAST. Disk Diffusion and Quality Control. Available at: [Link] [Accessed March 7, 2026].
-
British Society for Antimicrobial Chemotherapy. AST guidance specific to the UK and clarification on EUCAST guidance. Available at: [Link] [Accessed March 7, 2026].
-
PMC. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Available at: [Link] [Accessed March 7, 2026].
-
ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link] [Accessed March 7, 2026].
-
SciSpace. Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and. Available at: [Link] [Accessed March 7, 2026].
-
IntechOpen. Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. Available at: [Link] [Accessed March 7, 2026].
-
PMC. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Available at: [Link] [Accessed March 7, 2026].
-
Wisconsin Veterinary Diagnostic Laboratory. Antimicrobial Susceptibility Testing Diagnostic Aid. Available at: [Link] [Accessed March 7, 2026].
-
ResearchGate. (PDF) Synthesis, Characterization, and Antimicrobial Activity of a Schiff Base Derived from 2-Pyridinecarboxaldehyde and 5-Amino-2-Methoxypyridine and Its Mn(II), Co(II), and Ni(II) Complexes. Available at: [Link] [Accessed March 7, 2026].
-
MDPI. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Available at: [Link] [Accessed March 7, 2026].
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors | IntechOpen [intechopen.com]
- 3. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases [mdpi.com]
- 4. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. ESCMID: EUCAST [escmid.org]
- 8. researchgate.net [researchgate.net]
Pyridine-2,6-bis(carboximidamide) proper disposal procedures
Pyridine-2,6-bis(carboximidamide): Operational Protocols and Disposal Logistics for Nickel Catalysis
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and effective integration of advanced catalytic systems. Pyridine-2,6-bis(carboximidamide) (also known as 2,6-pyridinedicarboxamidine) has emerged as a transformative tridentate ligand in nickel-catalyzed cross-electrophile coupling[1]. Initially identified by the Weix laboratory through the high-throughput mining of pharmaceutical heterocycle libraries, this ligand enables the challenging cross-coupling of basic nitrogen heterocycles with unactivated alkyl halides[2].
However, the operational success of this ligand—and the safety of the laboratory—depends on strict adherence to handling, complexation, and disposal protocols. Because it is a nitrogen-rich heterocyclic chelator, it strongly binds heavy metals, creating waste streams that cannot be processed via standard organic disposal routes. This guide provides a self-validating, step-by-step framework for utilizing and disposing of Pyridine-2,6-bis(carboximidamide).
Physicochemical and Safety Profile
Before initiating any workflow, it is critical to understand the physical and hazard parameters of the ligand. The dihydrochloride salt is the most bench-stable form, preventing the premature oxidation or degradation often seen with free-base amidines.
Table 1: Quantitative Safety and Logistical Data for Pyridine-2,6-bis(carboximidamide)
| Parameter | Specification |
| Chemical Name | Pyridine-2,6-bis(carboximidamide) dihydrochloride |
| CAS Number | 1394382-56-9 (Dihydrochloride) / 150223-49-7 (Free base)[3] |
| Molecular Formula | C₇H₉N₅ · 2HCl |
| Molecular Weight | 236.10 g/mol (Dihydrochloride) |
| Storage Conditions | 2–8 °C, sealed, dry environment (Argon/Nitrogen backfill recommended)[4] |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity (due to heavy metal coordination)[5] |
| Required PPE | Nitrile gloves, safety goggles, lab coat, fume hood handling |
Experimental Protocol: Ni-Catalyzed Cross-Electrophile Coupling
The Causality of the Protocol: In traditional cross-electrophile coupling, bipyridine ligands often fail when coupling basic nitrogen heterocycles because the heterocycle substrates outcompete the ligand for the nickel center, leading to catalyst poisoning. Pyridine-2,6-bis(carboximidamide) solves this. The tridentate nature and the highly electron-donating carboxamidine groups create a robust coordination sphere around the nickel center[2]. This prevents substrate inhibition and facilitates the critical reduction of the Ni(II) intermediate by zinc dust back to the active Ni(0) species[1].
Step-by-Step Methodology :
-
Reagent Preparation (Glovebox) : In a nitrogen-filled glovebox, weigh NiCl₂(DME) (10 mol%), Pyridine-2,6-bis(carboximidamide) dihydrochloride (10 mol%), and Zn dust (2.0 equiv) into a dry, heavy-walled reaction vial. Self-Validation: Using the dihydrochloride salt ensures exact stoichiometric matching without the hygroscopic weight errors common to the free base.
-
Complexation : Add anhydrous N,N-dimethylacetamide (DMA) to the vial. Stir at room temperature for 20 minutes. Self-Validation: A distinct color change (typically to a deep green/blue hue) visually confirms the formation of the active L-Ni complex. If the solution remains pale, complexation has failed, likely due to wet solvent.
-
Substrate Addition : Add the heteroaryl halide (1.0 equiv) and the alkyl halide (1.5 equiv) directly to the active complex.
-
Reaction Execution : Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir at 60 °C for 16–24 hours.
-
Reaction Quench : Cool the vial to room temperature. Carefully open the vial in a fume hood and quench by adding saturated aqueous NH₄Cl. Causality: The NH₄Cl safely oxidizes any remaining active metal species and protonates the carboximidamide groups, driving the ligand into the aqueous phase during workup.
Operational and Disposal Workflow
Workflow for Pyridine-2,6-bis(carboximidamide) application and waste segregation.
Proper Disposal Procedures (Logistical & Safety Plan)
The Causality of the Disposal Plan: Pyridine-2,6-bis(carboximidamide) is a powerful chelator. It will hold heavy metals (Ni, Zn) in solution, preventing them from precipitating out as simple salts. Therefore, the waste cannot be treated as simple organic solvent waste nor poured down the drain, as it violates environmental regulations regarding heavy metal discharge[5]. Furthermore, nitrogen-rich compounds can form toxic NOx gases if incinerated improperly.
Step-by-Step Disposal Logistics :
-
Segregation of Aqueous Waste : Following the extraction step (Step 5 above), the aqueous phase contains the bulk of the nickel, zinc, and the protonated Pyridine-2,6-bis(carboximidamide) ligand. Collect this strictly in a designated, high-density polyethylene (HDPE) container labeled "Aqueous Heavy Metal Waste (Ni, Zn) with Nitrogenous Ligands." Do NOT mix this with general non-halogenated organic waste.
-
Segregation of Organic Waste : The organic extraction solvents (e.g., EtOAc) may contain trace amounts of the ligand and unreacted halides. Dispose of this in your standard "Halogenated/Non-Halogenated Organic Waste" carboy, depending on the specific substrates used.
-
Solid Waste Handling : Filter cakes (e.g., Celite used to remove insoluble zinc or nickel salts) and contaminated consumables (filter paper, reaction vials) contain trapped heavy metals and ligand residue. Transfer these solid residues to a compatible solid waste container labeled "Heavy Metal Contaminated Solids."
-
Labeling and Incineration : Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste manifests explicitly list "Nickel compounds", "Zinc dust", and "Nitrogenous heterocyclic compounds (Pyridine-2,6-bis(carboximidamide))". The required disposal method for this specific mixture is high-temperature commercial incineration equipped with NOx scrubbers. Causality: This method safely mineralizes the organic ligand (converting it to N₂ and CO₂) while permanently capturing the heavy metals in the incinerator ash, preventing aquatic toxicity[5].
References
-
Title : New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries Source : Nature Chemistry / ResearchGate URL :[Link]
-
Title : New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC Source : National Institutes of Health (NIH) URL :[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYRIDINE-2,6-BIS(CARBOXIMIDAMIDE) DIHYDROCHLORIDE | 1394382-56-9 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
